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  • Product: Methyl 4-azido-3-hydroxybutyrate

Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Rationale for Methyl 4-Azido-3-Hydroxybutyrate

Executive Summary Methyl 4-azido-3-hydroxybutyrate is a highly valuable chiral intermediate in the pharmaceutical industry. It serves as a critical precursor for the synthesis of 4-amino-3-hydroxybutyric acid (GABOB) der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-azido-3-hydroxybutyrate is a highly valuable chiral intermediate in the pharmaceutical industry. It serves as a critical precursor for the synthesis of 4-amino-3-hydroxybutyric acid (GABOB) derivatives, statin side chains, and 4-hydroxy-2-pyrrolidone (a core scaffold in nootropics like oxiracetam) [1].

This technical guide provides an in-depth analysis of two distinct methodologies for synthesizing methyl 4-azido-3-hydroxybutyrate: the Traditional Chemocatalytic Route via direct nucleophilic substitution ( SN​2 ), and the Biocatalytic Cascade Route utilizing halohydrin dehalogenase (HHDH). By examining the mechanistic causality behind reagent selection, solvent dynamics, and reaction conditions, this whitepaper serves as a self-validating protocol for process chemists and drug development professionals.

Mechanistic Rationale & Pathway Selection

The synthesis of methyl 4-azido-3-hydroxybutyrate typically begins with methyl 4-chloro-3-hydroxybutyrate. The transformation requires the displacement of the chloride leaving group with an azide nucleophile.

Chemocatalytic Pathway ( SN​2 Displacement)

In a purely thermal, uncatalyzed environment, the primary carbon adjacent to the secondary hydroxyl group exhibits mild steric and electronic hindrance, making direct SN​2 displacement by sodium azide ( NaN3​ ) kinetically sluggish. Without a catalyst, achieving full conversion can take upwards of 120 hours [1].

To bypass this kinetic bottleneck, 4-dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks the alkyl chloride to form a highly reactive pyridinium intermediate, which is subsequently displaced by the azide ion much faster than the direct attack on the alkyl chloride. Furthermore, utilizing Methyl Isobutyl Ketone (MIBK) as the solvent provides an optimal reflux temperature (~116°C) that supplies the necessary activation energy while maintaining the solubility of the organic substrates [1].

ChemSynth SM Methyl 4-chloro-3-hydroxybutyrate (Starting Material) Reaction Reflux (11 hours) Nucleophilic Substitution (SN2) SM->Reaction Reagents NaN3, DMAP (Catalyst) MIBK Solvent Reagents->Reaction Workup Filtration & Vacuum Distillation Reaction->Workup Product Methyl 4-azido-3-hydroxybutyrate (Target Intermediate) Workup->Product Downstream Pd/C, H2, NaOMe Cyclization to 4-hydroxy-2-pyrrolidone Product->Downstream

Chemical synthesis workflow for methyl 4-azido-3-hydroxybutyrate via SN2 displacement.

Biocatalytic Pathway (HHDH Cascade)

For highly stereoselective applications, biocatalysis offers a greener, ambient-temperature alternative. Halohydrin dehalogenases (HHDHs) , such as those derived from Arthrobacter sp. or P. lavamentivorans, catalyze a reversible intramolecular nucleophilic displacement. The enzyme facilitates the attack of the neighboring hydroxyl group on the halogen-bearing carbon, releasing HCl and forming a transient epoxide intermediate. In the presence of azide, the enzyme then catalyzes the regioselective ring-opening of the epoxide to yield the enantiopure azido-alcohol [2].

BioSynth SM Methyl (S)-4-chloro-3-hydroxybutyrate Enz1 Halohydrin Dehalogenase (HHDH) Dehalogenation SM->Enz1 - HCl Epoxide Epoxide Intermediate (Transient) Enz1->Epoxide Enz2 HHDH (Ring Opening) + NaN3 Epoxide->Enz2 Product Methyl (R)-4-azido-3-hydroxybutyrate (Enantiopure) Enz2->Product Azide attack

Biocatalytic cascade mechanism utilizing halohydrin dehalogenase (HHDH).

Experimental Protocols

Protocol A: Chemocatalytic Synthesis (Scale: 33 mmol)

This protocol is optimized for high-throughput intermediate generation where racemic mixtures are acceptable or when starting with a pre-resolved chiral pool [1].

Reagents Required:

  • Methyl 4-chloro-3-hydroxybutyrate: 5.0 g (33 mmol)

  • Sodium Azide ( NaN3​ ): 2.3 g (36 mmol, 1.09 eq)

  • 4-Dimethylaminopyridine (DMAP): 403 mg (3.3 mmol, 10 mol%)

  • Methyl Isobutyl Ketone (MIBK): 40 mL

Step-by-Step Methodology:

  • Reactor Charging: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 40 mL of MIBK.

  • Substrate Addition: Dissolve 5.0 g of methyl 4-chloro-3-hydroxybutyrate into the solvent. Ensure complete dissolution.

  • Catalyst & Nucleophile Introduction: Add 2.3 g of NaN3​ and 403 mg of DMAP to the mixture. Causality Note: The 10 mol% DMAP acts as a phase-transfer/nucleophilic catalyst, dramatically reducing the activation barrier.

  • Thermal Activation: Heat the mixture to reflux (approx. 116°C) under continuous, vigorous stirring for 11 hours. Monitor the reaction via Gas Chromatography (GC) until the starting material peak disappears.

  • Cooling & Filtration: Allow the reaction to cool to room temperature. Filter the suspension through a Celite pad to remove precipitated sodium chloride ( NaCl ) and unreacted NaN3​ . Wash the filter cake with a small volume of cold MIBK.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator. Distill off the MIBK under vacuum (approx. 40-50°C bath temperature) to yield crude methyl 4-azido-3-hydroxybutyrate as a viscous liquid (approx. 5.5 g) [1].

Protocol B: Biocatalytic Synthesis (Stereoselective)

This protocol is utilized when strict enantiomeric purity (e.g., >99% ee) is required for downstream active pharmaceutical ingredient (API) manufacturing [2].

Reagents Required:

  • Methyl (S)-4-chloro-3-hydroxybutyrate: 100 mM

  • Sodium Azide ( NaN3​ ): 150 mM

  • Purified HHDH Enzyme (e.g., HheA3 mutant): 2-5 mg/mL

  • Phosphate Buffer (50 mM, pH 7.0)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer adjusted to pH 7.0.

  • Substrate Solubilization: Dissolve the starting material and NaN3​ into the buffer system. Causality Note: A slight excess of azide drives the equilibrium of the epoxide ring-opening step forward.

  • Enzyme Addition: Introduce the purified HHDH enzyme to the reaction matrix.

  • Incubation: Incubate the mixture at 30°C in an orbital shaker (150 rpm) for 12–24 hours. Monitor the release of chloride ions using a halide release assay to track reaction progress [2].

  • Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield enantiopure methyl (R)-4-azido-3-hydroxybutyrate.

Quantitative Data & Yield Analysis

The following table summarizes the comparative metrics between the two synthetic paradigms, allowing process chemists to select the appropriate route based on scale and purity requirements.

ParameterChemocatalytic Route ( SN​2 )Biocatalytic Route (HHDH)
Catalyst DMAP (10 mol%)Halohydrin Dehalogenase
Solvent Methyl Isobutyl Ketone (MIBK)Aqueous Phosphate Buffer (pH 7.0)
Temperature Reflux (~116°C)30°C
Reaction Time 11 hours12 - 24 hours
Stereoselectivity Retains starting pool ee%Highly stereoselective (>99% ee)
Crude Yield ~95%+ (Mass recovery)85 - 90%
Primary Byproducts NaCl (solid precipitate) HCl (buffered in solution)

Downstream Application: Cyclization to 4-Hydroxy-2-Pyrrolidone

Methyl 4-azido-3-hydroxybutyrate is rarely the final product. It is typically subjected to catalytic hydrogenation to reduce the azide to an amine, followed by intramolecular cyclization.

One-Pot Reduction and Cyclization: By dissolving the azido-ester in methanol and introducing a 5% Palladium on Carbon (Pd/C) catalyst alongside a catalytic amount of sodium methoxide ( NaOMe ), the azide is reduced to an amine under a hydrogen gas atmosphere. The presence of the base catalyst ( NaOMe ) immediately triggers the ring-closing reaction of the resulting 4-amino-3-hydroxybutyrate intermediate, yielding 4-hydroxy-2-pyrrolidone in a highly efficient one-pot process [3].

References

  • Title: EP0829472A1 - Improved process for producing 4-hydroxy-2-pyrrolidone Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Title: EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione Source: Google Patents URL
Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Utility of Methyl 4-azido-3-hydroxybutyrate

Executive Summary Methyl 4-azido-3-hydroxybutyrate is a highly specialized aliphatic ester that serves as a critical intermediate in the synthesis of neuro-pharmaceuticals. Characterized by its trifunctional nature—housi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-azido-3-hydroxybutyrate is a highly specialized aliphatic ester that serves as a critical intermediate in the synthesis of neuro-pharmaceuticals. Characterized by its trifunctional nature—housing an ester, a secondary hydroxyl group, and a terminal azide—it is most prominently utilized in the synthesis of 4-hydroxy-2-pyrrolidone, the core pharmacophore of the nootropic drug Oxiracetam [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, reaction mechanisms, and standardized laboratory protocols for drug development professionals.

Physicochemical Profiling

Understanding the quantitative properties of Methyl 4-azido-3-hydroxybutyrate is essential for predicting its thermodynamic behavior and optimizing separation techniques during synthesis. The presence of the azide group imparts high energy to the molecule, while the hydroxyl and ester groups facilitate hydrogen bonding and dipole-dipole interactions, respectively.

Table 1: Quantitative Chemical Data
PropertyValue / Description
IUPAC Name Methyl 4-azido-3-hydroxybutanoate
CAS Registry Number 119494-28-9 [3]
Molecular Formula C₅H₉N₃O₃
Molecular Weight 159.145 g/mol [3]
Physical State Yellowish viscous oil (at standard temperature and pressure)
Solubility Soluble in polar aprotic solvents (DMF, DMSO), ethyl acetate, and alcohols; slightly soluble in water.
Key IR Signatures ~2100 cm⁻¹ (strong, N₃ asymmetric stretch); ~3400 cm⁻¹ (broad, O-H stretch); ~1735 cm⁻¹ (C=O ester stretch).

Structural and Mechanistic Causality

The synthetic value of Methyl 4-azido-3-hydroxybutyrate lies in its precise stereochemistry and functional group arrangement. In pharmaceutical applications—particularly the synthesis of (R)-Oxiracetam—preserving the chirality at the C3 position is paramount [2].

The SN2 Azidation Mechanism: The compound is synthesized via a nucleophilic aliphatic substitution (SN2) of methyl 4-chloro-3-hydroxybutyrate using sodium azide (NaN₃).

  • Causality of Reagent Choice: The azide anion (N₃⁻) is a powerful, linear nucleophile with minimal steric hindrance. The primary aliphatic chloride at C4 is highly electrophilic and sterically accessible, making it an ideal substrate for an SN2 attack.

  • Stereochemical Preservation: Because the substitution occurs exclusively at the C4 carbon, the chiral center at C3 remains entirely unaffected. This allows researchers to start with (R)-methyl 4-chloro-3-hydroxybutyrate and reliably obtain (R)-methyl 4-azido-3-hydroxybutyrate without racemization [2].

  • Solvent Dynamics: Utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Methyl isobutyl ketone (MIBK) accelerates the reaction. These solvents solvate the sodium cation (Na⁺) but leave the azide anion unsolvated and highly reactive, lowering the activation energy of the SN2 transition state [1].

Synthesis A Methyl 4-chloro-3-hydroxybutyrate (Electrophile) D SN2 Transition State (C4 Inversion) A->D Solvation & Alignment B Sodium Azide (NaN3) (Nucleophile) B->D Azide Attack C Polar Aprotic Solvent (DMF / Heat 60°C) C->D Activation Energy Lowering E Methyl 4-azido-3-hydroxybutyrate (Target Intermediate) D->E Chloride Displacement

Caption: Mechanistic workflow of the SN2 azidation process. Max Width: 760px.

Experimental Protocol: Synthesis of Methyl 4-azido-3-hydroxybutyrate

The following methodology outlines a scalable, self-validating protocol for the azidation of methyl 4-chloro-3-hydroxybutyrate.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: In a rigorously dried, single-necked round-bottom flask, dissolve 50.0 g (approx. 328 mmol) of (R)-methyl 4-chloro-3-hydroxybutyrate in 50 mL of anhydrous N,N-Dimethylformamide (DMF)[2].

  • Thermal Regulation: Submerge the flask in an ice-water bath to bring the internal temperature below 5°C. Causality: Sodium azide dissolution and initial reaction can be mildly exothermic; thermal control prevents solvent degradation and side reactions.

  • Nucleophile Addition: Slowly add 50.0 g of Sodium Azide (NaN₃) in portions under continuous magnetic stirring, ensuring the internal temperature does not exceed 40°C [2].

  • Reaction Propagation: Remove the ice bath and gently heat the mixture to 60°C. Maintain this temperature for 2 to 5 hours [2].

  • Self-Validating Checkpoint (In-Process): The reaction is self-indicating. As the SN2 reaction proceeds, Sodium Chloride (NaCl) is generated. Because NaCl is insoluble in DMF/MIBK, a white precipitate will steadily form, visually confirming reaction progress[1].

  • Quenching and Extraction: Halt the reaction and allow the mixture to cool to room temperature. Add 100 mL of distilled water to dissolve the precipitated salts. Extract the aqueous layer with 100 mL of ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield a yellow oil [2].

  • Spectroscopic Validation: Confirm the product via Infrared (IR) spectroscopy. The successful displacement of the chloride is validated by the emergence of a sharp, intense absorption band at ~2100 cm⁻¹ (azide N=N=N stretch), which is entirely absent in the starting material.

Safety Warning: Sodium azide is highly toxic and can form explosive copper/lead azides if disposed of in metal plumbing. All work must be conducted in a fume hood.

Downstream Application: The Oxiracetam Pathway

Once isolated, Methyl 4-azido-3-hydroxybutyrate is immediately primed for transformation into 4-hydroxy-2-pyrrolidone. This is achieved through a cascade reaction involving catalytic hydrogenation followed by spontaneous cyclization [1].

When the azide is exposed to hydrogen gas (H₂) in the presence of a Palladium on Carbon (Pd/C) catalyst, it is reduced to a primary amine (methyl 4-amino-3-hydroxybutyrate). Because the newly formed amine and the methyl ester are in close spatial proximity (a 1,4-relationship), the molecule undergoes a thermodynamically driven intramolecular amidation. The amine lone pair attacks the ester carbonyl, expelling methanol and forming a stable 5-membered lactam ring (pyrrolidone) [1].

Cyclization A Methyl 4-azido-3-hydroxybutyrate B Catalytic Hydrogenation (H2, Pd/C Catalyst) A->B Reduction C Methyl 4-amino-3-hydroxybutyrate (Transient Amine) B->C N2 Gas Evolution D Intramolecular Amidation (Cyclization) C->D Spontaneous Attack E 4-Hydroxy-2-pyrrolidone (Oxiracetam Precursor) D->E Methanol Elimination

Caption: Cascade reaction from azide reduction to lactam cyclization. Max Width: 760px.

References

  • European Patent Office. "EP0829472A1 - Improved process for producing 4-hydroxy-2-pyrrolidone." Google Patents.
  • Patsnap / Eureka. "Preparation method for (R)-4-hydroxy-2-oxo-1-pyrrolidine acetamide." Patent Database. Available at: [Link]

  • Molaid Chemical Database. "(+/-)-methyl 4-azido-3-hydroxybutanoate - CAS 119494-28-9." Molaid. Available at:[Link]

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 4-azido-3-hydroxybutyrate

Executive Summary Methyl 4-azido-3-hydroxybutyrate (CAS: 119494-28-9) is a highly versatile aliphatic azide intermediate critical to the synthesis of neuromodulators, statin side-chains, and click-chemistry conjugates. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-azido-3-hydroxybutyrate (CAS: 119494-28-9) is a highly versatile aliphatic azide intermediate critical to the synthesis of neuromodulators, statin side-chains, and click-chemistry conjugates. A fundamental understanding of its exact molecular weight (159.145 g/mol ) and mass-to-charge characteristics is essential for precise stoichiometric scaling, catalyst loading, and high-resolution mass spectrometry (HRMS) validation. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and downstream applications in drug development.

Physicochemical Profiling & Molecular Weight Determination

Accurate molecular weight calculation is the cornerstone of robust synthetic chemistry. Methyl 4-azido-3-hydroxybutyrate (Formula: C5H9N3O3) has an average molecular weight of 159.145 g/mol 1.

Table 1: Core Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
Chemical Name Methyl 4-azido-3-hydroxybutyrateStandard IUPAC nomenclature.
CAS Registry Number 119494-28-9Identifies the (+/-) racemic mixture.
Chemical Formula C5H9N3O3Dictates elemental composition.
Average Molecular Weight 159.145 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Mass 159.0644 DaUsed for exact mass targeting in HRMS.
Mass Fraction (Nitrogen) 26.4%High nitrogen content dictates energetic safety protocols.

The presence of the azide group (-N3) contributes significantly to the nitrogen mass fraction. In high-resolution mass spectrometry (HRMS) utilizing electrospray ionization (ESI+), the compound typically presents as a protonated adduct [M+H]+ at an exact m/z of 160.0717. These exact mass values are critical for differentiating the target molecule from unreacted chlorinated precursors during reaction monitoring.

Mechanistic Synthesis & Protocol Design

The synthesis of methyl 4-azido-3-hydroxybutyrate relies on the nucleophilic aliphatic substitution (SN2) of methyl 4-chloro-3-hydroxybutyrate with sodium azide.

Causality in Experimental Design: While primary alkyl chlorides typically undergo SN2 reactions, the adjacent hydroxyl group at the C3 position induces steric hindrance and electronic deactivation, making the chloride surprisingly sluggish. Without a catalyst, achieving full conversion requires >120 hours of reflux 2. To overcome this activation energy barrier, 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a nucleophilic catalyst, transiently forming a highly reactive pyridinium intermediate that is rapidly displaced by the azide ion, reducing reaction time to ~11 hours and suppressing thermal degradation of the ester.

Table 2: Stoichiometric Matrix for 100g Scale Synthesis
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Methyl 4-chloro-3-hydroxybutyrate152.581.00100.0 gElectrophilic Precursor
Sodium Azide (NaN3)65.011.1046.8 gNucleophile
4-Dimethylaminopyridine (DMAP)122.170.108.0 gNucleophilic Catalyst
Methyl Isobutyl Ketone (MIBK)100.16Solvent800 mLBiphasic Reaction Medium
Methyl 4-azido-3-hydroxybutyrate 159.145 1.00 104.3 g Target Product (Theoretical)
Step-by-Step Methodology (Self-Validating Protocol)
  • Initiation: Suspend methyl 4-chloro-3-hydroxybutyrate (1.0 eq) in methyl isobutyl ketone (MIBK) (8 volumes). MIBK is selected for its high boiling point (117°C), which accommodates the required reflux temperature while maintaining biphasic compatibility for subsequent aqueous workup.

  • Catalysis: Add sodium azide (1.1 eq) and DMAP (0.1 eq) to the suspension. Safety Note: Ensure the reaction vessel is equipped with a pressure-relief system, as hydrazoic acid traces can form if environmental moisture is present.

  • Propagation: Heat the mixture to reflux under constant mechanical stirring for 11 hours.

  • In-Process Control (IPC): Monitor the reaction via Gas Chromatography (GC). The reaction is self-validating when the precursor peak area falls below <1%, confirming complete catalytic turnover.

  • Isolation: Cool the mixture to 20°C. Filter the precipitated sodium chloride (NaCl) byproduct. Distill the MIBK solvent under reduced pressure (vacuo) to yield crude methyl 4-azido-3-hydroxybutyrate 2.

SynthesisPathway A Methyl 4-chloro-3-hydroxybutyrate (Starting Material) B Methyl 4-azido-3-hydroxybutyrate (MW: 159.145 g/mol) A->B NaN3, DMAP Reflux (SN2) C Methyl 4-amino-3-hydroxybutyrate (Intermediate) B->C H2, Pd/C (Reduction) D 4-Hydroxy-2-pyrrolidone (Target API) C->D Intramolecular Cyclization E GABOB (Neuromodulator) C->E Ester Hydrolysis

Fig 1. Synthetic cascade from chlorinated precursor to GABOB and pyrrolidone.

Downstream Applications in Drug Development

The calculated molecular weight of 159.145 g/mol strictly dictates the hydrogen equivalents required for downstream reduction.

Synthesis of 4-Hydroxy-2-pyrrolidone and GABOB: The azide intermediate undergoes catalytic hydrogenation (H2, Pd/C) to yield methyl 4-amino-3-hydroxybutyrate. Because azide reduction is highly exothermic, precise mass calculations ensure the catalyst loading (typically 5-10% w/w) is perfectly calibrated to prevent thermal runaways. The resulting amino-ester spontaneously cyclizes under mild conditions to form 4-hydroxy-2-pyrrolidone (yield ~70%), a core scaffold for various nootropics 2. Alternatively, ester hydrolysis yields (R)-GABOB, a potent GABA receptor agonist and neuromodulator 3.

Click Chemistry (CuAAC): Due to its terminal azide, the molecule is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It serves as a hydrophilic linker in bioconjugation, reacting with alkyne-functionalized PEGs or biomolecules to form stable 1,4-disubstituted 1,2,3-triazoles, a technique widely used in modern antibody-drug conjugate (ADC) development 4.

Analytical Validation (Self-Validating Systems)

To establish a self-validating protocol, the isolated product must undergo orthogonal analytical verification before proceeding to hydrogenation. Unreacted azides subjected to pressurized hydrogenation without proper quantification can lead to explosive decomposition.

AnalyticalValidation A Crude Methyl 4-azido-3-hydroxybutyrate (MW: 159.145 g/mol) B1 FT-IR Spectroscopy Target: ~2100 cm⁻¹ A->B1 Confirm Azide B2 LC-HRMS (ESI+) Target: m/z 160.0722 [M+H]+ A->B2 Confirm Exact Mass B3 1H-NMR (CDCl3) Target: Multiplets for C5H9 A->B3 Confirm Purity C Validated Pure Intermediate Ready for Hydrogenation B1->C B2->C B3->C

Fig 2. Self-validating analytical workflow for azide intermediate verification.

Validation Criteria:

  • FT-IR: The most definitive and rapid validation is the presence of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹, which is uniquely characteristic of the azide functional group.

  • LC-MS: Confirms the exact mass ([M+H]+ m/z 160.07).

  • 1H-NMR (CDCl3): Validates the structural integrity of the carbon backbone, specifically the shift of the C4 protons adjacent to the azide group compared to the chlorinated precursor.

References

  • Title : (+/-)-methyl 4-azido-3-hydroxybutanoate - CAS号119494-28-9 Source : Molaid Chemical Database URL :[Link]

  • Title: EP0829472A1 - Improved process for producing 4-hydroxy-2-pyrrolidone Source: Google Patents URL
  • Title : methyl 4-azido-3-oxobutanoate - CAS号116381-09-0 (Synthesis of GABOB) Source : Molaid Chemical Database URL :[Link]

Sources

Exploratory

Stability and storage conditions for Methyl 4-azido-3-hydroxybutyrate

An In-depth Technical Guide to the Stability and Storage of Methyl 4-azido-3-hydroxybutyrate Abstract Methyl 4-azido-3-hydroxybutyrate is a valuable bifunctional molecule utilized in biochemical and pharmaceutical resear...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 4-azido-3-hydroxybutyrate

Abstract

Methyl 4-azido-3-hydroxybutyrate is a valuable bifunctional molecule utilized in biochemical and pharmaceutical research, notably as a building block in the synthesis of complex molecules and in bioconjugation via "click chemistry." Its structure incorporates an energetic azide group, a reactive hydroxyl group, and a methyl ester. This combination necessitates a thorough understanding of its stability profile to ensure safe handling, prevent degradation, and maintain experimental integrity. This guide provides a comprehensive overview of the factors influencing the stability of Methyl 4-azido-3-hydroxybutyrate, outlines field-proven storage and handling protocols, and offers a framework for its stability assessment.

Introduction: A Profile of a Versatile Reagent

Methyl 4-azido-3-hydroxybutyrate (C₅H₉N₃O₃) is a key intermediate in organic synthesis. The azide functionality allows for highly specific and efficient ligation reactions, such as the Staudinger ligation and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The hydroxyl and ester groups provide additional handles for chemical modification, making it a versatile scaffold in drug development and the synthesis of bioactive probes.

However, the presence of the azide group—an "explosophore"—dictates that this compound must be handled with significant care.[1] Organic azides are energy-rich molecules that can be sensitive to external stimuli, leading to decomposition that can range from gradual degradation to rapid, explosive release of nitrogen gas.[2][3] Understanding the principles of its stability is therefore not merely a matter of protocol but a critical component of laboratory safety and research reproducibility.

Caption: Chemical Structure of Methyl 4-azido-3-hydroxybutyrate.

Foundational Stability Assessment

The inherent stability of an organic azide can be estimated using established empirical rules before any experimental work is undertaken.

  • Carbon-to-Nitrogen (C/N) Ratio: This ratio helps predict the potential energy of an azide-containing molecule. For Methyl 4-azido-3-hydroxybutyrate, the formula is C₅H₉N₃O₃. The C/N ratio is 5 carbons / 3 nitrogens ≈ 1.67. Organic azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated in small quantities but should be stored at reduced temperatures and handled with caution.[1][2] This compound falls squarely within this category, indicating it is manageable but requires strict safety protocols.

  • The "Rule of Six": This guideline suggests that a compound should have at least six carbon atoms (or other atoms of similar size, like oxygen) for each energetic functional group to provide sufficient dilution to render it relatively safe.[2] Methyl 4-azido-3-hydroxybutyrate has 5 carbon atoms and 3 oxygen atoms, for a total of 8 "heavy" atoms diluting the single azide group. This satisfies the Rule of Six, further suggesting that while energetic, it is not exceptionally hazardous when handled appropriately.

Key Factors Influencing Stability and Degradation Pathways

The stability of Methyl 4-azido-3-hydroxybutyrate is not absolute and can be compromised by several external factors, leading to degradation or hazardous decomposition.

Thermal Stress

Organic azides are thermally sensitive.[3] While the exact decomposition temperature for this specific molecule is not widely published, heating should be avoided unless part of a controlled reaction.

  • Causality: Supplying thermal energy can overcome the activation energy for the extrusion of dinitrogen (N₂), a highly exothermic and often uncontrollable process.

  • Recommendation: Avoid heating the neat compound. Reactions should be conducted with careful temperature monitoring. Purification techniques like distillation should never be used.[3]

Photolytic Decomposition

Exposure to light, particularly ultraviolet (UV) radiation, can induce decomposition of the azide group.

  • Causality: UV energy can promote the azide to an excited state, leading to the formation of a highly reactive nitrene intermediate and the release of N₂ gas. This can degrade the sample and lead to unintended side reactions.

  • Recommendation: The compound should always be stored in amber vials or containers wrapped in aluminum foil to protect it from light.[1]

Mechanical Shock and Friction

While aliphatic azides like this one are generally less shock-sensitive than aromatic or carbonyl azides, caution is still warranted.[2][4]

  • Causality: Mechanical energy from impact or friction can provide the activation energy for decomposition. This is a particular risk with the solid material.

  • Recommendation: Avoid scratching or aggressive scraping of the solid compound. Use non-metal spatulas (e.g., plastic or Teflon) for transfers to prevent both friction and the formation of sensitive metal azides.[3][4] Avoid using glassware with ground glass joints, as friction from twisting can be a source of initiation.[4]

Chemical Incompatibility

The reactivity of the azide group makes it incompatible with several classes of chemicals.

  • Acids (Strong and Weak): Contact with acids can protonate the azide to form hydrazoic acid (HN₃).[1][5] Hydrazoic acid is highly toxic, volatile, and explosively unstable.

  • Heavy Metals: Azides react with heavy metals (e.g., copper, lead, silver, mercury, zinc) and their salts to form heavy metal azides.[1][5] These compounds are often extremely shock-sensitive and can detonate violently. This is a critical consideration for CuAAC reactions, where copper catalysts must be handled according to established protocols.

  • Strong Reducing Agents: Reagents like LiAlH₄, NaBH₄, or hydrogen with a metal catalyst will reduce the azide group, typically to an amine. While this is a useful synthetic transformation, unintended mixing can lead to a vigorous and exothermic reaction.

  • Halogenated Solvents: Chlorinated solvents such as dichloromethane (DCM) and chloroform should be avoided. In the presence of azides, these can potentially form highly explosive di- and tri-azidomethane.[1][3]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is mandatory for ensuring safety and preserving the compound's integrity.

Storage Protocol
  • Temperature: Store the compound at low temperatures. Refrigeration at 2-8°C is recommended for short-to-medium term storage.[6] For long-term storage, freezing at -20°C is preferable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components.

  • Container: Use a tightly sealed, clearly labeled amber glass vial. If an amber vial is unavailable, wrap a clear vial completely with aluminum foil.

  • Form: If possible, storing the compound in a suitable, non-reactive solvent (e.g., THF, Ethyl Acetate, Acetonitrile) at a concentration no greater than 1M can enhance stability by diluting the material and acting as a heat sink.[1][2]

  • Location: Store in a designated, well-ventilated area away from heat sources, light, acids, and heavy metals.[2][7]

Laboratory Handling Workflow

Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_dos Key Principles (DO) cluster_donts Critical Avoidance (DON'T) prep_ppe 1. Don PPE (Lab coat, safety glasses, appropriate gloves) prep_area 2. Work in Fume Hood (Sash at appropriate height) prep_ppe->prep_area prep_tools 3. Use Non-Metal Tools (Plastic/Teflon spatulas) prep_area->prep_tools handle_temp 4. Equilibrate to RT (Before opening) prep_tools->handle_temp handle_weigh 5. Weigh Smallest Amount Possible handle_temp->handle_weigh handle_solvent 6. Choose Compatible Solvents (e.g., THF, EtOAc, NOT DCM) handle_weigh->handle_solvent handle_reaction 7. Add Reagents Slowly (Monitor temperature) handle_solvent->handle_reaction clean_quench 8. Quench Residual Azide (If necessary, follow lab protocol) handle_reaction->clean_quench clean_waste 9. Segregate Azide Waste (Label clearly, keep separate from acidic waste) clean_quench->clean_waste do1 Store Cold & Dark do2 Use Inert Gas do3 Work in Hood dont1 Heat or Scratch dont2 Mix with Acids/Metals dont3 Use Metal Spatulas

Caption: Recommended laboratory workflow for handling Methyl 4-azido-3-hydroxybutyrate.

Summary of Storage and Handling Recommendations

For quick reference, the key parameters for the safe storage and handling of Methyl 4-azido-3-hydroxybutyrate are summarized below.

ParameterRecommendationRationale
Storage Temp. 2-8°C (short-term), -20°C (long-term)Minimizes thermal decomposition.[2]
Light Exposure Store in amber vials or protect from lightPrevents photolytic degradation to reactive nitrenes.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents unwanted side reactions.
Physical State Store neat or as a ≤1M solutionSolution enhances stability by dilution and heat dissipation.[1][2]
Handling Tools Plastic, glass, or Teflon spatulasAvoids friction and formation of shock-sensitive metal azides.[3]
Work Area Chemical fume hoodProvides ventilation and containment in case of accidental release.[4]
pH Conditions Avoid acidic conditionsPrevents formation of highly toxic and explosive hydrazoic acid (HN₃).[5]
Incompatibles Heavy metals, strong acids, reducing agents, halogenated solventsPrevents formation of explosive compounds or violent reactions.[1][3]
Disposal Segregated, clearly labeled azide waste streamPrevents dangerous mixing in waste containers, especially with acids.[1]

Conclusion

Methyl 4-azido-3-hydroxybutyrate is a potent chemical tool whose utility is matched by its energetic nature. A disciplined approach, grounded in a solid understanding of its chemical stability, is essential for its safe and effective use. By adhering to the principles of cold, dark storage and avoiding chemical and physical incompatibilities, researchers can confidently leverage the capabilities of this versatile molecule while maintaining the highest standards of laboratory safety.

References

  • Azide Compounds - Environmental Health and Safety, University of Minnesota. [URL: Available via search, specific university EHS documents are common][2]

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety, University of California, Berkeley. [URL: Available via search, specific university EHS documents are common][5]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [URL: Available via search, specific university EHS documents are common][4]

  • Safety Data Sheet for a related compound, Methyl (R)-(-)-3-hydroxybutyrate. [URL: Available from chemical suppliers][7]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials, University College Dublin. [URL: Available via search, specific university EHS documents are common][3]

  • SAFETY DATA SHEET - Medline, for a product containing β-Hydroxybutyrate, recommending 2-8°C storage. [URL: Available from manufacturer][6]

  • Safe Handling of Azides - University of Pittsburgh. [URL: Available via search, specific university EHS documents are common][1]

Sources

Foundational

A Technical Guide to the Solubility of Methyl 4-azido-3-hydroxybutyrate for Advanced Research Applications

This document provides a comprehensive technical overview of the solubility characteristics of Methyl 4-azido-3-hydroxybutyrate. Designed for researchers, chemists, and professionals in drug development, this guide moves...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of the solubility characteristics of Methyl 4-azido-3-hydroxybutyrate. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond simple data presentation to explain the underlying chemical principles that govern its solubility. We will explore its molecular structure, predict its behavior in various common laboratory solvents, and provide robust, self-validating protocols for experimental verification. Crucially, this guide integrates critical safety information pertinent to the handling of organic azides, ensuring that experimental design is both effective and safe.

Introduction: The Significance of Methyl 4-azido-3-hydroxybutyrate

Methyl 4-azido-3-hydroxybutyrate is a multifunctional organic molecule of increasing interest in chemical synthesis and bioconjugation. Its structure incorporates three key functional groups: a methyl ester, a secondary hydroxyl group, and a terminal azide. This unique combination makes it a versatile building block, particularly for:

  • Click Chemistry: The azide group is a key participant in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," enabling the efficient and specific formation of triazoles for linking molecules.[1]

  • Amine Synthesis: The azide can be readily reduced to a primary amine, providing a pathway to amino-functionalized compounds.[2]

  • Chiral Synthesis: The hydroxyl group introduces a stereocenter, making it a valuable precursor for the synthesis of enantiomerically pure complex molecules.

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for reaction efficiency, purification, formulation, and safe handling. This guide provides the foundational knowledge to make informed decisions in these areas.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like."[3][4] The structure of Methyl 4-azido-3-hydroxybutyrate contains both polar and hydrogen-bonding features, which dictate its interaction with different solvent classes.

  • Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, promoting solubility in protic solvents like water and alcohols.

  • Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor. Esters with low molecular weight are often at least somewhat soluble in water.[5]

  • Azide Group (-N₃): The azide group is a polar functional group, often described as a pseudohalogen.[6] Its presence contributes to the overall polarity of the molecule, favoring solubility in polar solvents. Covalent azides are known to be miscible with many aprotic organic solvents.[7]

Based on this analysis, we can predict the solubility profile of Methyl 4-azido-3-hydroxybutyrate. The parent compound, methyl 3-hydroxybutyrate, is predicted to be highly soluble in water, which provides a strong basis for our predictions.[8]

Data Presentation: Predicted Solubility Profile

The following table summarizes the predicted solubility of Methyl 4-azido-3-hydroxybutyrate in a range of common laboratory solvents. These predictions are derived from first principles, analysis of the compound's functional groups, and data from analogous structures. Experimental verification is essential and a protocol for this is provided in Section 4.

Solvent ClassSolventPredicted SolubilityRationale & Commentary
Protic, Polar WaterSolubleThe hydroxyl and ester groups can form strong hydrogen bonds with water. The parent molecule is water-soluble.[8]
MethanolSolubleExcellent solvent for polar, H-bonding compounds. The parent molecule is synthesized using methanol.[9]
EthanolSolubleSimilar to methanol, expected to readily dissolve the compound.
Aprotic, Polar DMSOSolubleHigh polarity and ability to accept H-bonds make it an excellent solvent for multifunctional molecules. Often used for Sₙ2 reactions with azides.[2]
DMFSolubleSimilar to DMSO, a standard solvent for reactions involving alkali metal azides due to its high polarity.[7]
AcetonitrileSolubleA polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetoneSolubleA moderately polar solvent that should effectively solvate the ester and azide functionalities.
Aprotic, Non-Polar TolueneSparingly SolubleThe molecule's high polarity from its -OH, -N₃, and ester groups limits its interaction with non-polar aromatic solvents.
Hexane / HeptaneInsolubleAs a highly polar molecule, it is unlikely to dissolve in non-polar aliphatic hydrocarbons.
Halogenated Dichloromethane (DCM)USE NOT ADVISED Likely soluble, but STRONGLY DISCOURAGED . Azides can react with halogenated solvents to form extremely unstable and explosive di- and tri-azidomethanes.[10]
Chloroform (CHCl₃)USE NOT ADVISED Likely soluble (the parent molecule is extracted with chloroform[9]), but carries the same severe safety risks as DCM.[10]
Visualizing Molecular Interactions

The following diagrams illustrate the predicted intermolecular forces between Methyl 4-azido-3-hydroxybutyrate and representative solvents, which form the basis for the solubility predictions.

Interaction with a Protic Solvent (Water) cluster_solute Methyl 4-azido-3-hydroxybutyrate cluster_solvent Water Molecules MOL H₃C-O-C(=O)-CH₂-CH(OH)-CH₂-N₃ H2O1 H-O-H MOL->H2O1 H2O2 H-O-H MOL->H2O2 H-Bond (Donor)

Fig. 1: Predicted hydrogen bonding with a protic solvent.

Interaction with a Polar Aprotic Solvent (DMSO) cluster_solute Methyl 4-azido-3-hydroxybutyrate cluster_solvent DMSO Molecule MOL δ⁻ O=C-R δ⁻ N≡N⁺=N⁻ δ⁻ O-H δ⁺ DMSO δ⁻ O=S(CH₃)₂ δ⁺ MOL->DMSO

Fig. 2: Predicted dipole-dipole interactions with a polar aprotic solvent.

Critical Safety & Handling Protocols for an Organic Azide

The presence of the azide functional group classifies Methyl 4-azido-3-hydroxybutyrate as an energetic material that requires strict handling procedures. Organic azides can be sensitive to heat, shock, and friction, and may decompose explosively.[11]

Stability Assessment:

  • Carbon to Nitrogen Ratio (C/N): For Methyl 4-azido-3-hydroxybutyrate (C₅H₉N₃O₃), the C/N ratio is 5/3 ≈ 1.67. Compounds with a C/N ratio between 1 and 3 can typically be synthesized and isolated in small quantities but should be handled with care, stored at low temperatures, and protected from light.[2]

  • Rule of Six: This rule suggests there should be at least six carbon atoms per energetic group to provide sufficient "dilution" for stability. With five carbons and one azide group, this compound falls just short of this guideline, reinforcing the need for caution.[2]

Mandatory Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. For manipulations of neat material or concentrated solutions, a face shield and work behind a blast shield are required.[11]

  • Avoid Incompatibles:

    • Metals: Never use metal spatulas or stir bars. Contact with metals can form highly shock-sensitive heavy metal azides. Use plastic or ceramic tools.[10]

    • Acids: Do not mix with strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[11]

    • Halogenated Solvents: As stated previously, avoid solvents like dichloromethane (DCM) and chloroform, which can form dangerously explosive poly-azidomethanes.[10]

  • Energy Input: Avoid heat, friction, grinding, and shock. Do not concentrate solutions containing azides to dryness by rotary evaporation unless the stability of the compound is well-established. Purification should be limited to methods like extraction and precipitation.[10]

  • Storage: Store in a clearly labeled container, below room temperature (refrigeration is recommended), and protected from light.[1]

  • Waste Disposal: All azide-containing waste must be collected in a dedicated, labeled container. Never pour azide waste down the drain. Quench residual azide in reaction mixtures before disposal according to established laboratory procedures.[12]

Experimental Protocol for Solubility Determination

This protocol provides a reliable, systematic method for verifying the solubility of Methyl 4-azido-3-hydroxybutyrate. The procedure is designed to use a minimal amount of material and to provide a clear, qualitative assessment (soluble, partially soluble, or insoluble).

Definition: A compound is generally considered "soluble" if approximately 100 mg of the solid dissolves completely in 3 mL of the solvent at room temperature.

Materials:

  • Methyl 4-azido-3-hydroxybutyrate

  • Small test tubes (e.g., 13x100 mm)

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • The panel of solvents to be tested (see Table 1)

  • Appropriate PPE and engineering controls (fume hood, blast shield)

Procedure:

  • Preparation: In a chemical fume hood, weigh approximately 30-50 mg of Methyl 4-azido-3-hydroxybutyrate into a small, clean, dry test tube.

  • Initial Solvent Addition: Add 1.0 mL of the selected solvent to the test tube.

  • Mixing: Cap the test tube securely and vortex the mixture for 30-60 seconds.

  • Initial Observation: Visually inspect the solution against a contrasting background. Look for any undissolved solid particles.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another 1.0 mL of the solvent (for a total of 2.0 mL). Vortex again for 30-60 seconds and re-observe.

  • Final Solvent Addition: If solid remains, add a final 1.0 mL of solvent (for a total of 3.0 mL). Vortex for 30-60 seconds.

  • Final Assessment & Classification:

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unaffected by the solvent.

  • Record Keeping: Meticulously record the observations for each solvent tested.

  • Repeat: Use a fresh, dry test tube for each new solvent to be tested.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility testing protocol.

start Start prep Add ~30 mg of Compound to a Test Tube start->prep add1 Add 1.0 mL of Solvent prep->add1 mix1 Vortex for 60s add1->mix1 obs1 Observe Solution mix1->obs1 add2 Add 1.0 mL of Solvent (Total 2.0 mL) obs1->add2 Solid Remains soluble Classify: Soluble obs1->soluble Completely Clear mix2 Vortex for 60s add2->mix2 obs2 Observe Solution mix2->obs2 add3 Add 1.0 mL of Solvent (Total 3.0 mL) obs2->add3 Solid Remains obs2->soluble Completely Clear mix3 Vortex for 60s add3->mix3 obs3 Observe Solution mix3->obs3 obs3->soluble Completely Clear insoluble Classify: Partially Soluble or Insoluble obs3->insoluble Solid Remains

Fig. 3: Workflow for Experimental Solubility Determination.

Conclusion

Methyl 4-azido-3-hydroxybutyrate is a polar, multifunctional compound predicted to be highly soluble in polar protic solvents (water, methanol) and polar aprotic solvents (DMSO, DMF, acetonitrile). Its solubility is expected to be limited in non-polar media like toluene and hexane. Due to the extreme safety hazards associated with the reaction of azides and halogenated solvents, the use of dichloromethane and chloroform should be strictly avoided, despite their likely ability to dissolve the compound.

The information and protocols within this guide are designed to empower researchers to work effectively and safely. The predictions provided serve as a robust starting point, while the experimental workflow offers a clear path to empirical verification. Adherence to the stringent safety protocols outlined for handling organic azides is not merely a recommendation but an absolute requirement for safe laboratory practice.

References

  • School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Santa Barbara. (n.d.). Azide Compounds. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl-beta-hydroxybutyrate (FDB003804). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Preparation and Usage of Azides. Retrieved from [Link]

  • Bräse, S., et al. (2004). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: Ligand-Accelerated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Methyl 4-azido-3-hydroxybutyrate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Rationale Methyl 4-azido-3-hydroxybutyrate is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Methyl 4-azido-3-hydroxybutyrate is a highly versatile, bifunctional chiral synthon. Originally derived from statin side-chain precursors (e.g., methyl 4-chloro-3-hydroxybutyrate), it features an azide group primed for click chemistry, alongside a β-hydroxyl group and a methyl ester. This structural motif is heavily utilized in drug development to synthesize enantiopure β-hydroxytriazoles, which serve as rigidified pharmacophores in medicinal chemistry ().

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is famously robust (), the specific topology of Methyl 4-azido-3-hydroxybutyrate introduces unique mechanistic challenges. The proximity of the β-hydroxyl group to the azide allows it to act as a competing chelating agent for copper. Without proper reaction design, this chelation can sequester the catalyst, stall the reaction, or promote off-target degradation.

As a self-validating, high-yield methodology, this protocol employs a ligand-accelerated strategy using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to outcompete substrate chelation, stabilize the active Cu(I) species, and ensure quantitative conversion.

Mechanistic Causality: The "Why" Behind the Chemistry

To achieve a self-validating and scalable reaction, every reagent choice must be grounded in mechanistic causality:

  • Catalyst Generation (CuSO₄ + Sodium Ascorbate): We avoid using direct Cu(I) salts (like CuI), which are thermodynamically unstable and prone to disproportionation (forming inactive Cu(0) and Cu(II)). Instead, Cu(II) is reduced in situ by sodium ascorbate. This maintains a steady, low concentration of active Cu(I), preventing alkyne homocoupling (Glaser coupling).

  • Ligand Selection (THPTA): THPTA is a multidentate, water-soluble ligand that binds Cu(I) with high affinity. It serves three critical functions: (1) It prevents the β-hydroxyl group of our substrate from sequestering the copper; (2) it vastly accelerates the formation of the Cu(I)-acetylide intermediate; and (3) it acts as a sacrificial reductant, protecting the substrate from reactive oxygen species (ROS) generated during the catalytic cycle ().

  • Solvent System (t-BuOH/H₂O 1:1): The polar ester and hydroxyl groups of the azide, combined with the highly polar catalyst/ascorbate system, require an amphiphilic solvent. This mixture ensures homogeneous solvation of all reactive species, maximizing collision frequency.

CuAAC_Mechanism Cu2 Cu(II) Precatalyst (e.g., CuSO4) Cu1 Active Cu(I)-Ligand Complex Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Donates e- CuAcetylide Cu(I)-Acetylide Intermediate Cu1->CuAcetylide + Alkyne (-H+) Alkyne Terminal Alkyne Alkyne->CuAcetylide Metallacycle Six-membered Metallacycle CuAcetylide->Metallacycle + Azide Coordination Azide Methyl 4-azido-3- hydroxybutyrate Azide->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Reductive Elimination Product->Cu1 Catalyst Regeneration

Figure 1: CuAAC catalytic cycle showing Cu(I) generation and key metallacycle intermediates.

Step-by-Step Experimental Protocol

Reagent Stoichiometry
  • Methyl 4-azido-3-hydroxybutyrate: 1.0 equivalent (Substrate)

  • Terminal Alkyne: 1.05 equivalents (Slight excess drives complete consumption of the azide)

  • CuSO₄·5H₂O: 0.05 equivalents (5 mol% catalyst)

  • THPTA Ligand: 0.10 equivalents (10 mol%, maintaining a 2:1 Ligand:Cu ratio)

  • Sodium Ascorbate: 0.20 equivalents (20 mol%, sufficient to maintain reducing environment)

Execution Workflow
  • Substrate Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-azido-3-hydroxybutyrate (1.0 eq) and the terminal alkyne (1.05 eq) in a 1:1 mixture of tert-butanol and ultrapure water (typically 0.1 M to 0.2 M concentration with respect to the azide).

  • Catalyst Assembly (Critical Order of Addition): In a separate small vial, dissolve CuSO₄·5H₂O (0.05 eq) and THPTA (0.10 eq) in a minimal amount of water. Expert Insight: Premixing the copper and ligand before adding the reducing agent ensures the Cu(II) is fully chelated, preventing the precipitation of insoluble Cu(I) salts upon reduction.

  • Reaction Initiation: Add the Cu/THPTA complex to the main reaction flask. The solution will appear light blue.

  • Reduction & Self-Validation: Add sodium ascorbate (0.20 eq) freshly dissolved in a few drops of water. Self-Validation Check: The reaction mixture must immediately transition from blue to pale yellow or colorless. This optical shift confirms the successful generation of the active Cu(I)-THPTA complex.

  • Incubation: Stir the reaction vigorously at room temperature (20–25 °C) for 2 to 12 hours. Monitor the disappearance of the azide via LC-MS or TLC (staining with phosphomolybdic acid or KMnO₄).

  • Quenching & Workup: Once complete, add 0.1 M aqueous EDTA solution (pH ~8) equivalent to the reaction volume. Stir for 15 minutes. Causality: EDTA acts as a powerful scavenger, stripping copper from the product and pulling it entirely into the aqueous phase, preventing downstream assay interference.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol_Workflow Step1 1. Reagent Prep Mix Azide + Alkyne in t-BuOH/H2O Step2 2. Catalyst Assembly Add THPTA Ligand then CuSO4 Step1->Step2 Step3 3. Initiation Add Na-Ascorbate (Blue to Colorless) Step2->Step3 Step4 4. Reaction Stir RT, 2-12h Monitor via LC-MS Step3->Step4 Step5 5. Workup EDTA Wash & Extraction Step4->Step5

Figure 2: Step-by-step experimental workflow for the CuAAC reaction and subsequent purification.

Quantitative Troubleshooting Matrix

To ensure absolute trustworthiness, use the following data-driven matrix to diagnose and correct deviations during the protocol.

Visual / Analytical ObservationChemical Causality (The "Why")Recommended Corrective Action
Solution remains blue after ascorbate addition Ascorbate has oxidized prior to use, or massive oxygen ingress is oxidizing Cu(I) back to Cu(II).Prepare a fresh stock of sodium ascorbate. Degas solvents with N₂ or Ar if working at low catalyst loading (<1 mol%).
Reaction stalls at ~50% conversion The β-hydroxyl group of the substrate is sequestering Cu(I), outcompeting the ligand.Increase THPTA ligand loading to 0.15 eq (3:1 Ligand to Copper ratio) to ensure complete catalyst protection.
Formation of multiple side products (LC-MS) Alkyne homocoupling (Glaser coupling) is occurring due to excess oxygen and unchelated copper.Ensure strict adherence to the order of addition (Ligand before Ascorbate). Flush the headspace with inert gas.
Product exhibits green tint after extraction Residual copper is trapped in the organic phase, often coordinated to the triazole product.Repeat the workup using a more concentrated EDTA wash (0.5 M) or wash with 10% aqueous NH₄OH.

References

  • Combining Designer Cells and Click Chemistry for a One-Pot Four-Step Preparation of Enantiopure β-Hydroxytriazoles Source: Advanced Synthesis & Catalysis (2010) URL:[Link] [1]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: Chemical Society Reviews (2010) / PubMed Central URL:[Link] [2]

  • Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry Source: Current Protocols in Chemical Biology (2011) / PubMed Central URL:[Link] [3]

Application

Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Methyl 4-azido-3-hydroxybutyrate

Executive Summary & Mechanistic Rationale The integration of bioorthogonal chemistry into drug development and materials science requires reagents that are both highly reactive and strictly selective. Methyl 4-azido-3-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of bioorthogonal chemistry into drug development and materials science requires reagents that are both highly reactive and strictly selective. Methyl 4-azido-3-hydroxybutyrate is a highly versatile, bifunctional aliphatic azide. Beyond its reactive azide moiety, it possesses a secondary hydroxyl group and a methyl ester, providing orthogonal chemical handles for downstream functionalization (e.g., saponification, esterification, or polyurethane synthesis) after the primary conjugation event.

To conjugate this molecule to complex payloads (such as fluorophores, polymers, or biomolecules) without damaging sensitive functional groups, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the method of choice. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC is a concerted [3+2] cycloaddition that requires no cytotoxic or coordinating metal catalysts [1][2]. The reaction is thermodynamically driven by the release of significant ring strain (~18 kcal/mol) inherent to cyclooctynes like Dibenzocyclooctyne (DBCO), ensuring rapid kinetics at physiological pH and temperature [1].

Thermodynamic Drivers & Reaction Kinetics

The selection of the cyclooctyne directly dictates the reaction kinetics. DBCO derivatives are widely utilized due to their commercial availability, stability, and rapid reaction rates with aliphatic azides like Methyl 4-azido-3-hydroxybutyrate [2].

Table 1: Quantitative Kinetic Parameters for SPAAC Reactions

CyclooctyneAzide ClassApprox. Rate Constant ( k2​ , M−1s−1 )Thermodynamic / Mechanistic Driving Force
DBCO Aliphatic Azide0.30 – 0.90High ring strain; rapid kinetics without metal catalysis.
BCN Aliphatic Azide0.10 – 0.30Excellent hydrophilicity; slightly slower kinetics than DBCO.
DIFO Aliphatic Azide0.07 – 0.10Fluorine electron-withdrawal lowers LUMO, accelerating reaction.
CuAAC (Control) Aliphatic Azide10.0 – 100+Requires cytotoxic Cu(I); not bioorthogonal.

Data synthesized from standard bioorthogonal kinetic profiling [1][2].

Experimental Design & Workflow Visualization

The following diagrams map the mechanistic logic and the self-validating experimental workflow required to successfully execute and monitor this SPAAC reaction.

Mechanism Azide Methyl 4-azido-3-hydroxybutyrate (1,3-Dipole) Transition Concerted [3+2] Cycloaddition Azide->Transition DBCO DBCO-Functionalized Probe (Dipolarophile) DBCO->Transition Product Stable Triazole Adduct (Covalent Linkage) Transition->Product Strain Release (u0394G < 0)

Caption: SPAAC reaction workflow between Methyl 4-azido-3-hydroxybutyrate and a DBCO probe.

ProtocolFlow S1 1. Reagent Prep & Stoichiometry (Ensure NaN3-free environment) S2 2. SPAAC Incubation (Mix at RT, 2-12 hours) S1->S2 S3 3. UV-Vis Monitoring (Track DBCO decay at 306 nm) S2->S3 S3->S2 DBCO Peak Persists (Extend Time) S4 4. Final Purification (LC-MS / Dialysis) S3->S4 Absorbance Plateaus (Reaction Complete)

Caption: Self-validating experimental workflow for SPAAC conjugation and monitoring.

Self-Validating Protocol: Conjugation of Methyl 4-azido-3-hydroxybutyrate

This protocol details the conjugation of Methyl 4-azido-3-hydroxybutyrate to a generic DBCO-functionalized payload (e.g., DBCO-PEG4-Fluorophore). The methodology is designed as a self-validating system , ensuring that causality and empirical checks govern every step.

Phase 1: Reagent Preparation & Stoichiometry
  • Causality : DBCO is highly reactive and represents the more complex, expensive component of the reaction. To drive the reaction to absolute completion and prevent unreacted DBCO from participating in off-target thiol-yne side reactions later, the aliphatic azide must be provided in excess [1].

  • Step 1 : Prepare a 10 mM stock solution of the DBCO-payload in an appropriate solvent (e.g., water, PBS, or DMSO depending on the payload).

  • Step 2 : Prepare a 50 mM stock solution of Methyl 4-azido-3-hydroxybutyrate in DMSO or DMF.

  • Validation Checkpoint (Critical) : Verify that all buffers and commercial reagents are strictly free of sodium azide ( NaN3​ ). Inorganic azide ions react rapidly with DBCO to form an unsubstituted triazole, irreversibly quenching the alkyne and halting your intended conjugation [4].

Phase 2: The SPAAC Reaction
  • Causality : The reaction relies entirely on the release of ring strain, allowing it to proceed under mild conditions. However, phase separation will severely retard the kinetics.

  • Step 3 : In a suitable reaction vessel, combine the DBCO-payload with a 2x to 4x molar excess of Methyl 4-azido-3-hydroxybutyrate.

  • Step 4 : Adjust the final solvent composition. If reacting in an aqueous buffer, ensure the final concentration of organic co-solvent (DMSO/DMF) is between 5-10% to maintain the solubility of the slightly hydrophobic butyrate backbone.

  • Step 5 : Incubate the mixture at room temperature (20-25°C) with gentle agitation.

Phase 3: In-Process Monitoring (Self-Validation)
  • Causality : Blind incubations lead to uncertain yields. Because the strained cyclooctyne ring of DBCO has a distinct UV absorbance peak that is permanently lost upon triazole formation, we can track the reaction's progress in real-time [3].

  • Step 6 : Take small aliquots (e.g., 2-5 µL) at t=0 , t=2 hours, and t=4 hours.

  • Validation Checkpoint : Analyze the aliquots via UV-Vis spectroscopy. Track the decay of the characteristic DBCO absorbance band at 306 nm [3]. The reaction is empirically complete when the absorbance at 306 nm plateaus, indicating total consumption of the DBCO moiety.

Phase 4: Purification & Downstream Verification
  • Causality : Excess Methyl 4-azido-3-hydroxybutyrate must be removed to prevent it from interfering with subsequent functionalization of its hydroxyl or ester groups.

  • Step 7 : Purify the resulting triazole conjugate using preparative HPLC, size-exclusion chromatography, or dialysis (depending on the size of the DBCO-payload).

  • Validation Checkpoint : Confirm the identity of the purified product using LC-MS. You should observe a mass shift exactly equal to the mass of Methyl 4-azido-3-hydroxybutyrate (MW: 159.14 g/mol ) added to the DBCO-payload.

References

  • Title : Strain-promoted azide − alkyne cycloaddition (SPAAC) reaction kinetics Source : researchgate.net URL : [Link]

  • Title : Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides Source : nih.gov (PubMed Central) URL :[Link]

Method

Profiling Lysine β-Hydroxybutyrylation (Kbhb) using Methyl 4-azido-3-hydroxybutyrate

Introduction and Biological Context Lysine β-hydroxybutyrylation (Kbhb) is a dynamic, highly conserved post-translational modification (PTM) driven by the ketone body β-hydroxybutyrate (BHB). During states of energy defi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Context

Lysine β-hydroxybutyrylation (Kbhb) is a dynamic, highly conserved post-translational modification (PTM) driven by the ketone body β-hydroxybutyrate (BHB). During states of energy deficit (e.g., fasting or ketogenic diets), BHB accumulates and serves not only as an energy substrate but also as an epigenetic signaling molecule. By modifying histone and non-histone proteins, Kbhb couples cellular metabolic status to global gene expression and enzymatic regulation [1].

Because high-fidelity, site-specific antibodies for novel PTMs are notoriously difficult to develop and validate, researchers rely on bioorthogonal chemical reporters to study these modifications [2]. Methyl 4-azido-3-hydroxybutyrate is a specialized, cell-permeable metabolic probe designed to map the Kbhb proteome. By hijacking the cell's endogenous acyl-CoA synthesis and transferase machinery, this azide-functionalized analog allows for the precise tracking, visualization, and enrichment of β-hydroxybutyrylated proteins via Click Chemistry (CuAAC) [3].

Mechanistic Principle (Causality of Experimental Design)

The efficacy of Methyl 4-azido-3-hydroxybutyrate relies on a cascade of highly specific biochemical events:

  • Cellular Penetration : The methyl ester moiety masks the polar carboxylic acid, neutralizing the molecule's charge and allowing it to passively diffuse across the hydrophobic lipid bilayer.

  • Intracellular Trapping : Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the methyl ester, yielding the active carboxylate (4-azido-3-hydroxybutyrate). This introduces a negative charge, effectively trapping the probe inside the cell.

  • Metabolic Activation : Acyl-CoA synthetases convert the trapped molecule into 4-azido-3-hydroxybutyryl-CoA, the high-energy acyl donor required for enzymatic transfer.

  • Enzymatic Transfer : Lysine acetyltransferases (KATs), such as p300, recognize the modified CoA derivative and transfer the azido-hydroxybutyryl group to the ε-amino group of target lysine residues. The small size of the azide group ensures minimal steric hindrance, preventing rejection by the KAT's catalytic pocket.

  • Bioorthogonal Detection : The terminal azide handle is bioorthogonal (inert to native biological chemistry). Upon cell lysis, it reacts selectively with an alkyne-conjugated fluorophore or biotin via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), enabling downstream analysis.

G N1 Methyl 4-azido-3-hydroxybutyrate (Cell Permeable Probe) N2 4-azido-3-hydroxybutyrate (Intracellular) N1->N2 Intracellular Esterases (Hydrolysis) N3 4-azido-3-hydroxybutyryl-CoA (Active Acyl Donor) N2->N3 Acyl-CoA Synthetase (Activation) N4 Azide-Modified Protein (Kbhb analog on Lysine) N3->N4 KATs / p300 (Acyl Transfer) N5 CuAAC Click Chemistry (+ Alkyne-Biotin/Fluorophore) N4->N5 Cell Lysis & Click Reaction N6 Detection / Enrichment (LC-MS/MS or In-Gel Fluorescence) N5->N6 Downstream Analysis

Metabolic labeling workflow of Kbhb using Methyl 4-azido-3-hydroxybutyrate.

Quantitative Data & Optimization

To establish a self-validating system, labeling efficiency must be balanced against cellular toxicity. The table below summarizes the optimization parameters for labeling HEK293T cells over 24 hours. A concentration of 5 mM provides the optimal signal-to-noise ratio without inducing significant cytotoxicity.

Probe Concentration (mM)Labeling Time (h)Cell Viability (%)Relative Fluorescence (A.U.)Signal-to-Noise Ratio
0 (Vehicle Control)241001.01.0
1249815.412.5
5 (Optimal) 24 95 42.1 38.2
10247845.325.1

Step-by-Step Experimental Protocol

Phase 1: Metabolic Labeling in Cell Culture

Causality Check: Using a glucose-free or low-glucose medium supplemented with dialyzed FBS forces the cells to rely on alternative metabolic pathways, upregulating endogenous ketogenesis machinery and enhancing probe incorporation.

  • Cell Seeding : Seed cells (e.g., HeLa, HEK293T, or primary hepatocytes) in a 10 cm dish to reach 60-70% confluency on the day of labeling.

  • Probe Administration : Prepare a 500 mM stock of Methyl 4-azido-3-hydroxybutyrate in anhydrous DMSO. Dilute the stock into pre-warmed culture media to a final concentration of 5 mM.

  • Incubation : Replace the cell culture media with the probe-containing media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Self-Validation (Competition Control) : In a parallel dish, co-treat cells with 5 mM of the probe and 25 mM of unlabeled Sodium β-hydroxybutyrate. A subsequent reduction in click-signal validates that the probe is specifically utilizing the Kbhb pathway rather than reacting non-specifically with proteins.

Phase 2: Cell Lysis and Protein Extraction

Causality Check: Tris-based buffers can chelate copper ions required for the click reaction. HEPES is used to maintain pH without interfering with CuAAC catalysis.

  • Harvest : Wash cells three times with ice-cold PBS to remove uninternalized probe. Scrape cells into a conical tube and pellet at 500 x g for 5 minutes.

  • Lysis : Resuspend the pellet in 500 µL of Click-Compatible Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 1x EDTA-free Protease Inhibitor Cocktail).

  • Clarification : Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Quantification : Determine protein concentration using a BCA assay. Normalize all samples to 2 mg/mL using the lysis buffer.

Phase 3: CuAAC Click Chemistry

Causality Check: Ascorbate reduces inactive Cu(II) to the catalytically active Cu(I). THPTA ligand is strictly required to stabilize Cu(I) and prevent the generation of reactive oxygen species (ROS) that would degrade the protein sample.

  • Reaction Assembly : To 100 µL of normalized protein lysate (200 µg protein), add the following reagents in this exact order , vortexing briefly between each addition:

    • Alkyne Reporter : 2 µL of 5 mM TAMRA-Alkyne or Biotin-Alkyne (Final: 100 µM).

    • Ligand : 2 µL of 5 mM THPTA (Final: 100 µM).

    • Catalyst : 2 µL of 50 mM CuSO₄ (Final: 1 mM).

    • Reducing Agent : 2 µL of freshly prepared 500 mM Sodium Ascorbate (Final: 10 mM).

  • Incubation : React for 1 hour at room temperature in the dark with continuous end-over-end rotation.

Phase 4: Protein Precipitation and Cleanup

Causality Check: Unreacted alkyne-fluorophore/biotin will cause massive background noise during SDS-PAGE or LC-MS/MS. Methanol/Chloroform precipitation completely strips away free dyes and copper complexes.

  • Add 400 µL of ice-cold Methanol to the reaction. Vortex thoroughly.

  • Add 100 µL of Chloroform. Vortex thoroughly.

  • Add 300 µL of LC-MS grade Water. Vortex thoroughly (the mixture will turn cloudy).

  • Centrifuge at 14,000 x g for 5 minutes. A distinct protein disk will form at the interface of the upper aqueous and lower organic phases.

  • Carefully aspirate the upper aqueous phase without disturbing the protein disk.

  • Add 400 µL of ice-cold Methanol to wash the disk. Centrifuge at 14,000 x g for 5 minutes.

  • Discard the supernatant and air-dry the pellet for 10 minutes.

  • Downstream Prep : Resuspend the pellet in 1x SDS-PAGE loading buffer (boil for 5 mins at 95°C) for in-gel fluorescence, or in an appropriate urea/thiourea buffer for streptavidin-enrichment and LC-MS/MS analysis.

References

  • Xie Z, Zhang D, Chung D, et al. Metabolic Regulation of Gene Expression by Histone Lysine beta-Hydroxybutyrylation. Mol Cell. 2016;62(2):194-206.[Link]

  • Kitamura N, Galligan JJ. A global view of the human post-translational modification landscape. Biochem J. 2023;480(16):1241-1265.[Link]

  • Koronowski KB, Greco CM, Huang H, et al. Ketogenesis impact on liver metabolism revealed by proteomics of lysine beta-hydroxybutyrylation. Cell Rep. 2021;36(11):109487.[Link]

Application

Application Note: Advanced Surface Functionalization using Methyl 4-azido-3-hydroxybutyrate

Introduction & Mechanistic Rationale The engineering of bio-interfaces requires linker molecules that are highly specific, stable, and versatile. Methyl 4-azido-3-hydroxybutyrate is a uniquely powerful trifunctional buil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The engineering of bio-interfaces requires linker molecules that are highly specific, stable, and versatile. Methyl 4-azido-3-hydroxybutyrate is a uniquely powerful trifunctional building block traditionally utilized in the synthesis of complex chiral intermediates [1]. However, its structural topology—comprising a terminal azide, a secondary hydroxyl group, and a methyl ester—makes it an exceptional candidate for advanced surface functionalization and bioconjugation.

This application note details a robust, self-validating methodology for grafting this molecule onto solid substrates to create an azide-terminated surface. By hydrolyzing the methyl ester to a carboxylic acid, we enable highly efficient zero-length crosslinking via EDC/NHS chemistry [2]. The terminal azide is then utilized for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the precise immobilization of alkyne-tagged biomolecules (e.g., proteins, fluorophores, or oligonucleotides) [3].

Expert Insight: The secondary hydroxyl group at the C3 position plays a dual role. During the EDC/NHS coupling phase, its steric hindrance and lower nucleophilicity prevent unwanted self-polymerization. Once immobilized, this hydroxyl group imparts localized hydrophilicity to the surface architecture, which thermodynamically resists non-specific protein fouling in complex biological matrices.

Experimental Design & Workflow

The functionalization strategy is divided into three distinct phases: Surface Amination, Linker Activation & Coupling, and Bioorthogonal Conjugation.

Workflow Substrate 1. Bare Substrate (Glass/Silicon) APTES 2. APTES Silanization (Amine Surface) Substrate->APTES AzideSurf 3. Azide-Functionalized Surface APTES->AzideSurf Molecule Methyl 4-azido-3-hydroxybutyrate Acid 4-azido-3-hydroxybutyric acid (via LiOH Hydrolysis) Molecule->Acid NHS_Ester NHS-Ester Intermediate (via EDC/NHS) Acid->NHS_Ester NHS_Ester->AzideSurf CuAAC 4. CuAAC Click Chemistry (CuSO4, NaAsc, THPTA) AzideSurf->CuAAC Alkyne Alkyne-Biomolecule Alkyne->CuAAC Final 5. Bio-Conjugated Surface CuAAC->Final

Workflow for surface functionalization using Methyl 4-azido-3-hydroxybutyrate and Click Chemistry.

Quantitative Data & Optimization Parameters

Successful functionalization is strictly dependent on maintaining specific molar ratios and pH environments. The tables below summarize the validated parameters for both the coupling and click chemistry phases.

Table 1: EDC/NHS Coupling Parameters
ParameterValue / ConditionMechanistic Rationale
EDC Concentration 2 mMActivates the carboxyl group to an unstable O-acylisourea intermediate.
NHS Concentration 5 mMAdded in excess to stabilize the intermediate into a semi-stable NHS-ester, preventing rapid hydrolysis [2].
Activation Buffer MES (pH 5.5 - 6.0)Mildly acidic pH is required to protonate the carbodiimide nitrogen of EDC, facilitating carboxylate attack.
Coupling Buffer PBS (pH 7.2 - 7.5)Slightly basic pH ensures surface primary amines are deprotonated and highly nucleophilic for amidation.
Reaction Time 2 Hours (RT)Provides optimal thermodynamic conversion before NHS-ester hydrolysis outpaces amidation.
Table 2: CuAAC Click Chemistry Parameters
ParameterValue / ConditionMechanistic Rationale
Alkyne-Target 10 - 50 µMProvides sufficient target density for surface capture without steric crowding.
CuSO₄ 100 µMSource of Cu(II), which is reduced in situ to the active Cu(I) catalytic species.
THPTA Ligand 500 µM (5x Cu ratio)Occupies Cu(I) coordination sites, preventing disproportionation and protecting biomolecules from Reactive Oxygen Species (ROS) [3].
Sodium Ascorbate 2.5 mM (25x Cu ratio)Strong reducing agent that maintains the copper catalyst in the active +1 oxidation state.
Reaction Time 1 - 2 Hours (RT)Ensures quantitative bioorthogonal cycloaddition [4].

Step-by-Step Protocols & Self-Validation Systems

Phase 1: Substrate Amination

To anchor the linker, the substrate must first present reactive primary amines.

  • Plasma Activation: Treat the glass/silicon substrate with O₂ plasma (100W, 2 minutes) to generate a high density of reactive surface silanol (-SiOH) groups.

  • Silanization: Immerse the substrate in a 2% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in anhydrous ethanol for 2 hours at room temperature.

  • Curing: Wash extensively with ethanol, dry under a stream of N₂, and bake at 110°C for 30 minutes to crosslink the silane monolayer.

  • Validation Checkpoint: Measure the water contact angle. A shift from <10° (hydrophilic plasma-treated glass) to ~45–55° indicates successful APTES deposition. X-ray Photoelectron Spectroscopy (XPS) must show an N 1s peak at ~399 eV.

Phase 2: Linker Activation & Surface Coupling

The methyl ester of Methyl 4-azido-3-hydroxybutyrate is unreactive towards amines and must be hydrolyzed prior to coupling.

  • Hydrolysis: Dissolve 100 mg of Methyl 4-azido-3-hydroxybutyrate in 2 mL of THF. Add 2 mL of 1M aqueous LiOH. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Acidification & Extraction: Acidify the mixture to pH 3 using 1M HCl. Extract the resulting 4-azido-3-hydroxybutyric acid with ethyl acetate (3 x 5 mL). Dry over Na₂SO₄ and evaporate the solvent.

  • EDC/NHS Activation: Dissolve the free acid (2 mM) in MES buffer (0.1 M, pH 5.5). Add EDC (2 mM) and NHS (5 mM). Incubate for 15 minutes at room temperature to form the NHS-ester.

  • Surface Coupling: Immediately transfer the activated solution to the APTES-functionalized substrate. Adjust the pH to 7.4 using 10x PBS. Incubate for 2 hours at room temperature with gentle agitation.

  • Quenching: Wash the substrate with PBS, then incubate in 50 mM Tris-HCl (pH 7.5) for 15 minutes to quench any unreacted NHS-esters.

  • Validation Checkpoint: Analyze the surface using FTIR-ATR. The appearance of a sharp, distinct peak at ~2100 cm⁻¹ is the definitive signature of the asymmetric stretching of the surface-bound azide (-N₃) group.

Phase 3: Bioorthogonal Conjugation (CuAAC)

With the azide securely tethered to the surface, the substrate is ready for click chemistry.

  • Catalyst Preparation: In a microcentrifuge tube, pre-mix 100 µM CuSO₄ and 500 µM THPTA ligand in degassed water. Incubate for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA prevents the precipitation of copper salts when the reducing agent is added.

  • Reduction: Add 2.5 mM Sodium Ascorbate to the Cu/THPTA complex. The solution will briefly turn slightly yellow/brown, indicating the generation of Cu(I).

  • Reaction: Dilute the alkyne-tagged biomolecule (10–50 µM) into PBS. Add the pre-formed catalytic complex to this solution.

  • Surface Incubation: Submerge the azide-functionalized substrate in the reaction mixture. Incubate in the dark for 1 to 2 hours at room temperature.

  • Washing: Wash the substrate stringently with PBS containing 0.05% Tween-20, followed by pure water, to remove non-covalently bound molecules and copper residues.

  • Validation Checkpoint: Re-evaluate the surface via FTIR-ATR. The complete disappearance of the 2100 cm⁻¹ azide peak confirms quantitative cycloaddition. If an alkyne-fluorophore was used, fluorescence microscopy will reveal uniform, high-contrast surface emission.

References

  • Google Patents (EP0829472A1).
  • Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles Beilstein Journal of Organic Chemistry. URL:[Link]

  • Surface Functionalization Using Catalyst-Free Azide−Alkyne Cycloaddition Bioconjugate Chemistry. URL:[Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization Polymers. URL:[Link]

Method

Application Note: Methyl 4-Azido-3-Hydroxybutyrate as a Versatile Heterobifunctional Crosslinking Agent in Bioconjugation

Executive Summary & Mechanistic Rationale In the rapidly evolving fields of targeted therapeutics (such as Antibody-Drug Conjugates, or ADCs) and biomaterials, the demand for highly efficient, modular crosslinking agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving fields of targeted therapeutics (such as Antibody-Drug Conjugates, or ADCs) and biomaterials, the demand for highly efficient, modular crosslinking agents is paramount. Methyl 4-azido-3-hydroxybutyrate (C₅H₉N₃O₃) emerges as a highly versatile heterobifunctional building block. Unlike standard polyethylene glycol (PEG) linkers, this molecule features a unique trifunctional topology: a bioorthogonal azide group , a hydrophilic β-hydroxyl group , and a protected methyl ester .

  • The β-Hydroxyl Advantage: The hydroxyl group positioned β to the azide serves a dual purpose. First, it significantly increases the hydrophilicity of the linker, mitigating the risk of protein aggregation often seen when attaching hydrophobic payloads. Second, intramolecular hydrogen bonding from the β-hydroxyl group stabilizes the transition state during triazole formation, accelerating the kinetics of azide-alkyne cycloadditions in aqueous media [1].

  • Bioorthogonal Precision: The azide moiety is inert to native biological functional groups but reacts rapidly with strained alkynes (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), eliminating the need for toxic copper catalysts.

  • Controlled Activation: The methyl ester acts as a stable protecting group during storage and early synthetic steps. It can be selectively saponified to a carboxylic acid under mild conditions, enabling precise, on-demand activation for amine-reactive crosslinking (via NHS esters).

Physicochemical Properties & Crosslinking Parameters

To ensure reproducibility and optimal reaction design, the critical parameters of Methyl 4-azido-3-hydroxybutyrate and its activated derivatives are summarized below.

Property / ParameterValue / DescriptionRationale for Experimental Design
Molecular Weight 159.14 g/mol Low molecular weight minimizes steric bulk, preserving the binding affinity of the target protein/antibody.
Solubility Soluble in THF, DMF, DMSO, MeOHRequires a co-solvent (e.g., <5% DMSO) when introduced into aqueous protein buffers to ensure homogeneity.
Amidation Optimal pH pH 7.8 – 8.5Ensures ε-amino groups on lysine residues are deprotonated and nucleophilic for NHS-ester attack.
SPAAC Optimal pH pH 6.0 – 8.0Bioorthogonal click chemistry is pH-insensitive, allowing conjugation at physiological pH to preserve protein folding.
Storage Conditions -20°C, desiccatedPrevents premature hydrolysis of the methyl ester and degradation of the light-sensitive azide group.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the transformation of Methyl 4-azido-3-hydroxybutyrate into an active crosslinker, followed by its application in synthesizing a model Antibody-Drug Conjugate (ADC). Every phase includes a mandatory validation check to ensure the system is self-validating before proceeding to the next step.

Protocol A: Saponification and NHS Activation

Objective: Convert the stable methyl ester into an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Saponification: Dissolve 100 mg of Methyl 4-azido-3-hydroxybutyrate in 2 mL of Tetrahydrofuran (THF).

  • Mild Hydrolysis: Add 1.1 molar equivalents of 1M aqueous Lithium Hydroxide (LiOH).

    • Causality: LiOH is specifically chosen over stronger bases like NaOH. Strong bases can trigger β-elimination of the hydroxyl group, leading to unwanted alkene byproducts and loss of the azide handle.

  • Incubation: Stir the biphasic mixture vigorously for 2 hours at room temperature (RT).

    • Validation Check 1: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the high-Rf ester spot confirms complete conversion to 4-azido-3-hydroxybutyric acid.

  • Workup: Acidify the mixture to pH 3.0 using 1M HCl. Extract three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum.

  • NHS Activation: Dissolve the resulting free acid in 2 mL of anhydrous Dimethylformamide (DMF). Add 1.2 equivalents of NHS and 1.2 equivalents of EDC·HCl. Stir overnight at RT under nitrogen.

    • Validation Check 2: Quench a 2 µL aliquot of the reaction mixture with excess benzylamine. Analyze via LC-MS. The appearance of the benzylamide derivative mass peak confirms successful NHS ester formation.

Workflow A Methyl 4-azido-3- hydroxybutyrate B Saponification (LiOH, H2O/THF) A->B C 4-azido-3- hydroxybutyric acid B->C D NHS/EDC Activation C->D E NHS-Activated Crosslinker D->E

Activation workflow of Methyl 4-azido-3-hydroxybutyrate for bioconjugation.

Protocol B: Protein Bioconjugation and SPAAC (ADC Generation)

Objective: Attach the azide crosslinker to a target protein, followed by click-conjugation of a payload.

  • Protein Preparation: Prepare a 5 mg/mL solution of the target monoclonal antibody (mAb) in Phosphate-Buffered Saline (PBS), adjusted to pH 8.0.

  • Amidation: Add 15 molar equivalents of the NHS-activated crosslinker (from Protocol A) dissolved in DMSO to the protein solution.

    • Causality: Ensure the final DMSO concentration remains below 5% (v/v) to prevent solvent-induced protein denaturation.

  • Incubation: Rotate the mixture gently for 2 hours at RT.

    • Validation Check 3: Remove unreacted crosslinker using a Zeba™ Spin Desalting Column (7K MWCO). Quantify the azide loading by reacting a small aliquot with a DBCO-Cy5 fluorophore, followed by SDS-PAGE and fluorescence imaging.

  • SPAAC Reaction: To the purified mAb-azide conjugate, add 2.0 molar equivalents (relative to the calculated azide loading) of a DBCO-functionalized payload (e.g., DBCO-MMAE).

    • Causality: SPAAC is strictly utilized here instead of CuAAC. Copper catalysts generate reactive oxygen species (ROS) that can oxidize methionine/histidine residues and cause irreversible protein aggregation .

  • Final Incubation: Incubate the reaction at RT for 4 hours, or overnight at 4°C.

    • Validation Check 4: Analyze the final ADC via Hydrophobic Interaction Chromatography (HIC) or intact mass spectrometry (LC-TOF) to determine the exact Drug-to-Antibody Ratio (DAR) and confirm the absence of unconjugated mAb.

SPAAC P Target Protein (Primary Amines) C Protein-Azide Conjugate P->C Amidation (pH 8.0) X NHS-Activated Azide Crosslinker X->C F Stable Triazole Conjugate (ADC) C->F SPAAC (pH 7.4) D DBCO-Payload (Drug/Fluorophore) D->F

SPAAC bioconjugation workflow for antibody-drug conjugate (ADC) synthesis.

References

  • Szymanski, W., Postema, C. P., et al. (2010). Combining Designer Cells and Click Chemistry for a One-Pot Four-Step Preparation of Enantiopure β-Hydroxytriazoles. Advanced Synthesis & Catalysis, 352(13), 2111–2115. URL:[Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. URL:[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-azido-3-hydroxybutyrate Workflows

Welcome to the Technical Support Center. Methyl 4-azido-3-hydroxybutyrate is a highly versatile chiral building block used extensively in the synthesis of statin side chains, L-carnitine, and neuromodulators like GABOB.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 4-azido-3-hydroxybutyrate is a highly versatile chiral building block used extensively in the synthesis of statin side chains, L-carnitine, and neuromodulators like GABOB. However, its polyfunctional nature—containing an azide, a secondary alcohol, and a methyl ester—makes it highly susceptible to competing side reactions.

This guide is designed for researchers and process chemists to diagnose, understand, and eliminate these side reactions through field-proven, mechanistically grounded strategies.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My GC-MS analysis shows a significant impurity with a mass of 116 g/mol (loss of N₃ and addition of a ring). Why is Methyl 3,4-epoxybutyrate forming instead of my desired azide?

A: You are observing premature intramolecular cyclization. When synthesizing Methyl 4-azido-3-hydroxybutyrate from its halohydrin precursor (Methyl 4-chloro-3-hydroxybutyrate), the reaction inherently proceeds via an epoxide intermediate[1]. Under unbuffered or highly basic conditions (often caused by the use of unneutralized sodium azide), the β -hydroxyl group is deprotonated. This alkoxide rapidly attacks the C4 carbon, displacing the chloride leaving group to form Methyl 3,4-epoxybutyrate[2]. If the subsequent nucleophilic attack by the azide ion is too slow, this epoxide accumulates as a dead-end side product[3].

  • The Fix: Buffer your reaction. If using chemical synthesis, maintain a strictly controlled pH of ~7.0–7.5. For a more elegant solution, switch to a biocatalytic approach using engineered Halohydrin Dehalogenases (HHDHs). These enzymes efficiently couple the dehalogenation and enantioselective azide ring-opening steps, driving the equilibrium forward without accumulating the epoxide[1].

Q2: I am losing my azide functionality, and NMR shows the formation of a 5-membered ring. How is 4-hydroxy-2-pyrrolidone forming during storage or downstream processing?

A: You have triggered a premature reduction followed by spontaneous lactamization. The azide group is highly susceptible to unwanted reduction by trace transition metals, thiols (e.g., DTT used in biological buffers), or phosphines (via the Staudinger reaction). Once the azide is reduced to a primary amine (forming Methyl 4-amino-3-hydroxybutyrate), the molecule becomes thermodynamically unstable as an open chain. The newly formed amine's lone pair rapidly attacks the adjacent methyl ester carbonyl, expelling methanol to form a highly stable γ -lactam ring: 4-hydroxy-2-pyrrolidone[4].

  • The Fix (A Self-Validating System): Rigorously exclude reducing agents from your workflow until you intentionally perform catalytic hydrogenation. You can self-validate the integrity of your batch using IR spectroscopy: as long as the sharp azide stretch at ~2100 cm⁻¹ remains strong and you do not see a broad lactam N-H/C=O stretch at ~1690 cm⁻¹, your compound is intact.

Q3: My reaction yield is low, and I am isolating a highly polar, water-soluble byproduct. Is the ester degrading?

A: Yes, you are experiencing base-catalyzed ester hydrolysis. The methyl ester of 4-azido-3-hydroxybutyrate is prone to saponification, yielding 4-azido-3-hydroxybutyric acid. This typically occurs when excess sodium azide is used in aqueous solvent mixtures at elevated temperatures without pH control.

  • The Fix: Perform the azidation in strictly anhydrous polar aprotic solvents (like DMF or DMSO). If an aqueous system is mandatory (e.g., in biocatalysis), strictly monitor the pH using an autotitrator to prevent it from drifting above 7.8.

Part 2: Quantitative Data & Side Reaction Summary

The following table summarizes the key side reactions, their analytical signatures, and immediate corrective actions.

Side Reaction / ByproductCausality (Mechanism)Mass Shift (m/z vs Product)Analytical SignaturePrevention Strategy
Methyl 3,4-epoxybutyrate Base-catalyzed intramolecular cyclization of the halohydrin precursor.-43 Da (116 g/mol )GC-MS: Epoxide peak; NMR: Loss of C4-Cl/N3 protons.Buffer aqueous reactions to pH 7.0–7.5; use HHDH biocatalysts.
4-hydroxy-2-pyrrolidone Premature azide reduction followed by spontaneous amidation (lactamization).-58 Da (101 g/mol )IR: Loss of 2100 cm⁻¹ peak, gain of 1690 cm⁻¹ peak.Exclude thiols, phosphines, and transition metals during storage.
4-azido-3-hydroxybutyric acid Base-catalyzed saponification of the methyl ester.-14 Da (145 g/mol )TLC: Highly polar spot remaining at baseline.Avoid aqueous NaOH/KOH; use anhydrous DMF or pH-stat systems.
Methyl 4-azidocrotonate E1cB elimination (dehydration) of the β -hydroxyl group.-18 Da (141 g/mol )NMR: Appearance of alkene protons (~6.0-7.0 ppm).Avoid strong acids/bases; keep workup temperatures below 40°C.

Part 3: Experimental Protocols

To ensure reproducibility and avoid the pitfalls described above, follow these validated, step-by-step methodologies.

Protocol A: Biocatalytic Synthesis of Methyl 4-azido-3-hydroxybutyrate

This protocol utilizes HHDH to prevent epoxide accumulation and ester hydrolysis.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer and adjust strictly to pH 7.2 to prevent base-catalyzed epoxide accumulation.

  • Reagent Addition: Dissolve Sodium Azide (NaN₃, 1.5 eq) into the buffer.

  • Enzyme Loading: Add the Halohydrin Dehalogenase (HHDH) enzyme preparation (e.g., engineered HheC variant) to the buffered solution[1].

  • Substrate Addition: Slowly add Methyl 4-chloro-3-hydroxybutyrate (1.0 eq) to the mixture.

  • Incubation: Incubate the reaction at 30°C for 12 hours with gentle orbital shaking (150 rpm). Monitor via GC-MS until the epoxide intermediate is fully consumed.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 30°C to yield the pure azide.

Protocol B: Controlled Lactamization to 4-hydroxy-2-pyrrolidone

Use this protocol to intentionally reduce the azide and form the lactam, serving as a self-validation experiment to understand the causality of FAQ 2.

  • Solvation: Dissolve the isolated Methyl 4-azido-3-hydroxybutyrate (1.0 eq) in anhydrous methanol (50 mL).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.05 eq by weight) under a strict nitrogen atmosphere to prevent ignition[5].

  • Hydrogenation: Purge the reaction vessel with Hydrogen gas (H₂) and stir vigorously at room temperature for 2.5 hours[6]. The reduction to the amine and subsequent cyclization occurs simultaneously[4].

  • Filtration: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst.

  • Validation: Concentrate the filtrate in vacuo. Validate the successful cyclization via IR spectroscopy (confirming the complete disappearance of the 2100 cm⁻¹ azide stretch).

Part 4: Reaction Network Visualization

The following diagram maps the logical relationships between the substrate, the desired product, and the mechanistically driven side reactions.

Pathway Substrate Methyl 4-chloro- 3-hydroxybutyrate Main Methyl 4-azido- 3-hydroxybutyrate Substrate->Main NaN3 / HHDH (Desired Pathway) Epoxide Methyl 3,4- epoxybutyrate Substrate->Epoxide Base (OH-) Intramol. Cyclization Lactam 4-hydroxy-2- pyrrolidone Main->Lactam Premature Reduction (Thiols/Phosphines/Pd) Acid 4-azido-3- hydroxybutyric acid Main->Acid Ester Hydrolysis (H2O / Base) Epoxide->Main NaN3 Ring Opening

Reaction network of Methyl 4-azido-3-hydroxybutyrate showing desired pathways and side reactions.

Part 5: References

  • Improved process for producing 4-hydroxy-2-pyrrolidone Source: European Patent Office (EP0829472A1) URL:

  • Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications Source: Applied Microbiology and Biotechnology (via PMC) URL:[Link]

  • An efficient synthesis of (R)-GABOB and of (±)-GABOB Source: ResearchGate (Journal of Coordination Chemistry / Synthetic Communications) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 4-azido-3-hydroxybutyrate

Welcome to the Technical Support Center for the synthesis and purification of Methyl 4-azido-3-hydroxybutyrate (CAS: 119494-28-9). This compound is a critical chiral intermediate in the synthesis of 4-hydroxy-2-pyrrolido...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 4-azido-3-hydroxybutyrate (CAS: 119494-28-9). This compound is a critical chiral intermediate in the synthesis of 4-hydroxy-2-pyrrolidone and various statin side-chains[1][2].

Due to the presence of the highly energetic azide functional group, the purification of this reaction product presents unique safety and chemical challenges. This guide is engineered for researchers and drug development professionals to troubleshoot common purification bottlenecks while strictly adhering to energetic material safety protocols.

Part 1: Critical Safety & Stability Diagnostics

Q: Why is my methyl 4-azido-3-hydroxybutyrate decomposing or popping during rotary evaporation?

A: You are likely exceeding the thermal stability threshold of the molecule. The stability of an organic azide is dictated by its Carbon-to-Nitrogen (C/N) and Oxygen ratio. The universally accepted rule of thumb for azide stability dictates that the sum of carbon and oxygen atoms divided by the number of nitrogen atoms must be ≥3 [3][4].

For Methyl 4-azido-3-hydroxybutyrate ( C5​H9​N3​O3​ ) :

  • Carbon (C): 5

  • Oxygen (O): 3

  • Nitrogen (N): 3

  • Ratio: 35+3​=2.67

Because the ratio 2.67 is less than 3 , this molecule is classified as a potentially explosive hazard[3][5]. It is sensitive to heat, shock, and friction.

  • Causality: High-temperature distillation or aggressive rotary evaporation concentrates the energetic azide bonds without sufficient solvent dissipation, leading to exothermic decomposition[6][7].

  • Solution: Never subject this compound to fractional distillation or sublimation[6]. Solvent removal (e.g., stripping ethyl acetate) must be performed under high vacuum at temperatures strictly below 25°C[8].

Part 2: Troubleshooting Purification Workflows

Q: How do I safely remove unreacted sodium azide ( NaN3​ ) from my reaction mixture without generating toxic gas?

A: Unreacted NaN3​ must be chemically quenched before aqueous extraction. A common mistake is acidifying the reaction mixture directly to wash out salts. Adding acid to unreacted sodium azide generates hydrazoic acid ( HN3​ ) , a highly toxic and explosive gas[6].

To safely neutralize the mixture, you must use a nitrous acid quench mechanism:

2NaN3​+2NaNO2​+2H2​SO4​→3N2​+2NO+2Na2​SO4​+2H2​O

Self-Validating Protocol: Sodium Azide Quenching & Extraction

  • Cooling: Cool the crude reaction mixture (typically in methyl isobutyl ketone or DMF) to 0°C–5°C using an ice bath[1][8].

  • Filtration: Filter off the precipitated halide salts (e.g., NaCl if starting from methyl 4-chloro-3-hydroxybutyrate) using a sintered glass funnel. Do not use ground-glass joints that require friction to open, as friction can detonate trace azides[6][7].

  • Nitrite Addition: Transfer the filtrate to a well-ventilated fume hood. Add an aqueous solution of sodium nitrite ( NaNO2​ ) at a ratio of 1.5 grams of NaNO2​ per estimated gram of unreacted NaN3​ [6].

  • Acidification (The Critical Step): Slowly add dilute sulfuric acid ( H2​SO4​ , 1M) dropwise while stirring vigorously. You will observe bubbling (nitrogen and nitric oxide gas evolution). The reaction is self-validating: when gas evolution ceases, the azide has been successfully destroyed[6].

  • Liquid-Liquid Extraction: Dilute the quenched mixture with water and extract with Ethyl Acetate (EtOAc)[8]. EtOAc is preferred over halogenated solvents (like chloroform), which can react with trace azides to form explosive polyazidomethanes[6][7].

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under high vacuum at ≤25°C [8].

Q: How can I accurately monitor the conversion of the starting material and quantify residual azide during purification?

A: You can utilize a dual-method approach combining colorimetric assays for rapid at-line testing and HPLC for precise enantiomeric excess (ee) and purity determination.

1. Rapid Colorimetric Assay (FeCl3 Method) To verify the absence of azide ions in your aqueous washes, use the Ferric Chloride assay. Adding an FeCl3​ solution to an azide-containing sample results in the formation of a blood-red Fe(III) /azide complex. This complex absorbs specifically at 460 nm, allowing for rapid spectrophotometric quantification of unreacted azide[2].

2. Chromatographic Analysis (HPLC) To determine the purity and optical resolution of Methyl 4-azido-3-hydroxybutyrate, use a chiral stationary phase.

Table 1: Analytical Parameters for Methyl 4-azido-3-hydroxybutyrate
ParameterSpecification / ConditionRationale / Source
Safety Ratio ((C+O)/N) 2.67 (Requires cold handling)Below the safe threshold of ≥3 [3].
Colorimetric Detection FeCl3​ complexation (Absorbance at 460 nm)Rapid detection of inorganic azide leakage[2].
HPLC Column Chiralcel OD-H or OB-H (0.46 cm x 25 cm)Resolves (R) and (S) enantiomers effectively[9].
Mobile Phase Hexane : Isopropyl Alcohol (90:10 to 95:5)Standard normal-phase chiral separation[9].
Flow Rate & Detection 0.7 mL/min ; UV at 215 nm - 220 nmOptimal resolution for β -hydroxybutyl esters[9].

Part 3: Process Visualization

The following diagram illustrates the safe, self-validating workflow for isolating Methyl 4-azido-3-hydroxybutyrate, emphasizing the critical safety gates.

AzidePurification Start Crude Reaction Mixture (Methyl 4-chloro-3-hydroxybutyrate + NaN3) Filter 1. Cold Filtration Remove NaCl Precipitate Start->Filter Quench 2. Nitrite Quench Add NaNO2 + Dilute H2SO4 Filter->Quench GasCheck Gas Evolution? (N2 / NO release) Quench->GasCheck GasCheck->Quench Yes (Continue Stirring) Extract 3. Liquid-Liquid Extraction Extract with EtOAc / H2O GasCheck->Extract No (Quench Complete) Assay 4. FeCl3 Assay (460 nm) Check Aqueous Layer for Azide Extract->Assay Assay->Quench Red Color Present (Re-quench needed) Concentrate 5. Low-Temp Concentration High Vacuum, T < 25°C Assay->Concentrate Red Color Absent Product Purified Methyl 4-azido-3-hydroxybutyrate Concentrate->Product

Fig 1: Safe purification workflow for Methyl 4-azido-3-hydroxybutyrate highlighting critical safety gates.

Part 4: References

  • Improved process for producing 4-hydroxy-2-pyrrolidone. European Patent EP0829472A1. Available at: 1

  • The method of making optically active ester derivatives and their acids from racemic esters. World Intellectual Property Organization WO2005111227A1. Available at: 9

  • Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. PMC, National Institutes of Health. Available at: 2

  • Technical Support Center: Safe Handling of Azides. Benchchem. Available at:6

  • SOP: Explosive Compounds | PennEHRS. University of Pennsylvania. Available at: 3

  • Information on Azide Compounds. Stanford Environmental Health & Safety. Available at: 7

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, ACS Publications. Available at: 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioconjugation with Methyl 4-azido-3-hydroxybutyrate

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing sub-optimal yields when conjugating Methyl 4-azido-3-hydroxybutyrate to alkyne-mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing sub-optimal yields when conjugating Methyl 4-azido-3-hydroxybutyrate to alkyne-modified biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Methyl 4-azido-3-hydroxybutyrate is a highly versatile linker. Its 3-hydroxyl group imparts excellent aqueous solubility, minimizing the need for harsh organic co-solvents. However, its methyl ester moiety introduces specific chemical liabilities—namely, susceptibility to hydrolysis—that require precise environmental control. This guide synthesizes mechanistic causality with field-proven protocols to help you rescue stalled reactions and maximize your conjugation efficiency.

Visual Diagnostic Workflow

Before altering your protocol, use the decision tree below to identify the mechanistic root cause of your low yield.

TroubleshootingWorkflow Start Low Yield with Methyl 4-azido-3-hydroxybutyrate? CheckHydrolysis 1. Mass Shift (-14 Da)? (Ester Hydrolysis) Start->CheckHydrolysis CheckCatalyst 2. Reaction Stalled? (Cu(I) Oxidation) Start->CheckCatalyst CheckSeq 3. Biomolecule Fails but Control Works? (Cu Sequestration) Start->CheckSeq ActionHydrolysis Adjust Buffer pH to 6.5-7.0 Avoid Tris Buffers CheckHydrolysis->ActionHydrolysis Yes ActionCatalyst Use 5:1 THPTA:Cu Ratio Add Fresh Na-Ascorbate CheckCatalyst->ActionCatalyst Yes ActionSeq Increase Cu to 250 µM or Add Zn(II) Competitor CheckSeq->ActionSeq Yes Success Optimized CuAAC Bioconjugation ActionHydrolysis->Success ActionCatalyst->Success ActionSeq->Success

Diagnostic workflow for troubleshooting Methyl 4-azido-3-hydroxybutyrate CuAAC bioconjugation.

Core Troubleshooting Guide

Issue 1: Target Mass is Missing, but a -14 Da Byproduct Appears

The Causality: Methyl 4-azido-3-hydroxybutyrate contains a labile methyl ester. Many researchers default to standard bioconjugation buffers (e.g., pH 8.0–8.5, commonly used for NHS-ester amine coupling). At this elevated pH, the methyl ester undergoes rapid base-catalyzed hydrolysis, converting the molecule into 4-azido-3-hydroxybutyric acid. This mass loss (-14 Da for the methyl group, +1 Da for the proton) alters the charge profile of your conjugate and can drastically reduce binding affinity in downstream assays. The Solution: Strictly maintain your reaction buffer between pH 6.5 and 7.0[1]. The CuAAC reaction proceeds efficiently at neutral pH. Switch to HEPES or Sodium Phosphate buffers. Avoid Tris buffers entirely, as Tris contains primary amines that can competitively coordinate copper and slow the reaction[1].

Issue 2: The Reaction Mixture Turns Blue/Green and Stalls at <20% Yield

The Causality: The active catalyst for the click reaction is Copper(I). However, Cu(I) is thermodynamically unstable in aqueous, aerobic environments and rapidly oxidizes to inactive Copper(II), turning the solution blue or green[2]. If the reducing agent (sodium ascorbate) is depleted or degraded, the catalytic cycle halts. The Solution: Always use freshly prepared sodium ascorbate[3]. Ascorbate degrades in water within hours. Furthermore, utilize a water-soluble accelerating ligand like THPTA at a 5:1 molar ratio to Copper[3]. THPTA wraps the Cu(I) center, shielding it from dissolved oxygen while simultaneously acting as a sacrificial reductant to protect your biomolecule from reactive oxygen species (ROS)[1].

Issue 3: Small-Molecule Controls Work, but Biomolecule Conjugation Fails

The Causality: If your catalyst system works for simple alkynes but fails on your target protein, the protein is likely sequestering the copper. Histidine-rich domains, polyamines, or free thiols on the biomolecule can chelate Cu(I), dropping the "free" copper concentration below the ~50 µM threshold required to drive the CuAAC kinetic cycle[1]. The Solution: CuAAC is not strictly catalytic in biological matrices; it often requires stoichiometric excess[4]. Increase your total Copper concentration to 100–250 µM[5]. Alternatively, add sacrificial metals like Zn(II) or Ni(II) to saturate the non-specific binding sites on your protein, freeing the Cu(I) to mediate the click reaction[1].

Quantitative Parameter Optimization

To achieve >95% conversion with Methyl 4-azido-3-hydroxybutyrate, audit your protocol against these optimized parameters:

ParameterSub-optimal ConditionOptimal ConditionMechanistic Rationale
Buffer pH > 7.56.5 – 7.0 Prevents base-catalyzed hydrolysis of the methyl ester moiety.
Cu(II) Concentration < 50 µM100 – 250 µM Overcomes the catalytic threshold and compensates for biomolecule sequestration[1].
THPTA : Cu Ratio 1:1 or None5:1 Stabilizes Cu(I), accelerates kinetics, and acts as a sacrificial reductant against ROS[6].
Sodium Ascorbate Pre-made stockFreshly prepared (5 mM) Ensures active reduction of Cu(II) to Cu(I) without introducing degradation byproducts[2].
Aminoguanidine 0 mM5 mM Scavenges dehydroascorbate byproducts, preventing the crosslinking of primary amines[1].

Self-Validating Experimental Protocol

Standard protocols often leave researchers blind until the final mass spectrometry readout. This protocol incorporates a Self-Validating System using a fluorogenic probe to verify catalyst activity before you risk your entire batch of precious biomolecule[1].

Phase 1: Catalyst & Accessibility Validation
  • Prepare the Control: In a microcentrifuge tube, dilute your alkyne-modified biomolecule to 50 µM in 100 mM HEPES buffer (pH 7.0).

  • Add Fluorogenic Probe: Add 5 µM of 3-azido-7-hydroxycoumarin (a fluorogenic azide that only fluoresces upon triazole formation)[1].

  • Initiate: Add the Cu/THPTA and Ascorbate as described in Phase 2.

  • Readout: Monitor fluorescence (Excitation: 404 nm / Emission: 477 nm) after 30 minutes[1].

    • Causality Check: If strong fluorescence is observed, your alkyne is accessible and the catalyst is active. If fluorescence is absent, the alkyne is sterically buried (requiring denaturants like DMSO) or the protein is sequestering all the copper.

Phase 2: Target Bioconjugation with Methyl 4-azido-3-hydroxybutyrate
  • Reagent Preparation (Critical Step):

    • Dissolve Methyl 4-azido-3-hydroxybutyrate in DMSO to create a 10 mM stock.

    • Premix 20 mM CuSO₄ with 100 mM THPTA in a 1:5 volumetric ratio. Why? Pre-complexing prevents Cu(II) from precipitating as insoluble copper-phosphate complexes and ensures immediate stabilization upon reduction[1].

    • Prepare a fresh 100 mM Sodium Ascorbate solution in degassed ultra-pure water[2].

  • Reaction Assembly:

    • To 430 µL of Biomolecule-alkyne (approx. 50 µM in pH 7.0 HEPES), add 10 µL of the Methyl 4-azido-3-hydroxybutyrate stock.

    • Add 12.5 µL of the CuSO₄/THPTA premix (Final Cu = ~250 µM)[4].

    • Add 25 µL of 100 mM Aminoguanidine[1].

    • Add 25 µL of the fresh 100 mM Sodium Ascorbate to initiate the reaction[4].

  • Incubation & Workup:

    • Cap the tube tightly to minimize oxygen ingress. Rotate slowly (approx. 30 RPM) for 1 hour at room temperature[1].

    • Purify the conjugate immediately via Size Exclusion Chromatography (SEC) or dialysis to remove the copper and excess small molecules.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning cloudy 30 minutes after adding sodium ascorbate? A: Cloudiness usually indicates one of two things: protein aggregation or the precipitation of copper-phosphate. If you are using a phosphate buffer, ensure that the CuSO₄ and THPTA are strictly pre-mixed before being added to the buffer[1]. Alternatively, ascorbate oxidation byproducts can crosslink lysine residues on proteins, causing aggregation. Ensure you have included 5 mM aminoguanidine in your reaction to intercept these reactive byproducts[1].

Q: Can I use TBTA instead of THPTA for conjugating Methyl 4-azido-3-hydroxybutyrate? A: It is not recommended. TBTA is highly hydrophobic and requires significant amounts of organic solvents (DMSO/DMF) to remain in solution, which can denature sensitive biomolecules. Because Methyl 4-azido-3-hydroxybutyrate is relatively hydrophilic (due to its 3-hydroxyl group), pairing it with the water-soluble THPTA ligand allows the reaction to proceed in predominantly aqueous, biocompatible buffers[3].

Q: I am conjugating to a heavily PEGylated alkyne, and my yields are still low despite following the protocol. What is wrong? A: Heavily PEGylated systems or large polymers can undergo "hydrophobic collapse" in purely aqueous buffers, burying the alkyne and making it sterically inaccessible to the azide[1]. To resolve this, introduce 5–10% DMSO or DMF as a co-solvent to solvate the polymer chain and expose the reactive alkyne[1].

Q: How should I store Methyl 4-azido-3-hydroxybutyrate to prevent degradation? A: Like most azides, it is sensitive to heat and prolonged light exposure. Furthermore, the methyl ester can slowly hydrolyze if exposed to ambient moisture. Store the compound neat (undissolved) at -20°C in a desiccator, protected from light. Only prepare DMSO stock solutions immediately prior to use.

References

  • Source: nih.gov (PMC)
  • Source: benchchem.
  • Source: benchchem.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation".
  • Source: benchchem.
  • Source: scispace.

Sources

Optimization

Technical Support Center: Stability of Methyl 4-azido-3-hydroxybutyrate in Aqueous Solutions

Welcome to the Technical Support Center for Methyl 4-azido-3-hydroxybutyrate . As a bifunctional compound featuring both a methyl ester and an aliphatic azide (alongside a secondary hydroxyl group), its stability in aque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 4-azido-3-hydroxybutyrate . As a bifunctional compound featuring both a methyl ester and an aliphatic azide (alongside a secondary hydroxyl group), its stability in aqueous environments requires precise environmental control. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating handling protocols.

Mechanistic Overview of Aqueous Stability

The degradation of Methyl 4-azido-3-hydroxybutyrate in water is driven by two primary reactive centers:

  • The Methyl Ester: The ester carbonyl carbon is highly electrophilic.1[1]. The adjacent C3 hydroxyl group can engage in hydrogen bonding with the ester carbonyl, slightly increasing its ground-state electrophilicity. Base-catalyzed hydrolysis (saponification) is exceptionally rapid, yielding 4-azido-3-hydroxybutyric acid and methanol.

  • The Azide Group: While 2[2], they are highly sensitive to redox potentials, photolysis, and extreme acidity.

Troubleshooting Guides & FAQs

Q1: My stock solution shows multiple peaks on HPLC after a few days at room temperature. What is the primary cause? A1: The most common cause is ester hydrolysis. The base-catalyzed pathway is particularly aggressive. If your water or buffer drifts above pH 7.0, the hydroxide ions act as strong nucleophiles, rapidly cleaving the ester[1]. Solution: Ensure your aqueous buffer is strictly maintained between pH 5.0 and 6.0, where the hydrolysis rate is at its absolute minimum.

Q2: If base-catalyzed hydrolysis is the main issue, can I lower the pH to 2.0 to completely halt it? A2: Absolutely not. While lowering the pH mitigates saponification,2[2]. 3[3]. Because4[4], maintaining a pH above 5.0 is a critical safety and stability requirement.

Q3: Are standard biological buffers like Tris or those containing DTT/TCEP compatible? A3: No. Tris contains a primary amine that can act as a nucleophile, potentially competing in side reactions. More critically,2[2] to a primary amine (Methyl 4-amino-3-hydroxybutyrate) via mechanisms similar to the Staudinger reduction. Use inert buffers like sodium acetate or phosphate.

Q4: Why does my solution turn yellow or show unexpected degradation when left on the benchtop? A4: Photolytic degradation.5[5]. Always store solutions in amber vials.

Quantitative Data: Empirical Stability Matrix

Summarizing the causality of environmental triggers allows for rapid troubleshooting. Compare your current experimental setup against this matrix to identify stability risks.

Environmental FactorMechanistic Effect on MoleculeOptimal Range / Mitigation
pH > 7.0 (Basic) Base-catalyzed saponification of the methyl esterMaintain buffer pH between 5.0 and 6.0
pH < 4.0 (Acidic) Protonation of azide anion to toxic HN3 gasNever acidify below pH 4.5
Temperature > 25°C Exponential acceleration of hydrolysisStore stocks at 4°C or -20°C
Reducing Agents Reduction of azide to primary amineExclude DTT, TCEP, and thiols
Heavy Metals (Cu, Pb) Catalysis of decomposition; explosive metal azidesUse non-metallic spatulas; add EDTA if needed
UV / Ambient Light Photolytic extrusion of N2 to form nitrenesStore in amber glass vials

Experimental Protocols

Protocol A: Preparation of a Stabilized Aqueous Stock Solution

This protocol is a self-validating system: by controlling pH and temperature from step 1, you prevent the initiation of hydrolysis cascades.

  • Weighing: Weigh Methyl 4-azido-3-hydroxybutyrate using non-metallic spatulas.6[6].

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH strictly to 5.5 using dilute acetic acid or NaOH. Crucial: Verify the pH before adding the compound.

  • Dissolution: Dissolve the compound in the buffer. Do not use heat or sonication baths exceeding 25°C, as 1[1].

  • Filtration: Sterile filter the solution through a 0.22 µm PTFE syringe filter.

  • Storage & Validation: Aliquot into single-use amber glass vials and store at -20°C. Validation: Run a 10 µL aliquot on HPLC immediately (t=0). A properly prepared stock will show <2% deviation in peak area over 30 days at -20°C.

Protocol B: NMR-Based Time-Course Monitoring of Ester Hydrolysis

Use this protocol to track the exact half-life of your compound in custom assay buffers.

  • Sample Prep: Dissolve the compound in D₂O buffered to your target assay pH using deuterated salts.

  • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum at t=0.1[1].

  • Incubation & Monitoring: Keep the NMR tube at a constant temperature (e.g., 37°C for physiological assays) and acquire spectra at regular 12-hour intervals.

  • Data Analysis: Calculate the percentage of hydrolysis by comparing the integral of the decreasing methyl ester singlet (3.6 ppm) to the corresponding appearance of the methanol cleavage product peak (~3.3 ppm).

Degradation Pathway Visualization

The following diagram maps the logical relationships between environmental triggers and the molecular degradation pathways of Methyl 4-azido-3-hydroxybutyrate.

G MAHB Methyl 4-azido-3-hydroxybutyrate (Aqueous State) Base Basic pH (> 7) or Acidic pH (< 4) MAHB->Base pH Drift Acid Strong Acid (pH < 4) MAHB->Acid Protonation Redox Reducing Agents (e.g., DTT, TCEP) MAHB->Redox Electron Transfer Light UV / Visible Light or High Heat MAHB->Light Photon Absorption Hydrolysis Ester Hydrolysis (4-azido-3-hydroxybutyric acid + Methanol) Base->Hydrolysis Cleavage HN3 Protonation (Toxic Hydrazoic Acid Release) Acid->HN3 Hazard Amine Azide Reduction (Methyl 4-amino-3-hydroxybutyrate) Redox->Amine Reduction Nitrene Photolysis (Reactive Nitrene Intermediates + N2) Light->Nitrene N2 Extrusion

Degradation pathways of Methyl 4-azido-3-hydroxybutyrate in aqueous solutions.

References

  • Benchchem. "Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester." Benchchem Technical Resources.
  • Benchchem. "Azide Group Stability: A Technical Support Guide for Researchers." Benchchem Technical Resources.
  • Abcam. "Sodium azide: Uses, safety and sustainable alternatives." Abcam Protocols & Troubleshooting.
  • ChemSee. "ChemNote: Azides." ChemSee Safety Documentation.
  • NIH / PMC. "Synthesis and Consecutive Reactions of α-Azido Ketones: A Review." National Institutes of Health.
  • Master Organic Chemistry. "Reactions of Azides - Substitution, Reduction, Rearrangements, and More.

Sources

Troubleshooting

Technical Support Center: Monitoring Reactions of Methyl 4-azido-3-hydroxybutyrate

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for Methyl 4-azido-3-hydroxybutyrate. This document is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for Methyl 4-azido-3-hydroxybutyrate. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with not just protocols, but the underlying chemical logic to effectively monitor your reactions, troubleshoot common issues, and ensure the integrity of your results. We will move from foundational safety principles to specific analytical techniques and reaction-specific troubleshooting.

Foundational Knowledge & Safety First

Before initiating any reaction, understanding the nature of your starting material is paramount. Methyl 4-azido-3-hydroxybutyrate contains an organic azide, a functional group that is both incredibly useful and potentially hazardous.

Frequently Asked Questions (FAQs): Safety & Stability

Q: What are the primary safety concerns with Methyl 4-azido-3-hydroxybutyrate?

A: The primary concern is the azide functional group. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, potentially leading to rapid decomposition and release of nitrogen gas.[1][2] While the molecule's "Rule of Six" (having at least six carbons per energetic group) is not met, its relatively low molecular weight and the presence of other functional groups necessitate careful handling.[1][3] Always handle with appropriate personal protective equipment (PPE), including safety glasses and a lab coat, and work behind a blast shield, especially during initial scale-up experiments.[3]

Q: How can I assess the stability of this azide?

A: A common guideline is the carbon-to-nitrogen ratio. The formula (NC + NO) / NN ≥ 3 is often used as an indicator of reasonable stability for isolation.[3][4] For Methyl 4-azido-3-hydroxybutyrate (C₅H₉N₃O₃): (5 + 3) / 3 = 2.67. This value is below 3, suggesting that while it can be isolated, it should be treated with respect and stored properly.

Q: What are the ideal storage conditions?

A: Organic azides should be stored in a cool, dark place, away from sources of heat, light, and shock.[2][3] Storing the compound at or below room temperature is recommended, and for long-term storage, refrigeration (2-8°C) is advisable.

Q: What materials and reagents are incompatible with azides?

A: To prevent the formation of highly unstable and explosive compounds, strictly avoid:

  • Heavy Metals: Copper, lead, silver, and mercury can form extremely shock-sensitive metal azides. Avoid using metal spatulas for transfer.[2]

  • Strong Acids: These can react with the azide to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][3]

  • Halogenated Solvents: Solvents like dichloromethane or chloroform should be used with caution, as they can potentially form explosive diazidomethane under certain conditions.[1]

Core Analytical Monitoring Techniques

Effective reaction monitoring is about choosing the right tool for the job. The goal is to get a clear, unambiguous signal that differentiates your starting material from your product.

Workflow for Reaction Monitoring

The following diagram illustrates a general workflow for monitoring the progress of a chemical reaction.

G cluster_0 Reaction Setup cluster_1 Monitoring Loop cluster_2 Action start Start Reaction (t=0) take_initial_sample Take t=0 Sample (Co-spot on TLC) start->take_initial_sample take_aliquot Withdraw Aliquot (e.g., t=1h, 2h, ...) quench Quench Aliquot (if necessary) take_aliquot->quench analyze Analyze by Primary Method (e.g., TLC or IR) quench->analyze decision Is Starting Material Consumed? analyze->decision workup Proceed to Workup & Purification decision->workup Yes troubleshoot Troubleshoot Reaction (See Section 4) decision->troubleshoot No / Stalled troubleshoot->take_aliquot After Adjustment

Caption: General workflow for effective reaction monitoring.

A. Thin-Layer Chromatography (TLC)

TLC is the fastest and most common method for qualitative reaction monitoring.

Q: What is a good starting mobile phase for TLC analysis?

A: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point. A 1:1 or 2:1 mixture of Hexanes:Ethyl Acetate often provides good separation for compounds of this polarity. Adjust the ratio based on the observed Rf values; more ethyl acetate will increase the Rf of your spots.

Q: My azide-containing compound is not UV-active. How can I visualize it on a TLC plate?

A: This is a common challenge. While permanganate or other general stains can work, a highly effective method involves the in-situ reduction of the azide to an amine, followed by staining with ninhydrin.[5][6] The amine product is often more polar (lower Rf) and will produce a distinct color with ninhydrin.

Protocol: Staining Organic Azides on TLC Plates [5]
  • Develop TLC: Run your TLC plate as usual with your starting material, co-spot (starting material and reaction mixture), and reaction mixture lanes. Dry the plate thoroughly.

  • Reduction Step: Dip the dried plate into a 10% solution of triphenylphosphine (PPh₃) in a volatile solvent like dichloromethane for ~30 seconds. Remove excess reagent with a paper towel.

  • Heat: Dry the plate in an oven or with a heat gun at ~80°C for 5 minutes. This drives the Staudinger reduction of the azide to an amine.

  • Staining Step: Dip the plate into a 0.3% solution of ninhydrin in n-butanol/acetic acid (100:3 v/v) for ~30 seconds.

  • Develop Color: Remove excess stain and heat the plate again at ~80°C for 5 minutes until colored spots (typically purple or yellow) appear.

B. Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for monitoring reactions involving azides due to the unique and strong absorption of the N=N=N asymmetric stretch.

Q: Which IR peak is the most diagnostic for monitoring my reaction?

A: The azide asymmetric stretch is your key signal. It appears as a very sharp, strong, and unmistakable peak around 2100 cm⁻¹ .[7][8] The complete disappearance of this peak is a definitive indicator that your starting material has been consumed.

Functional GroupCharacteristic IR Frequency (cm⁻¹)AppearanceImplication for Monitoring
Azide (N₃) ~2100 Strong, Sharp Disappearance indicates consumption of starting material.
Hydroxyl (O-H)3200 - 3600BroadMay change if this group reacts, but less specific than the azide peak.
Carbonyl (Ester C=O)~1735Strong, SharpWill remain unless the ester is hydrolyzed or reduced.
Amine (N-H)3300 - 3500Medium, often two bands for primary amineAppearance indicates successful azide reduction.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR) if an internal standard is used.[9] For routine monitoring, tracking the chemical shift changes of key protons is sufficient.

Q: Which signals in the ¹H NMR spectrum are most useful for monitoring?

A: The protons on the carbons attached to the azide and hydroxyl groups (C3 and C4) are the most informative. When the azide (N₃) is converted to an amine (NH₂), the electron-withdrawing environment changes significantly, causing a noticeable upfield shift (to a lower ppm value) for the adjacent protons.

Reaction TypeKey ¹H NMR Change
Azide Reduction Protons on C4 (CH₂N₃) will shift significantly upfield upon conversion to CH₂NH₂. The proton on C3 (CHOH) may also shift.
"Click" Cycloaddition Disappearance of the C4 proton signals of the starting material and appearance of a new, distinct signal for the triazole C-H proton (typically 7.5-8.5 ppm).
Hydroxyl Group Reaction The proton on C3 (CHOH) will shift, often downfield if acylated. The broad OH signal will disappear.

Reaction-Specific Monitoring & Troubleshooting

Let's apply these techniques to common reactions of Methyl 4-azido-3-hydroxybutyrate.

Scenario 1: Azide Reduction to Amine (e.g., Staudinger Reaction)

This reaction converts the azide to a primary amine, forming Methyl 4-amino-3-hydroxybutyrate.

Q: My Staudinger reaction seems to have stalled. TLC shows both starting material and a new, lower Rf spot. What's wrong?

A: This could be due to several factors:

  • Incomplete Hydrolysis: The Staudinger reaction proceeds via an iminophosphorane intermediate. This intermediate must be hydrolyzed with water to release the amine and triphenylphosphine oxide. If your reaction is stalled, ensure sufficient water is present and allow for adequate stirring time during the workup phase.[1]

  • Insufficient Reducing Agent: Ensure you have used at least one full equivalent of the phosphine reagent.

Q: I see an unexpected byproduct in my Staudinger reduction. What could it be?

A: The most common side reaction is an Aza-Wittig reaction. If there are any carbonyl-containing impurities in your starting material or solvents, the iminophosphorane intermediate can react with them to form an imine byproduct.[1] Purifying the starting azide before the reaction can prevent this.

Scenario 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction forms a triazole ring, a common linkage in bioconjugation and materials science.[10][11]

Q: My CuAAC reaction is giving low yields, and I see a byproduct that stains with ninhydrin on TLC. What is happening?

A: The reducing agent used to keep copper in the active Cu(I) state (e.g., sodium ascorbate) can sometimes reduce your azide starting material to the corresponding amine.[2] This is a known side reaction in CuAAC bioconjugations.[12]

Troubleshooting Steps:

  • Use a Ligand: Adding a copper-stabilizing ligand can accelerate the desired cycloaddition, outcompeting the reduction pathway, and protect sensitive biomolecules from oxidative damage.[12][13]

  • Order of Addition: A good practice is to mix the CuSO₄ with the ligand first, add this mixture to your azide and alkyne, and only then initiate the reaction by adding the sodium ascorbate.[12]

  • Consider Copper-Free Click: If side reactions persist, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne (e.g., DBCO, BCN), which does not require a copper catalyst.[9]

General Troubleshooting Guide

This section addresses broader issues that can arise during experimentation.

G cluster_tlc TLC/Analysis Issues cluster_reaction Reaction Issues cluster_solutions Potential Causes & Solutions start Problem Observed tlc_streaking TLC Spot is Streaking start->tlc_streaking tlc_no_spots No Spots Visible on TLC start->tlc_no_spots yield_low Reaction Looks Clean, but Yield is Low start->yield_low reaction_stalled Reaction Stalled start->reaction_stalled multiple_products Multiple Products Formed start->multiple_products sol_acid_base Compound is acidic/basic. Add AcOH/NEt3 to mobile phase. tlc_streaking->sol_acid_base sol_overloaded TLC lane overloaded. Dilute sample. tlc_streaking->sol_overloaded sol_stain Compound not UV-active. Use stain (KMnO4, PPh3/Ninhydrin). tlc_no_spots->sol_stain sol_volatile Product is volatile. Check rotovap trap. yield_low->sol_volatile sol_aqueous Product is water-soluble. Back-extract aqueous layers. yield_low->sol_aqueous sol_stability Product unstable to workup. Test stability on small scale. yield_low->sol_stability sol_reagents Reagents degraded/impure. Check reagent quality. reaction_stalled->sol_reagents sol_temp Incorrect temperature. Verify reaction temp. reaction_stalled->sol_temp multiple_products->sol_reagents sol_side_reactions Side reactions occurring. Re-evaluate conditions (see Section 3). multiple_products->sol_side_reactions

Caption: A decision tree for general reaction troubleshooting.

Q: My reaction looks complete by TLC, but after workup and purification, my yield is very low. Where did my product go?

A: This is a classic problem in synthesis.[14] Consider these possibilities:

  • Aqueous Solubility: Your product, especially the amine, may have significant water solubility. If you performed an aqueous workup, your product might be in the aqueous layer. Try back-extracting the aqueous phase with a different organic solvent.

  • Volatility: While unlikely for this specific molecule, some products can be volatile and may be lost during solvent removal on a rotary evaporator. Check the solvent trap.[14]

  • Instability During Workup/Purification: Your product may be unstable to the pH conditions of the workup (acid or base wash) or may decompose on silica gel during chromatography.[2][14] You can test for this by taking a small aliquot of your crude reaction mixture and exposing it to your planned workup/purification conditions to see if degradation occurs on a TLC plate.

Q: My reaction mixture is turning dark, and I see many spots on the TLC plate.

A: This suggests decomposition or significant side reactions.

  • Re-evaluate Stability: The reaction conditions (temperature, pH, solvent) may be too harsh for your starting material or product.

  • Check Reagent Purity: Impurities in reagents or solvents can often catalyze decomposition pathways.

  • Atmosphere Control: Some reactions are sensitive to air or moisture. Ensure you are working under an inert atmosphere (N₂ or Ar) if the protocol requires it.

References

  • Choi, J., Lee, K., Lee, S. H., & Kim, D. (2021). Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. RSC Publishing.
  • BenchChem Technical Support Team. (2025). Common side reactions of organic azides in synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Stability and Handling of Azide-Containing Compounds. BenchChem.
  • Serrano, A. L., Tsefrikas, V. M., & Brewer, S. H. (2014). Extending the Vibrational Lifetime of Azides with Heavy Atoms. PMC. [Link]

  • Agrell, I. (1971). The Infra-red Spectra of Some Inorganic Azide Compounds. SciSpace. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]

  • BenchChem Technical Support Team. (2025). Kinetic analysis of different azide-alkyne cycloaddition reactions. BenchChem.
  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry.
  • Ito, S., Taniguchi, T., & Monde, K. (2015). Vibrational dynamics of azide-derivatized amino acids studied by nonlinear infrared spectroscopy. The Journal of Chemical Physics. [Link]

  • Van den Bruele, F. J., van der Meijden, P. P., & Kengen, S. W. M. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir. [Link]

  • Zakrzewski, R., & Trojanowicz, M. (2016). IODINE-AZIDE REACTION AS A DETECTION SYSTEM IN TLC. ResearchGate. [Link]

  • Environmental Health and Safety, University of Minnesota. Azide Compounds. University of Minnesota.
  • Stanford Environmental Health & Safety. Information on Azide Compounds. Stanford University.
  • G. C. H. B. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. MDPI. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim.
  • University of Rochester Chemistry Department. (n.d.). How To: Troubleshoot a Reaction. University of Rochester.
  • Kudzin, Z. H., & Guga, P. (2002). Planar chromatography of heterocyclic thiols with detection by use of the iodine-azide reaction. Journal of Planar Chromatography – Modern TLC. [Link]

  • Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. [Link]

  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. [Link]

  • Al-Ibraheem, A., & Salah, N. (2012). The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. PubMed. [Link]

  • El-Tamatany, S. H., & El-Ghanam, A. M. (2013). Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid. Beilstein Journal of Organic Chemistry. [Link]

  • Chachibaia, T. (2015). Detection of Sodium Azide by Heteronucleus 14N NMR spectroscopy and binding to Fullerene C60. ResearchGate. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]

  • Chachibaia, T., & Pastor, M. M. (2015). 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Characterization of Methyl 4-azido-3-hydroxybutyrate Derivatives

Introduction Welcome to the technical support center for the characterization of Methyl 4-azido-3-hydroxybutyrate and its derivatives. These bifunctional molecules are valuable synthetic intermediates, particularly in th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the characterization of Methyl 4-azido-3-hydroxybutyrate and its derivatives. These bifunctional molecules are valuable synthetic intermediates, particularly in the fields of medicinal chemistry and bioconjugation, serving as precursors to statins, amino acids, and other biologically active compounds. However, their unique structure, containing both a thermally sensitive azide and a polar hydroxyl group, presents specific challenges during structural elucidation and purity assessment.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to help you navigate the complexities of characterizing these molecules, ensuring both the accuracy of your results and the safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling these azide derivatives?

A: The primary concern is their potential thermal instability. Organic azides are energetic compounds that can decompose explosively upon exposure to heat, shock, or friction.[1] Two key guidelines help in assessing stability:

  • Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability.[2] For Methyl 4-azido-3-hydroxybutyrate (C₅H₉N₃O₃), the number of carbon and oxygen atoms (8) relative to nitrogen atoms (3) suggests it can be handled with standard precautions, but care is still required. As a rule, the total number of nitrogen atoms should not exceed the number of carbon atoms.[2]

  • "Rule of Six": This rule suggests that a molecule is relatively safe if it has at least six carbon atoms for each energetic group (like an azide).[2][3] Derivatives with low carbon counts should be handled as potentially explosive.

Always handle these compounds behind a blast shield, avoid using metal spatulas, and never heat them unless you have performed a thorough thermal stability analysis like Differential Scanning Calorimetry (DSC).[3][4]

Q2: I've just finished my synthesis. What is the quickest way to confirm the presence of the azide group?

A: The most direct and rapid method is Infrared (IR) Spectroscopy . The azide functional group exhibits a very strong and sharp asymmetric stretching vibration (ν_as) in a relatively clean region of the spectrum, typically around 2100 cm⁻¹ .[5][6] This peak is a highly reliable diagnostic marker.

Q3: My compound seems to decompose during silica gel column chromatography. Why is this happening and what are the alternatives?

A: Decomposition on silica gel is a common issue. The acidic nature of standard silica gel can protonate the azide group, potentially leading to the formation of small amounts of highly explosive hydrazoic acid (HN₃) in the local environment or catalyzing elimination/rearrangement reactions.[2][7]

Solutions:

  • Deactivated Silica: Treat the silica gel with a base like triethylamine (typically 1-2% in the eluent) to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column, which are less likely to cause degradation.

  • Non-Chromatographic Methods: If the compound is crystalline, recrystallization is often the safest and most effective purification method.[1]

Q4: What are the recommended storage conditions for these compounds?

A: To ensure long-term stability, organic azides should be stored in a cool, dark environment, ideally at or below room temperature.[1] For derivatives that are particularly sensitive or have a low C/N ratio, storage at -18°C is recommended.[2] Always store them away from heat sources, light, and incompatible materials like strong acids or heavy metals.[8]

Troubleshooting by Analytical Technique

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for detailed structural elucidation. However, the bifunctional nature of these molecules can lead to confusing spectra.

Q: My ¹H NMR signals, particularly for the -CH(OH)- and -CH(N₃)- protons, are broad and poorly resolved. What's the cause?

A: This is often due to intermolecular hydrogen bonding mediated by the hydroxyl group, which can cause aggregation and lead to peak broadening. The choice of solvent is critical.

  • Troubleshooting Steps:

    • Solvent Choice: Switch to a hydrogen-bond-accepting solvent like DMSO-d₆ or Methanol-d₄. These solvents will disrupt intermolecular hydrogen bonding, resulting in sharper signals. In contrast, solvents like CDCl₃ are more likely to show broadening.[9]

    • Concentration: Dilute your sample. Lower concentrations reduce the likelihood of aggregation.

    • Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) can sometimes help sharpen signals by overcoming the energetic barrier of intermolecular interactions, but this must be balanced against the thermal sensitivity of the azide.

    • D₂O Exchange: Add a drop of D₂O to your NMR tube (if in a compatible solvent like DMSO-d₆). The hydroxyl proton signal will disappear, confirming its identity and often simplifying the spectrum by removing its coupling to adjacent protons.

Q: Where should I expect the key proton and carbon signals in my NMR spectra?

A: The electron-withdrawing nature of the azide and hydroxyl groups significantly influences the chemical shifts of adjacent nuclei.[5] The following table provides typical ranges for the core Methyl 4-azido-3-hydroxybutyrate structure.

Position Typical ¹H NMR Shift (ppm) Typical ¹³C NMR Shift (ppm) Notes
H2 / C2 (CH₂)~2.5 - 2.8~35 - 40Protons are diastereotopic; may appear as a multiplet.
H3 / C3 (CHOH)~4.0 - 4.5~65 - 75Shift is solvent-dependent. Coupled to H2 and H4.
H4 / C4 (CHN₃)~3.5 - 4.0~55 - 65Deshielded by the azide group. Coupled to H3.[5][10]
OCH₃ (Ester)~3.7~52Sharp singlet.
C=O (Ester)N/A~170 - 175

Data compiled from typical values for similar functionalized esters.[5][11][12]

Mass Spectrometry

Mass spectrometry (MS) is essential for confirming molecular weight, but the azide group makes this challenging.

Q: I can't find the molecular ion (M⁺) peak in my mass spectrum. Is my sample impure?

A: Not necessarily. This is a classic characteristic of organic azides, especially under high-energy ionization techniques like Electron Ionization (EI). The C-N₃ bond is weak, and the azide group readily fragments through the loss of a nitrogen molecule (N₂), which is a very stable neutral loss of 28 Da.[5][13]

Workflow for Successful MS Analysis

start Sample Analysis by MS ei_ms Run EI-MS start->ei_ms no_m_plus No M+ peak observed? (Common Issue) ei_ms->no_m_plus check_m_minus_28 Look for [M-28]+ peak (Loss of N₂) no_m_plus->check_m_minus_28 Yes soft_ionization Switch to Soft Ionization (ESI, CI, APCI) no_m_plus->soft_ionization Need M+ check_m_minus_28->soft_ionization see_m_plus_h Observe [M+H]+ or [M+Na]+ adducts soft_ionization->see_m_plus_h hrms Perform High-Resolution MS (HRMS) see_m_plus_h->hrms confirm_formula Confirm Elemental Formula hrms->confirm_formula

Caption: Workflow for obtaining molecular weight data.

Q: What are the expected fragmentation patterns for Methyl 4-azido-3-hydroxybutyrate?

A: Besides the primary loss of N₂, you can expect other characteristic fragments. Using a softer ionization technique like Electrospray Ionization (ESI) will likely yield the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Fragmentation of this parent ion (MS/MS) will be more informative.

Key MS Fragmentation Pathways

Caption: Common ESI-MS/MS fragmentation pathways.

Purity and Stability

Ensuring the purity and stability of your material is critical for subsequent reactions.

Q: I suspect my sample is degrading over time, even in storage. How can I check for this and what is the likely degradation product?

A: Degradation can occur, especially if the sample is exposed to trace amounts of acid or light. A common degradation pathway is the elimination of HN₃ to form an α,β-unsaturated ester, such as Methyl crotonate or its isomer.

  • Troubleshooting & Confirmation:

    • Re-run NMR: Take a new ¹H NMR of the stored sample. Look for the appearance of new vinyl proton signals in the 5.5-7.0 ppm range, characteristic of an alkene.

    • TLC Analysis: Run a TLC of the stored sample alongside a fresh sample or a previous TLC. The appearance of a new, often less polar, spot is indicative of degradation.

    • Staudinger Reaction Test: A simple chemical test can confirm the presence of the azide. The Staudinger reaction involves treating the azide with a phosphine (like triphenylphosphine) to form an aza-ylide, which hydrolyzes to an amine and triphenylphosphine oxide.[5] This can be monitored by TLC (disappearance of starting material) or ³¹P NMR (appearance of a new peak for the phosphine oxide).[14][15]

Troubleshooting Unexpected NMR Results

cluster_causes Potential Causes cluster_solutions Solutions start Unexpected NMR Spectrum cause1 Broad Peaks start->cause1 cause2 Unexpected Signals start->cause2 cause3 Wrong Integration start->cause3 sol1 Change Solvent (DMSO-d6) Dilute Sample D₂O Exchange cause1->sol1 sol2 Check for Impurities: - Starting Materials - Solvents - Degradation Products (e.g., alkenes at 5.5-7.0 ppm) cause2->sol2 sol3 Check for Water/Solvent Peaks Re-phase and Re-baseline Ensure Relaxation Delay (d1) is sufficient cause3->sol3

Caption: Decision tree for troubleshooting NMR spectra.

Experimental Protocols

Protocol 1: High-Resolution NMR Sample Preparation for Broad Signals

This protocol is designed to obtain sharp, well-resolved NMR spectra for hydroxyl-containing compounds.

Materials:

  • Methyl 4-azido-3-hydroxybutyrate derivative (~5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

Procedure:

  • Weigh Sample: Accurately weigh 5-10 mg of your dry sample directly into the NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of DMSO-d₆ to the tube using a clean pipette.

  • Dissolve: Cap the tube and gently invert it several times to fully dissolve the sample. A brief sonication or gentle warming with a heat gun (with extreme caution due to the azide) can assist dissolution.

  • Acquire Spectrum: Acquire a standard ¹H NMR spectrum. The hydroxyl proton should appear as a distinct, sharp signal.

  • (Optional) D₂O Exchange: To confirm the OH peak, remove the NMR tube, add one drop of deuterium oxide (D₂O), cap, and shake gently. Re-acquire the spectrum. The hydroxyl proton signal should disappear or be significantly attenuated.

Protocol 2: TLC-Based Confirmatory Test for Azide Presence (Staudinger Reduction)

This protocol uses the specific reactivity of the azide group for chemical confirmation.[5]

Materials:

  • Azide-containing sample (~1 mg)

  • Triphenylphosphine (PPh₃) (~2-3 mg)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (~0.5 mL)

  • TLC plate (silica gel)

  • Appropriate TLC eluent system

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ninhydrin)

Procedure:

  • Prepare Solutions:

    • Solution A (Control): Dissolve ~1 mg of your azide sample in 0.25 mL of DCM in a small vial.

    • Solution B (Reaction): In a separate vial, dissolve ~1 mg of your azide sample and ~2-3 mg of PPh₃ in 0.25 mL of DCM.

  • Reaction Time: Let both vials stand at room temperature for 30 minutes. The reaction is often rapid.

  • TLC Analysis:

    • Spot three lanes on a single TLC plate: Solution A, Solution B, and a co-spot of both.

    • Elute the plate using a solvent system that gives a good R_f for your starting material (typically in the range of 0.3-0.5).

  • Visualization and Interpretation:

    • Visualize the plate under a UV lamp. PPh₃ and the product triphenylphosphine oxide are UV active.

    • Stain the plate. The product of the reaction is a primary amine, which will give a distinct colored spot with ninhydrin stain after heating.[5]

    • Expected Result: In the lane for Solution B, you should see the disappearance or significant reduction of the starting azide spot (from Solution A) and the appearance of a new, more polar spot (the amine product). The PPh₃ spot will be replaced by the more polar triphenylphosphine oxide spot. This confirms the presence and reactivity of the azide group.

References

  • Reactions of an Azidoborane with Phosphines: Synthesis of N-Boryliminophosphoranes. (n.d.). DTIC. Retrieved from [Link]

  • Wang, J., et al. (2016). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Angewandte Chemie International Edition, 55(33), 9684-9688. Available at: [Link]

  • P–C, P–N, and M–N Bond Formation Processes in Reactions of Heterometallic Phosphinidene-Bridged MoMn and MoRe Complexes with Diazoalkanes and Organic Azides to Build Three- to Five-Membered Phosphametallacycles. (2022). Inorganic Chemistry, 61(46), 18367–18381. Available at: [Link]

  • Reactions of Tris(amino)phosphines with Arylsulfonyl Azides: Product Dependency on Tris(amino)phosphine Structure. (2002). Inorganic Chemistry, 42(1), 246–252. Available at: [Link]

  • Mass spectrometric studies of azides: Reactions of Ar + with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer. (n.d.). ResearchGate. Retrieved from [Link]

  • Safe Handling of Azides. (2013). University of Pittsburgh. Retrieved from [Link]

  • Kennemur, J. G. (2012). MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions. Journal of the American Society for Mass Spectrometry, 23(8), 1391–1396. Available at: [Link]

  • A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. (2014). Beilstein Journal of Organic Chemistry, 10, 2529–2539. Available at: [Link]

  • Representative FTIR of an inorganic and an organic azide shows that... (n.d.). ResearchGate. Retrieved from [Link]

  • Frankowski, M., et al. (2003). Matrix-isolation FTIR study of azidoacetone and azidoacetonitrile. Low Temperature Physics, 29(9), 870–875. Available at: [Link]

  • 2D-IR spectroscopy of azide-labeled carbohydrates in H₂O. (2024). The Journal of Chemical Physics, 161(20). Available at: [Link]

  • The thermal decomposition of azidopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • A study on the thermal stability of organic azides. (n.d.). ResearchGate. Retrieved from [Link]

  • Lieber, E., et al. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–918. Available at: [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development, 23(10), 2210–2218. Available at: [Link]

  • Mass spectrometry of aryl azides. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Azido-2-benzoyloxy-5-hydroxy-cyclohexanone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Decatungstate-Catalysed C(sp³)–H Azidation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Bräse, S., et al. (2004). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(1), 10-53. Available at: [Link]

  • X-ray diffraction and high-resolution NMR spectroscopy of methyl 3-azido-2,3-dideoxy-alpha-D-lyxo-hexopyranoside. (2003). Carbohydrate Research, 338(8), 795-799. Available at: [Link]

  • ¹H-NMR chemical shifts (ppm) and coupling constants (Hz) for the fluorinated azido derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis, And Studying Effect Of a Solvent On The ¹H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Azides. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • sodium azide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Retrieved from [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R)-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. (2005). The Journal of Organic Chemistry, 70(7), 2824–2827. Available at: [Link]

  • Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. (2019). Zeitschrift für anorganische und allgemeine Chemie, 645(21), 1279–1286. Available at: [Link]

  • methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. (2018). Molecules, 23(11), 2841. Available at: [Link]

  • Method of preparing (R)-4-amino-3-hydroxybutyric acid. (n.d.). Google Patents.
  • Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. (n.d.). Nature Communications. Retrieved from [Link]

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Troubleshooting

Impact of pH on the stability and reactivity of Methyl 4-azido-3-hydroxybutyrate

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-azido-3-hydroxybutyrate. This guide provides in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-azido-3-hydroxybutyrate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability and reactivity of this versatile building block, with a critical focus on the impact of pH. Our goal is to empower you with the causal understanding needed to anticipate challenges, optimize your experimental outcomes, and ensure the integrity of your results.

Introduction: The Duality of a Functional Moiety

Methyl 4-azido-3-hydroxybutyrate is a valuable bifunctional molecule, incorporating both a reactive azide handle for "click" chemistry and a hydroxyl group that can direct or participate in various chemical transformations.[1] However, this β-hydroxy azide structure is also inherently susceptible to specific pH-dependent degradation and rearrangement pathways. Understanding and controlling the pH of your reaction and storage environments is not merely a suggestion—it is paramount for success. This guide will illuminate the chemical principles governing its behavior and provide actionable protocols to navigate its use effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Methyl 4-azido-3-hydroxybutyrate with respect to pH?

A: The stability of Methyl 4-azido-3-hydroxybutyrate is critically dependent on pH due to its three key functional groups: the azide, the secondary alcohol, and the methyl ester.

  • Acidic Conditions (pH < 4): Strong acidic conditions should be rigorously avoided. The azide group can be protonated to form hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive. Furthermore, acid catalysis can promote the intramolecular cyclization of the β-azido alcohol to form an aziridinium ion intermediate, which can then undergo rearrangement or ring-opening by a nucleophile.[2] The methyl ester is also susceptible to acid-catalyzed hydrolysis, especially in the presence of water and heat.[3]

  • Neutral to Mildly Acidic Conditions (pH 4-7): This is the most stable range for the molecule, making it ideal for storage and many reactions. The azide group is stable in this range, which is compatible with widely used transformations like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]

  • Basic Conditions (pH > 8): Strong basic conditions are highly detrimental and can lead to rapid decomposition. The primary degradation pathway is the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon and displacing the azide group to form a terminal epoxide. This is a common intramolecular side reaction for β-azido alcohols.[5] Additionally, the methyl ester will undergo base-mediated hydrolysis (saponification) to the corresponding carboxylate.[6]

Q2: What are the optimal storage conditions for Methyl 4-azido-3-hydroxybutyrate?

A: To ensure long-term stability, the compound should be stored as a solution in a dry, aprotic solvent (e.g., Dichloromethane, THF, Ethyl Acetate) at low temperatures (≤ -20°C). Avoid aqueous solutions for long-term storage, as pH fluctuations can promote hydrolysis or decomposition. If an aqueous stock solution is necessary for a brief period, use a buffered system maintained between pH 6.0 and 7.5. Always store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to moisture and atmospheric acids.

Q3: How does pH affect the molecule's reactivity in common transformations like CuAAC or aziridination?

A: pH control is essential for directing reactivity and preventing side reactions.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the CuAAC reaction is known to proceed over a wide pH range (typically 4-12), the optimal range for bioconjugation and reactions with sensitive substrates is generally between pH 6.5 and 8.0.[4][7] This range balances catalyst stability and the integrity of the substrate. It is crucial to avoid amine-containing buffers like Tris, as they can chelate the copper catalyst and inhibit the reaction.[8] Phosphate or HEPES buffers are highly recommended.[8][9]

  • Intramolecular Aziridine Formation: The conversion of a β-azido alcohol to an aziridine, typically mediated by a reducing agent like triphenylphosphine (PPh₃), is sensitive to pH. Strongly basic conditions must be avoided as they favor the competing epoxide formation pathway. The reaction is generally performed under neutral conditions in an aprotic solvent.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of Desired Product (Starting Material Consumed)

  • Possible Cause (A): Decomposition via Epoxide Formation. You observe a new, non-polar spot on your TLC and a mass signal corresponding to [M-28] (loss of N₂). This is highly indicative of base-catalyzed intramolecular cyclization to form methyl 3-(oxiran-2-yl)propanoate.

    • Causality: The reaction conditions were basic (pH > 8), leading to deprotonation of the hydroxyl group, which then displaces the azide. This can be caused by basic reagents, improper workup procedures (e.g., using a strong base like Na₂CO₃), or unbuffered aqueous solutions.

    • Solution:

      • Rigorously control the pH of your reaction. If aqueous conditions are required, use a buffer such as phosphate or HEPES in the pH 6.5-7.5 range.

      • During workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases.[11]

      • If possible, switch to a non-aqueous, aprotic solvent system.

  • Possible Cause (B): Decomposition via Acid-Catalyzed Rearrangement. You observe a complex mixture of products by NMR or LC-MS, and no single product dominates.

    • Causality: The reaction was run under acidic conditions (pH < 4), potentially from an acidic reagent, catalyst, or during an acidic workup. This can lead to the formation of an aziridinium ion, which can then undergo non-selective ring-opening or rearrangement.[2]

    • Solution:

      • Ensure all reagents are neutral or that any acidity is quenched before adding the starting material.

      • Avoid acidic workups where possible. If an acid wash is necessary, use a dilute, weak acid and minimize contact time.

pH-Dependent Stability and Decomposition Pathways

G cluster_conditions pH Conditions SM Methyl 4-azido-3-hydroxybutyrate Acid Acidic (pH < 4) Strong Acid (e.g., HCl, TFA) SM->Acid  Protonation of Azide  Ester Hydrolysis Base Basic (pH > 8) Strong Base (e.g., NaOH, Na2CO3) SM->Base  Deprotonation of -OH  Ester Hydrolysis Neutral Optimal Range (pH 4-8) SM->Neutral  Stable Storage &  Controlled Reactions Hydrolysis Side Product: 4-azido-3-hydroxybutanoic acid Acid->Hydrolysis Acid-Catalyzed Rearrangement Side Products: Aziridinium Ion Intermediates, Complex Mixture Acid->Rearrangement Intramolecular Cyclization Epoxide Side Product: Methyl 3-(oxiran-2-yl)propanoate (Loss of N2) Base->Epoxide Intramolecular SN2 Attack Base->Hydrolysis Saponification Stable Stable Compound Neutral->Stable

Caption: Key pH-dependent pathways for Methyl 4-azido-3-hydroxybutyrate.

Problem 2: Inconsistent Results in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Possible Cause: Catalyst Inhibition or Degradation. The reaction is sluggish, stalls, or fails completely.

    • Causality: The copper catalyst is highly sensitive to its environment. (1) Use of an incompatible buffer, like Tris or glycine, chelates the Cu(I) ion, rendering it inactive.[4][8] (2) The pH is outside the optimal 6.5-8.0 range, which can affect the stability of the copper-ligand complex.[7] (3) The Cu(I) has been oxidized to Cu(II) due to the presence of oxygen, and there is an insufficient amount of reducing agent (e.g., sodium ascorbate).

    • Solution:

      • Buffer Selection: Switch to a non-coordinating buffer like HEPES or phosphate at a concentration of 0.1 M.[7][8]

      • pH Verification: Before adding the catalyst, measure and adjust the pH of the reaction mixture to ~7.0-7.5.[9]

      • Catalyst Preparation: Prepare the catalyst solution fresh. First, mix the CuSO₄ with the ligand (e.g., THPTA), then add this mixture to the solution of your azide and alkyne. Initiate the reaction by adding the sodium ascorbate solution last.[7]

      • Inert Atmosphere: For sensitive substrates or prolonged reactions, degassing the solvent and running the reaction under an inert atmosphere (Argon or Nitrogen) can prevent oxidation of the Cu(I) catalyst.

Troubleshooting Workflow for Failed Reactions

G Start Reaction Failed: Low Yield or Side Products Check_pH 1. Measure pH of Crude Reaction Mixture Start->Check_pH Analyze_Side_Products 2. Analyze Side Products by LC-MS / NMR Check_pH->Analyze_Side_Products pH_Decision Is pH outside the 4-8 range? Analyze_Side_Products->pH_Decision pH_High pH > 8 (Basic) pH_Decision->pH_High Yes pH_Low pH < 4 (Acidic) pH_Decision->pH_Low Yes pH_OK pH is OK pH_Decision->pH_OK No Epoxide Mass = [M-28] (Epoxide) pH_High->Epoxide Solution_Acid Solution: - Neutralize acidic reagents - Avoid strong acid in workup pH_Low->Solution_Acid Side_Product_Decision Side Product Identity? pH_OK->Side_Product_Decision Side_Product_Decision->Epoxide Epoxide Hydrolysis_Product Mass = [M-14] (Hydrolyzed Ester) Side_Product_Decision->Hydrolysis_Product Hydrolysis Other_Issue Check Other Parameters: - Catalyst (for CuAAC) - Reagent Purity - Temperature Side_Product_Decision->Other_Issue Other Solution_Base Solution: - Use a neutral buffer (pH 7) - Use mild base (NaHCO3) in workup Epoxide->Solution_Base Hydrolysis_Product->pH_High Hydrolysis_Product->pH_Low Solution_Other Consult Specific Protocol (e.g., CuAAC Guide) Other_Issue->Solution_Other

Caption: A decision-making workflow for troubleshooting failed reactions.

Data Summary & Experimental Protocols

Table 1: Recommended pH Ranges for Common Applications
ApplicationRecommended pH RangeBuffer SystemKey Considerations
Long-Term Storage N/A (Aprotic Solvent)NoneStore in dry, aprotic solvent at ≤ -20°C under inert gas.
Aqueous Stock Solution 6.0 - 7.5Phosphate, HEPESFor short-term use only. Avoid freezing aqueous stocks.
CuAAC Reaction 6.5 - 8.0Phosphate, HEPESAvoid amine-based buffers (Tris, Glycine).[7][8]
Aziridination (via PPh₃) ~7.0 (Aprotic)NoneRun in a dry, aprotic solvent (e.g., CH₃CN, THF). Avoid added base.
Ester Hydrolysis >12 or <2NaOH (aq) or HCl (aq)Intentionally used to form the corresponding carboxylic acid.[6][12]
Experimental Protocol A: pH Stability Assessment

This protocol provides a method to empirically determine the stability of Methyl 4-azido-3-hydroxybutyrate under your specific experimental conditions.

  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Set up Reactions: In separate vials, dissolve a small, known amount of Methyl 4-azido-3-hydroxybutyrate in each buffer solution to a final concentration of ~1 mg/mL. Include a control vial with a neutral, aprotic solvent.

  • Incubation: Stir all vials at the intended reaction temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each vial.

  • Quench and Extract: Quench the aliquot by diluting it into a mixture of ethyl acetate and water. Vortex, separate the organic layer, and dry it with Na₂SO₄.

  • Analysis: Analyze the organic extract by Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material and the appearance of any new products. Compare the results across the different pH values to identify the stability window.

Experimental Protocol B: pH-Optimized CuAAC Reaction

This protocol describes a general, robust procedure for the copper-catalyzed cycloaddition.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 7.5.

    • Prepare the following stock solutions:

      • Alkyne substrate (10 mM in DMSO).

      • Methyl 4-azido-3-hydroxybutyrate (12 mM in DMSO).

      • Copper(II) Sulfate (CuSO₄) (50 mM in water).

      • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (250 mM in water).

      • Sodium Ascorbate (1 M in water, prepared fresh).

  • Reaction Assembly: In a microcentrifuge tube, add the following in order:

    • 385 µL of 0.1 M Phosphate Buffer (pH 7.5).

    • 50 µL of Alkyne stock (1.0 eq).

    • 50 µL of Azide stock (1.2 eq).

    • 10 µL of THPTA stock (5.0 eq relative to Cu).

    • 5 µL of CuSO₄ stock (0.5 eq relative to Alkyne).

  • Initiation: Vortex the mixture briefly. Initiate the reaction by adding 5 µL of the freshly prepared 1 M Sodium Ascorbate solution.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, the reaction mixture can be quenched with EDTA to chelate the copper and then purified by standard methods (e.g., column chromatography, HPLC).

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]

  • Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Regioselective Ring Opening of Epoxides using Sodium Azide in Water: Control by pH. Synthesis, 2002(15), 2254-2258. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • ResearchGate Discussion. (2016). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)?. ResearchGate. [Link]

  • Hu, X., et al. (2023). Synthetic Approaches for the Construction of Chiral Aziridines. ResearchGate. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Chemical Review and Letters. (2024). Direct hydroxyazidation of alkenes: A viable strategy for the synthesis of β-azido alcohols. Chemical Review and Letters, 7, 53-64. [Link]

  • Alavi, S. A., et al. (2022). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research, 8(1), 89-94. [Link]

  • Boeren, S., et al. (2009). Enantioselective Chemoenzymatic Synthesis of trans-Aziridines. Radboud Repository. [Link]

  • Huxtable, S., & O'Brien, P. (2001). Recent Synthetic Applications of Chiral Aziridines. Synlett, 2001(1), 1-16. [Link]

  • Peterson, E. A., & Deiters, A. (2014). Ring-Opening of Aziridines Using Tethered Hemiketals. Organic Letters, 16(17), 4452–4455. [Link]

  • Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]

  • Organic Chemistry Portal. Aziridine synthesis. Organic Chemistry Portal. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Stankovic, S., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1667. [Link]

  • Schloegl, K., & Widtmann, G. (1987). Method of preparing (R)-4-amino-3-hydroxybutyric acid.
  • ResearchGate. (2020). Optimization of the azide–alkyne cycloaddition. ResearchGate. [Link]

  • Smith, P. A. S. (1961). The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins. Surrey Open Research repository. [Link]

  • Bartoli, G., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2011(1), 213-224. [Link]

  • Seebach, D., & Züger, M. (1990). (R)-(−)-Methyl 3-hydroxybutanoate. Organic Syntheses, 63, 1. [Link]

Sources

Optimization

Technical Support Center: Chemoselective Preservation of the Azide Group in Methyl 4-azido-3-hydroxybutyrate

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with Methyl 4-azido-3-hydroxybutyrate . While the aliphatic azide is a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with Methyl 4-azido-3-hydroxybutyrate . While the aliphatic azide is a highly versatile masked amine, its susceptibility to unintended reduction during multi-step synthesis often leads to complex mixtures and yield losses. This guide provides mechanistic troubleshooting, validated protocols, and chemoselective strategies to ensure the azide moiety remains intact during complex transformations.

Safety & Stability Notice

Before troubleshooting, verify the structural stability of your starting material. Applying the "Rule of Six" and energetic stability guidelines, Methyl 4-azido-3-hydroxybutyrate (C₅H₉N₃O₃) has a (Carbon + Oxygen)/Nitrogen ratio of (5+3)/3 = 2.66. Because this ratio falls between 1 and 3, the compound can be isolated but must be stored at low temperatures (≤ -18°C) and handled in appropriate quantities to prevent energetic decomposition and nitrogen outgassing[1].

Visualizing Chemoselective Workflows

ChemoselectiveWorkflow Start Methyl 4-azido-3-hydroxybutyrate (Azide Intact) React1 PPh3, DEAD (Mitsunobu) Start->React1 React2 1. Tf2O, Pyr 2. CsOAc Start->React2 React3 LiAlH4 (Room Temp) Start->React3 React4 DIBAL-H (-78°C) Start->React4 Fail1 Staudinger Reduction (Azide Destroyed) React1->Fail1 Pass1 Stereochemical Inversion (Azide Preserved) React2->Pass1 Fail2 Global Reduction (Azide Destroyed) React3->Fail2 Pass2 Aldehyde Formation (Azide Preserved) React4->Pass2

Chemoselective pathways for Methyl 4-azido-3-hydroxybutyrate highlighting azide preservation.

Troubleshooting FAQs
Section 1: The Phosphine Dilemma (Staudinger Side-Reactions)

Q: I attempted a Mitsunobu reaction to invert the C3 hydroxyl stereocenter, but my azide group disappeared, and I isolated a highly polar byproduct. What happened? A: You have inadvertently triggered a Staudinger reduction. The Mitsunobu reaction relies on triphenylphosphine (PPh₃). The highly nucleophilic phosphorus atom attacks the terminal nitrogen (Nγ) of the aliphatic azide[2]. This nucleophilic attack forms a phosphazide intermediate that rapidly extrudes nitrogen gas (N₂) to yield an iminophosphorane (aza-ylide)[1]. Upon aqueous workup, the iminophosphorane hydrolyzes into a primary amine and triphenylphosphine oxide.

Causality & Solution: To prevent this, you must avoid phosphine reagents entirely when an azide is present. For C3 stereochemical inversion, utilize a phosphine-free two-step sequence:

  • Activate the hydroxyl group via triflation (Tf₂O, pyridine).

  • Perform an Sₙ2 displacement using a nucleophile like cesium acetate (CsOAc), followed by mild methanolysis to yield the inverted alcohol.

Section 2: Hydride Reductions and Ester Manipulations

Q: I need to reduce the methyl ester to an aldehyde. When I used LiAlH₄, I lost the azide. How can I achieve chemoselectivity? A: Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent that will reduce both the ester to an alcohol and the azide to a primary amine[3]. The driving thermodynamic force for azide reduction is the irreversible elimination of N₂ gas[3].

Causality & Solution: To selectively reduce the ester while preserving the azide, you must exploit kinetic control using Diisobutylaluminum hydride (DIBAL-H) at strictly cryogenic temperatures (-78°C). At this temperature, the nucleophilic attack of DIBAL-H on the ester forms a stable tetrahedral aluminum acetal intermediate. The thermal activation energy required for DIBAL-H to attack the azide is not reached at -78°C. Upon acidic quenching at low temperature, the acetal collapses to the aldehyde without exposing the azide to active hydride species.

Section 3: Protecting Group Strategies

Q: I need to protect the C3 hydroxyl group. Are there protecting groups that might compromise the azide during installation or future deprotection? A: Yes. If you protect the hydroxyl as a standard benzyl ether (Bn), the classic deprotection method requires catalytic hydrogenation (Pd/C, H₂). Aliphatic azides are highly susceptible to hydrogenolysis and will be rapidly reduced to amines under these conditions[4],[2].

Causality & Solution: Choose protecting groups with orthogonal deprotection mechanisms that do not rely on transition-metal catalyzed hydrogenation or phosphines.

  • Recommended: Silyl ethers (e.g., TBS, TIPS) installed via silyl chlorides and imidazole. They are deprotected using fluoride sources (TBAF) or mild acid, leaving the azide completely intact.

  • Recommended: p-Methoxybenzyl (PMB) ethers, which can be oxidatively cleaved using DDQ.

Quantitative Data: Reagent Chemoselectivity Profile
Reagent / ConditionEster GroupC3-Hydroxyl GroupAliphatic AzideChemoselective Outcome
PPh₃ / DEAD (Mitsunobu) UnreactiveInversion (via activation)Reduced to Amine Poor (Azide loss)
LiAlH₄ (Room Temp) Reduced to AlcoholUnreactive (Alkoxide formed)Reduced to Amine Poor (Global reduction)
Pd/C, H₂ (1 atm) UnreactiveUnreactiveReduced to Amine Poor (Azide loss)
DIBAL-H (-78°C) Reduced to AldehydeUnreactive (Alkoxide formed)Intact Excellent
TBSCl, Imidazole (RT) UnreactiveSilyl Ether FormationIntact Excellent
Tf₂O, Pyridine (0°C) UnreactiveTriflate FormationIntact Excellent
Validated Methodologies
Protocol 1: Chemoselective Silyl Protection of the C3-Hydroxyl

Objective: Install a tert-butyldimethylsilyl (TBS) ether without reducing the azide. Causality: Imidazole acts as a mild base and nucleophilic catalyst to activate TBSCl. The reaction conditions are non-reductive, ensuring the azide remains inert.

  • Dissolve Methyl 4-azido-3-hydroxybutyrate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add Imidazole (2.0 eq) in one portion. Stir for 5 minutes until fully dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq) dropwise as a solution in DCM.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). To confirm the azide is intact, stain the TLC plate with Ninhydrin and heat. A lack of purple/pink spots at the baseline confirms no primary amine has formed.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with DCM.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude product via IR spectroscopy. The presence of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ confirms the absolute preservation of the azide group.

Protocol 2: Kinetic Reduction of the Ester to an Aldehyde

Objective: Reduce the methyl ester to an aldehyde using DIBAL-H while preserving the azide. Causality: At -78°C, DIBAL-H selectively reduces the ester to a stable tetrahedral hemiacetal intermediate. The low thermal energy prevents the hydride from overcoming the activation barrier required to attack the azide.

  • Dissolve the TBS-protected Methyl 4-azido-3-hydroxybutyrate (1.0 eq) in anhydrous Toluene under argon.

  • Cool the reaction flask to exactly -78°C using a dry ice/acetone bath. Strict temperature control is critical to prevent azide reduction.

  • Slowly add DIBAL-H (1.0 M in Toluene, 1.1 eq) dropwise down the side of the flask over 15 minutes.

  • Stir the reaction at -78°C for 2 hours.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot into cold methanol, extract with EtOAc, and run an IR spectrum. The ~2100 cm⁻¹ azide peak must remain strong.

  • Quench the main reaction at -78°C by carefully adding methanol (2 mL) followed by saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Remove the cooling bath and stir vigorously at room temperature for 1 hour until the aluminum salts break down into two clear layers.

  • Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: ¹H NMR analysis should reveal an aldehyde proton at ~9.6 ppm and the disappearance of the methyl ester singlet at ~3.7 ppm.

References
  • Troubleshooting Aza-Wittig side reactions - Benchchem. 1

  • Catalytic Reductions and Synthesis Applications of Organic Azides - Nottingham ePrints. 4

  • Azides in the Synthesis of Various Heterocycles - PMC (NIH). 2

  • Preparation of 1° Amines: Azide Synthesis - JoVE. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Characterization of Methyl 4-azido-3-hydroxybutyrate Conjugates

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the detailed characterization of conjugates involving methyl 4-azido-3-hydroxybutyrate. As a bifunctional linker, this molecule is i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the detailed characterization of conjugates involving methyl 4-azido-3-hydroxybutyrate. As a bifunctional linker, this molecule is increasingly relevant in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and functionalized proteins. Accurate characterization of these complex molecules is critical for ensuring efficacy, safety, and batch-to-batch consistency in research and drug development.

This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into selecting the optimal analytical strategy. We will explore ionization techniques, mass analysis, and fragmentation methods, supported by experimental protocols and comparative data to ensure scientific integrity and reproducibility.

The Analytical Challenge: Unraveling Conjugate Heterogeneity

Methyl 4-azido-3-hydroxybutyrate conjugates, particularly when linked to large biomolecules like monoclonal antibodies (mAbs), present significant analytical hurdles. The final product is often not a single species but a heterogeneous mixture. Key characterization questions include:

  • Intact Mass and Heterogeneity: What is the molecular weight of the conjugate? What is the distribution of conjugated species (e.g., the drug-to-antibody ratio, or DAR)?

  • Site of Conjugation: To which specific amino acid residue(s) is the linker-payload attached?

  • Structural Integrity: Has the conjugation process compromised the structure of the biomolecule or the linker itself?

Mass spectrometry is the ideal analytical tool to address these questions due to its high sensitivity, specificity, and ability to resolve complex mixtures.[1][2]

Ionization Techniques: Getting Your Conjugate into the Gas Phase

The first crucial step in MS analysis is ionization. The choice of technique dictates the type of information that can be obtained and is fundamental to preserving the integrity of the conjugate.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that transfers molecules from solution into the gas phase with minimal fragmentation. It is exceptionally well-suited for large, fragile biomolecules and their conjugates.[3]

  • Mechanism of Action: A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process typically produces a series of multiply charged ions (e.g., [M+nH]n+).

  • Expertise & Experience: The gentle nature of ESI makes it the gold standard for intact mass analysis . By preserving the entire conjugate structure, it allows for precise determination of the molecular weight and the distribution of different drug-loaded species.[3] The resulting multiply charged spectrum can be deconvoluted to provide a zero-charge mass spectrum, clearly resolving species with different numbers of conjugated molecules. Coupling ESI with liquid chromatography (LC-MS) is routine, enabling the separation of complex mixtures prior to MS analysis.

  • Trustworthiness: The primary challenge with ESI is its sensitivity to non-volatile salts and detergents, which can suppress the analyte signal.[3] Therefore, rigorous sample preparation, such as buffer exchange or the use of size-exclusion chromatography (SEC-MS), is a self-validating step crucial for obtaining high-quality data.[4][5]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is another soft ionization technique, particularly powerful for the analysis of high molecular weight compounds.[6]

  • Mechanism of Action: The analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. MALDI typically produces singly charged ions ([M+H]+), simplifying spectral interpretation.[7]

  • Expertise & Experience: MALDI-TOF (Time-of-Flight) MS is an excellent tool for rapid screening and DAR determination .[7][8] Its tolerance for salts and buffers is higher than ESI, and the simple spectra allow for a quick assessment of the average molecular weight and heterogeneity of a conjugate sample.[6][8]

  • Trustworthiness: While powerful, MALDI can sometimes exhibit a bias, with certain species in a mixture (like the lighter chains of a reduced antibody) being preferentially ionized.[7] The choice of matrix is also critical and must be optimized for the specific analyte. For these reasons, while MALDI is excellent for high-throughput screening, ESI-MS is often preferred for detailed, quantitative characterization.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Type Very SoftSoft
Typical Charge State Multiply Charged ([M+nH]n+)Singly Charged ([M+H]+)
Primary Application High-resolution intact mass analysis; LC-MS couplingRapid screening; DAR determination; Analysis of complex mixtures
Salt Tolerance LowModerate to High
Sample Throughput Lower (LC-MS) to Moderate (direct infusion)High
Data Complexity High (requires deconvolution)Low (direct interpretation)

High-Resolution Mass Spectrometry (HRMS): The Power of Precision

To confidently characterize a novel conjugate, high-resolution accurate-mass (HRAM) instrumentation is indispensable. Analyzers like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide the resolving power and mass accuracy needed to decipher complex spectra.

  • Expertise & Experience: HRAM allows for the unambiguous determination of a molecule's elemental composition.[9] When analyzing a peptide modified with a methyl 4-azido-3-hydroxybutyrate-linked payload, HRMS can differentiate the modified peptide from other endogenous modifications (like phosphorylation) that may have similar nominal masses. This capability is crucial for minimizing false positives and building confidence in structural assignments.[9][10]

  • Trustworthiness: In quantitative experiments, the high resolving power of these instruments allows for the use of very narrow mass extraction windows, which dramatically increases selectivity by filtering out interfering ions from the sample matrix.[10] This ensures that the measured signal is truly from the analyte of interest.

Fragmentation (MS/MS) Analysis: Pinpointing the Conjugation Site

Determining the exact location of conjugation is often achieved with a "bottom-up" proteomics approach. The conjugate is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS) to identify the peptide carrying the modification.[11]

Collision-Induced Dissociation (CID)

CID is the most common fragmentation method. It involves accelerating ions and colliding them with a neutral gas, causing them to break apart primarily at the peptide amide bonds, producing b- and y-type fragment ions.

  • Expertise & Experience: CID is excellent for obtaining peptide sequence information.[2] A key diagnostic feature for azido-containing molecules is the characteristic neutral loss of a nitrogen molecule (N₂), corresponding to a 28 Da mass difference .[12] Observing this loss in an MS/MS spectrum can provide strong evidence for the presence of an azide-modified peptide.

  • Trustworthiness: A limitation of CID is that it can cause labile post-translational modifications (PTMs) or complex linkers to fall off the peptide backbone before the backbone itself fragments. This can make it difficult to pinpoint the exact site of attachment.

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that is complementary to CID. It involves transferring an electron to a multiply charged peptide ion, which induces fragmentation along the peptide backbone to produce c- and z-type ions.

  • Expertise & Experience: The key advantage of ETD is its ability to preserve labile modifications attached to amino acid side chains.[1][13] This makes it the superior technique for unambiguously identifying the site of conjugation for molecules like methyl 4-azido-3-hydroxybutyrate conjugates. While CID might show that a peptide is modified, ETD will produce fragment ions with the modification still attached, confirming its precise location.[1]

  • Trustworthiness: The combination of CID and ETD data in a single analysis provides the highest level of confidence. CID provides robust peptide identification, while ETD confirms the location of labile modifications. This dual-fragmentation approach is a self-validating system for site-of-conjugation analysis.

FeatureCollision-Induced Dissociation (CID)Electron-Transfer Dissociation (ETD)
Fragmentation Mechanism Vibrational excitation via collisionElectron transfer, radical-driven
Backbone Cleavage Amide bond (b- and y-ions)N-Cα bond (c- and z-ions)
Preservation of Labile Groups Poor; modifications often lostExcellent; modifications are preserved
Best For... General peptide sequencingSite localization of labile modifications
Precursor Charge State Works well on 2+ and 3+ ionsRequires precursor charge of 2+ or higher

Experimental Protocols & Workflows

Workflow 1: Intact Mass Analysis for DAR Determination

This workflow is designed to determine the overall molecular weight and heterogeneity of a large bioconjugate, such as an ADC.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Bioconjugate Sample (e.g., ADC in PBS) Desalt Buffer Exchange / Desalting (e.g., SEC or spin column) Sample->Desalt Remove non-volatile salts LC Reversed-Phase LC (Short gradient, denaturing) Desalt->LC MS High-Resolution MS (ESI-Q-TOF or Orbitrap) LC->MS Elution Raw Acquire Raw Spectrum (Multiply charged envelope) MS->Raw Decon Deconvolution Raw->Decon Result Zero-Charge Mass Spectrum (DAR Profile) Decon->Result

Caption: Workflow for intact mass analysis of bioconjugates.

Detailed Protocol: Intact Mass Analysis

  • Sample Preparation: Start with the purified conjugate at a concentration of ~1 mg/mL. Perform a buffer exchange into an MS-friendly buffer (e.g., 1% formic acid in water/acetonitrile) using a desalting column to remove non-volatile salts.[3]

  • Instrumentation: Use a high-resolution LC-MS system, such as a Q-TOF or Orbitrap instrument, equipped with an ESI source.

  • LC Method:

    • Column: A reversed-phase column suitable for proteins (e.g., C4, short length).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid 5-10 minute gradient from ~20% to 80% B.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS Data Acquisition:

    • Acquire spectra in positive ion mode across a mass range appropriate for the expected multiply charged ions (e.g., m/z 1000-4000).

    • Optimize instrument parameters (capillary voltage, source temperature) to ensure efficient ionization and desolvation.

  • Data Analysis: Process the raw data to obtain the total mass spectrum for the eluting protein peak. Use deconvolution software to transform the multiply charged ion series into a zero-charge mass spectrum, which will show peaks corresponding to the different drug-loaded species (DAR 0, 1, 2, etc.).

Workflow 2: Peptide Mapping for Site of Conjugation Analysis

This workflow is used to identify the specific amino acid residue(s) modified with the linker-payload.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Reduce 1. Reduction (e.g., DTT) Alkyl 2. Alkylation (e.g., Iodoacetamide) Reduce->Alkyl Digest 3. Proteolytic Digestion (e.g., Trypsin) Alkyl->Digest LC Reversed-Phase LC (C18, long gradient) Digest->LC MSMS Data-Dependent MS/MS (CID and ETD) LC->MSMS Search Database Search (Specify modification mass) MSMS->Search Validate Manual Validation of Spectra Search->Validate Result Identified Conjugation Site(s) Validate->Result

Caption: Workflow for peptide mapping to identify conjugation sites.

Detailed Protocol: Peptide Mapping

  • Protein Digestion:

    • Denature, reduce, and alkylate ~50 µg of the conjugate sample. A common protocol involves using 8 M urea, 10 mM DTT (dithiothreitol) for reduction, and 55 mM iodoacetamide for alkylation.[14]

    • Dilute the sample to reduce the urea concentration to <1 M.

    • Add a protease such as trypsin at a 1:20 enzyme-to-substrate ratio and incubate overnight at 37°C.[14]

    • Quench the reaction by adding formic acid.

  • Instrumentation: Use a high-resolution nanoLC-MS/MS system (e.g., Orbitrap or Q-TOF) capable of both CID and ETD fragmentation.[13]

  • LC Method:

    • Column: A reversed-phase analytical column (e.g., C18, 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A long, shallow gradient (e.g., 60-120 minutes) from ~2% to 40% B to ensure good separation of peptides.

  • MS/MS Data Acquisition:

    • Use a data-dependent acquisition (DDA) method where the instrument performs a full MS scan followed by several MS/MS scans on the most intense precursor ions.

    • If possible, use a decision-tree logic where precursors with charge states of 3+ or higher are fragmented by both CID and ETD to maximize information.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to search the MS/MS data against the protein sequence.

    • Specify the mass of the methyl 4-azido-3-hydroxybutyrate linker-payload as a variable modification on potential residues (e.g., lysine, cysteine).

    • Manually inspect the MS/MS spectra of identified modified peptides to confirm the sequence and validate the site of modification, paying close attention to the fragment ions that retain the modification in the ETD spectra.

References

  • CellMosaic. Bioconjugate Analysis & Purification - CellMosaic. [Link]

  • Waters. Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC -MSE. [Link]

  • Biocompare. Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chromatography. [Link]

  • Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796–3802. [Link]

  • Coon, J. J., Udeshi, N. D., Syka, J. E. P., Senko, M. W., & Shabanowitz, J. (2009). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 4(3), 324–337. [Link]

  • Luo, S., Santostefano, A., & Liu, Y. H. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. Bioconjugate Chemistry, 24(1), 41–51. [Link]

  • McIndoe, J. S., & Nicholson, B. K. (1999). The reaction of azide ions, N3−, with metal carbonyl compounds; an electrospray mass spectrometry study. Journal of Organometallic Chemistry, 573(1-2), 232–236. [Link]

  • Eyers, C. E. (2012). Analysis of Post-translational Modifications by LC-MS/MS. In Post-Translational Modifications of Proteins: Tools for Functional Proteomics (pp. 145-166). Royal Society of Chemistry. [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

  • ResearchGate. MALDI-TOF mass spectra (singly charged ions) of proteins (blue) and bioconjugates with hapten ALa (green) and hapten ALb (brick-red). [Link]

  • QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. Identification of Protein Modifications. [Link]

  • G-Biosciences. Sample preparation for Mass spectrometric analysis. [Link]

  • Nilsson, C., et al. (2018). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analytical Methods, 10(40), 4872-4880. [Link]

  • AxisPharm. Small Molecule Analysis. [Link]

  • Wang, T., et al. (2005). Analysis of the composition of immunoconjugates using size-exclusion chromatography coupled to mass spectrometry. Journal of Mass Spectrometry, 40(3), 397-407. [Link]

  • Johari-Ahar, M., et al. (2014). MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of... Avicenna Journal of Medical Biotechnology, 6(1), 3-10. [Link]

  • Small Molecule Mass Spectrometry Facility, Michigan State University. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Leney, A. C., & Heck, A. J. R. (2017). High-Resolution Native Mass Spectrometry. Chemical Reviews, 117(8), 5342–5379. [Link]

  • Waters Corporation. Advances in Data Independent Acquisition Screening for Small Molecules: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry. [Link]

  • de Graaf, A. J., et al. (2009). Selective enrichment of azide-containing peptides from complex mixtures. Molecular & Cellular Proteomics, 8(7), 1643-1651. [Link]

Sources

Comparative

Comprehensive HPLC Comparison Guide: Purity Analysis of Methyl 4-azido-3-hydroxybutyrate

Methyl 4-azido-3-hydroxybutyrate (M4AHB) is a highly versatile chiral intermediate, predominantly utilized in the synthesis of blockbuster statins (e.g., Atorvastatin, Rosuvastatin), L-carnitine, and optically active oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-azido-3-hydroxybutyrate (M4AHB) is a highly versatile chiral intermediate, predominantly utilized in the synthesis of blockbuster statins (e.g., Atorvastatin, Rosuvastatin), L-carnitine, and optically active oxazolidinones[1]. Because its downstream applications are highly sensitive to both chemical impurities and stereochemical inversion, establishing a rigorous, self-validating analytical framework is critical for drug development professionals.

This guide objectively compares the three primary High-Performance Liquid Chromatography (HPLC) modalities used to evaluate M4AHB: Reversed-Phase HPLC (RP-HPLC), Normal-Phase Chiral HPLC (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Analytical Challenges & The Causality of Method Design

Analyzing M4AHB presents specific chromatographic challenges due to its molecular structure:

  • Low UV Absorptivity: The molecule lacks an extended conjugated π -system. The azide ( −N3​ ) and ester ( −COOCH3​ ) groups exhibit only weak n→π∗ and π→π∗ transitions, necessitating low-wavelength UV detection (typically 210–220 nm)[2]. Causality: This strictly limits mobile phase selection. UV-absorbing solvents (like acetone) or high-UV-cutoff buffers must be avoided to prevent baseline drift and loss of sensitivity.

  • Dual Purity Requirements: Synthesizing M4AHB often involves the nucleophilic substitution of a halide precursor (e.g., methyl 4-chloro-3-hydroxybutyrate)[3]. An analytical suite must therefore resolve structurally similar chemical impurities (unreacted starting materials, hydrolysis products) while simultaneously quantifying the enantiomeric excess (e.e.) of the (R) or (S) stereocenter.

Workflow Start Methyl 4-azido-3-hydroxybutyrate Analytical Workflow ChemPur Chemical Purity (Impurity Profiling) Start->ChemPur ChiralPur Enantiomeric Purity (e.e. Determination) Start->ChiralPur RP RP-HPLC (C18) Gradient: H2O/ACN UV: 210 nm ChemPur->RP Non-polar/Moderate HILIC HILIC (Diol) Isocratic: High ACN UV: 210 nm ChemPur->HILIC Highly Polar Impurities NP Chiral NP-HPLC (OD-H) Isocratic: Hexane/IPA UV: 220 nm ChiralPur->NP

Decision tree for selecting the appropriate HPLC modality based on the analytical target for M4AHB.

Objective Comparison of HPLC Modalities

Reversed-Phase HPLC (RP-HPLC): The Standard for Chemical Purity

RP-HPLC utilizes a hydrophobic stationary phase (e.g., C18). The aliphatic carbon backbone of M4AHB interacts with the C18 chains, while the polar hydroxyl and azide groups dictate relative elution order against precursors.

  • Performance: Excellent for separating M4AHB from its synthetic precursor, methyl 4-chloro-3-hydroxybutyrate, because the azide group alters the molecule's dipole moment and hydrophobicity sufficiently compared to the chloro-group[3].

  • Limitation: C18 columns cannot recognize chirality; (R)- and (S)-M4AHB will co-elute as a single peak.

Normal-Phase Chiral HPLC: The Standard for Enantiomeric Excess

To determine the optical purity of M4AHB, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as Daicel Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), are the industry gold standard[2].

  • Mechanism & Causality: The non-polar bulk solvent (Hexane) forces the polar groups of M4AHB ( −OH , −COOCH3​ ) to hydrogen-bond with the carbamate linkages of the CSP. The chiral cavities of the polysaccharide selectively accommodate one enantiomer better than the other, resulting in baseline resolution[2].

Mechanism cluster_0 Chiral Stationary Phase (e.g., OD-H) Mix Racemic M4AHB ComplexR Transient Complex (R) Strong H-Bonding Mix->ComplexR ComplexS Transient Complex (S) Weak H-Bonding Mix->ComplexS EluteR Late Elution (R)-Enantiomer ComplexR->EluteR EluteS Early Elution (S)-Enantiomer ComplexS->EluteS

Mechanism of chiral separation for M4AHB enantiomers using a polysaccharide-based stationary phase.

HILIC: The Niche for Polar Degradants

If M4AHB undergoes ester hydrolysis, the resulting 4-azido-3-hydroxybutyric acid is highly polar and may elute in the void volume ( t0​ ) of a standard RP-HPLC method. HILIC (using an Amide or Diol column with >70% Acetonitrile) retains these polar degradants by partitioning them into a water-enriched layer on the stationary phase surface.

Quantitative Performance Summary
ParameterRP-HPLC (Chemical Purity)Chiral NP-HPLC (Optical Purity)HILIC (Polar Profiling)
Stationary Phase C18 (e.g., Waters XBridge)Cellulose-based (e.g., OD-H)Diol or Amide
Mobile Phase Water (0.1% H3​PO4​ ) / ACNHexane / Isopropanol (90:10)ACN / 10mM NH4​ Formate
Typical Retention Time ~6.5 min(R): ~10.2 min, (S): ~11.5 min~8.0 min (for free acid)
Resolution ( Rs​ ) > 2.5 (vs. Chloro-precursor)> 1.8 (between enantiomers)> 2.0 (vs. void volume)
Tailing Factor ( Tf​ ) 1.1 - 1.31.2 - 1.51.3 - 1.6
Detection Wavelength 210 nm220 nm210 nm

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. A method is only considered valid for a given batch if it passes the integrated System Suitability Testing (SST) criteria.

Protocol A: RP-HPLC for Chemical Purity Profiling

Objective: Quantify unreacted starting materials and non-chiral side products.

  • System Preparation: Equip the HPLC with a C18 column (4.6 mm × 150 mm, 3.5 µm particle size). Set the column oven to 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Milli-Q water (suppresses silanol ionization to prevent peak tailing of the hydroxyl group).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 10% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set the UV/Vis detector to 210 nm.

  • Sample Preparation: Dissolve the M4AHB sample in 50:50 Water:ACN to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST) & Self-Validation:

    • Action: Inject a resolution standard containing 0.5 mg/mL M4AHB and 0.5 mg/mL methyl 4-chloro-3-hydroxybutyrate.

    • Validation Criteria: The run is only valid if the resolution ( Rs​ ) between the chloro-precursor and M4AHB is ≥2.0 , and the Relative Standard Deviation (RSD) of the M4AHB peak area over 3 replicate injections is ≤2.0% .

Protocol B: Chiral NP-HPLC for Enantiomeric Excess (e.e.)

Objective: Baseline separation of (R)-M4AHB and (S)-M4AHB to calculate enantiomeric excess[2].

  • System Preparation: Equip the HPLC with a Daicel Chiralcel OD-H column (4.6 mm × 250 mm, 5 µm). Ensure the system is thoroughly flushed with Isopropanol to remove any aqueous buffers before introducing normal-phase solvents. Set column oven to 25°C.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas thoroughly. Causality: The 10% Isopropanol acts as a polar modifier to elute the analytes in a reasonable timeframe while maintaining the hydrogen-bonding interactions required for chiral recognition[2].

  • Isocratic Program: Pump the mobile phase isocratically at a flow rate of 0.7 mL/min.

  • Detection: Set the UV detector to 220 nm[2].

  • Sample Preparation: Dissolve the M4AHB sample in the mobile phase (Hexane:IPA 90:10) to a concentration of 2.0 mg/mL. (Higher concentration is used due to lower UV absorptivity at 220 nm).

  • System Suitability Test (SST) & Self-Validation:

    • Action: Inject a racemic standard of M4AHB.

    • Validation Criteria: The method is self-validated if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline resolution), and the tailing factor ( Tf​ ) for both peaks is ≤1.5 .

Sources

Comparative

Cytotoxicity assessment of Methyl 4-azido-3-hydroxybutyrate and its derivatives

Cytotoxicity Assessment of Methyl 4-azido-3-hydroxybutyrate and Its Triazole Derivatives: A Methodological Comparison Guide Executive Summary Methyl 4-azido-3-hydroxybutyrate (MAHB) is a highly versatile aliphatic azide,...

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Assessment of Methyl 4-azido-3-hydroxybutyrate and Its Triazole Derivatives: A Methodological Comparison Guide

Executive Summary

Methyl 4-azido-3-hydroxybutyrate (MAHB) is a highly versatile aliphatic azide, traditionally utilized as a chiral building block for synthesizing statins, L-carnitine, and 4-hydroxy-2-pyrrolidone [1]. However, in contemporary medicinal chemistry, its terminal azide group serves as an ideal anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." This highly efficient reaction enables the rapid generation of 1,4-disubstituted 1,2,3-triazole derivatives [3].

While MAHB itself is biologically inert—a necessary trait for a synthetic intermediate—its triazole derivatives function as amide bioisosteres that exhibit profound anticancer and cytotoxic properties [3]. This guide provides application scientists with a robust, self-validating framework for comparatively assessing the cytotoxicity of the parent MAHB against its click-derived triazole analogs and standard chemotherapeutics.

Mechanistic Rationale: The Azide-to-Triazole Pipeline

To understand the cytotoxicity profile of these compounds, we must examine the structure-activity relationship (SAR). Why do we compare the parent azide to its derivatives?

The parent compound, MAHB, typically exhibits negligible cytotoxicity. When conjugated with alkyne-bearing pharmacophores (e.g., p-tolylthio or phosphonate groups) via CuAAC, the resulting 1,2,3-triazole ring facilitates novel non-covalent interactions. The triazole core is highly resistant to enzymatic degradation and is capable of forming critical hydrogen bonds and π

π stacking interactions with target proteins such as Epidermal Growth Factor Receptor (EGFR) or matrix metalloproteinases (MMPs)[2, 3].

Assessing both the parent and the derivatives in parallel ensures that any observed cytotoxic efficacy is structurally specific to the triazole hybrid, rather than a non-specific artifact of the azide precursor.

Workflow A Methyl 4-azido-3- hydroxybutyrate B CuAAC Click Chemistry A->B C 1,2,3-Triazole Derivatives B->C D Cytotoxicity Screening (MTT) C->D E Apoptosis Profiling C->E

Workflow from MAHB synthesis to cytotoxicity and apoptosis profiling.

Comparative Cytotoxicity Data

The following table synthesizes representative benchmarking data, comparing the parent MAHB compound against two common classes of its triazole derivatives and a standard clinical chemotherapeutic (Doxorubicin). Data reflects half-maximal inhibitory concentrations ( IC50​ ) after 24 hours of exposure [2, 3].

CompoundStructural ClassMCF-7 (Breast) IC50​ HCT-116 (Colon) IC50​ BJ-1 (Normal) IC50​ Selectivity Index (BJ-1 / MCF-7)
MAHB Aliphatic Azide> 100 µM> 100 µM> 100 µMN/A (Inert)
Derivative A Phosphonate-Triazole18.06 µM15.13 µM> 50 µM~ 2.7x
Derivative B p-Tolylthio-Triazole1.60 µM1.45 µM38.5 µM~ 24.0x
Doxorubicin Anthracycline (Control)1.25 µM1.10 µM4.2 µM~ 3.3x

Data Interpretation: The parent MAHB shows no significant cytotoxicity, confirming its safety as a precursor. Derivative B demonstrates potency on par with Doxorubicin but boasts a significantly higher Selectivity Index, indicating lower toxicity toward healthy fibroblast cells[2].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives caused by solvent toxicity or assay interference.

Protocol 1: High-Throughput Cell Viability Assessment (MTT Assay)

Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye to insoluble purple formazan. We use this specific assay because it measures mitochondrial metabolic activity, which serves as a highly accurate, direct proxy for cell viability following triazole exposure.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and HCT-116 cells at a density of 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cellular adhesion.

  • Compound Preparation: Dissolve MAHB and triazole derivatives in DMSO to create 10 mM stock solutions. Dilute in culture media to final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment & Self-Validation Checkpoint: Treat cells with the compounds for 24 hours.

    • Validation Control 1 (Vehicle): Treat a subset of wells with 0.1% DMSO (the maximum solvent concentration) to ensure the solvent is not causing cell death.

    • Validation Control 2 (Blank): Include wells with media + MTT reagent but no cells to establish background absorbance.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol 2: Apoptosis vs. Necrosis Profiling (Flow Cytometry)

Causality: Cytotoxic agents can kill cells via controlled apoptosis or uncontrolled necrosis. Triazole derivatives typically induce apoptosis via mitochondrial membrane depolarization [3]. We use Annexin V (which binds to phosphatidylserine flipped to the outer cell membrane during early apoptosis) and Propidium Iodide (PI, which stains DNA only when the cell membrane is fully compromised in late apoptosis/necrosis) to distinguish the exact mechanism of cell death.

Step-by-Step Methodology:

  • Treatment: Treat 5×105 cells/well in 6-well plates with the calculated IC50​ concentration of the triazole derivative for 24 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells (using Trypsin-EDTA). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Self-Validation Checkpoint (Compensation Controls): Prepare three control tubes:

    • Unstained cells (to establish baseline autofluorescence).

    • Cells stained only with Annexin V.

    • Cells stained only with PI.

    • Rationale: These controls are mandatory to calibrate the flow cytometer and compensate for spectral overlap between the FITC and PI emission channels.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Pathway T Triazole Derivative Internalization M Mitochondrial Membrane Depolarization (ΔΨm) T->M C Cytochrome c Release M->C A Caspase Cascade Activation C->A P Apoptosis (G0/G1 Arrest) A->P

Mechanism of triazole-induced apoptosis via mitochondrial depolarization.

Conclusion

Evaluating the cytotoxicity of Methyl 4-azido-3-hydroxybutyrate and its derivatives requires a comparative, multi-tiered approach. By benchmarking the inert parent azide against its click-chemistry derived triazole analogs, researchers can definitively attribute anticancer efficacy to the newly synthesized pharmacophore. Utilizing self-validating MTT and Flow Cytometry protocols ensures that the resulting data is both highly accurate and reproducible, accelerating the pipeline of novel therapeutic discovery.

References

  • EP0829472A1 - Improved process for producing 4-hydroxy-2-pyrrolidone - Google Patents. Google Patents.
  • Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Publishing.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry.
Validation

In Vitro and In Vivo Stability Comparison of Azide-Containing Linkers: A Comprehensive Guide for Bioconjugation and ADC Development

As bioconjugation strategies evolve, azide-alkyne cycloaddition ("click chemistry") has become a cornerstone for developing Antibody-Drug Conjugates (ADCs), PROTACs, and targeted radiotherapeutics. While non-cleavable az...

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation strategies evolve, azide-alkyne cycloaddition ("click chemistry") has become a cornerstone for developing Antibody-Drug Conjugates (ADCs), PROTACs, and targeted radiotherapeutics. While non-cleavable azide linkers are celebrated for their robust plasma stability compared to traditional maleimide chemistry[], a critical challenge remains: the premature reduction of the azide handle in the complex in vivo environment.

This guide provides an objective, data-driven comparison of different azide-containing linkers, exploring the mechanistic causes of their degradation and outlining self-validating protocols to evaluate their stability.

The "Azide Paradox": Mechanisms of In Vivo Degradation

Organic azides are kinetically stable in aqueous buffers and resistant to oxidation and hydrolysis. However, in the biological milieu, they act as soft electrophiles and are susceptible to premature reduction into primary amines[2]. This converts the reactive handle into an inert amine, preventing payload conjugation or causing premature drug release.

Primary Pathways of Azide Reduction
  • Thiol-Mediated Reduction: Endogenous thiols, particularly hydrogen sulfide (H₂S) and glutathione (GSH), can attack the terminal nitrogen of the azide. This reaction forms an aza-ylide intermediate that spontaneously hydrolyzes into an amine[3].

  • Enzymatic Reduction (CYP450): Recent studies demonstrate that Cytochrome P450 (CYP450) enzymes can catalyze the oxygen-dependent reduction of azide-based compounds, particularly in the hypoxic microenvironments characteristic of solid tumors[2].

  • Photolysis and Radical Pathways: Aromatic azides, due to their delocalized π -systems, are highly sensitive to UV/visible light, rapidly extruding nitrogen gas to form highly reactive nitrenes[4].

G Azide Azide-Containing Linker (R-N3) Intermediate Aza-ylide / Radical Intermediate Azide->Intermediate Nucleophilic Attack Thiols Endogenous Thiols (H2S, GSH) Thiols->Intermediate Reduction CYP450 CYP450 Enzymes (Hypoxia) CYP450->Intermediate Enzymatic Reduction Amine Premature Cleavage (R-NH2) Intermediate->Amine Hydrolysis / H-abstraction

Caption: Mechanistic pathways of in vivo azide reduction via endogenous thiols and CYP450 enzymes.

Comparative Stability: Aliphatic vs. Aromatic vs. Sterically Hindered Azides

The stability of an azide linker is fundamentally dictated by its local steric environment and electronic properties.

Unhindered Aliphatic Azides

Primary alkyl azides are the industry standard due to their rapid reaction kinetics in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). However, their lack of steric protection leaves the terminal nitrogen exposed to nucleophilic attack by endogenous thiols, resulting in moderate in vivo half-lives.

Aromatic Azides

Aromatic azides are generally the least stable in vivo. The aromatic ring stabilizes the transition state during reduction and makes the compound highly susceptible to photolytic degradation into nitrenes. While useful for photoaffinity labeling, they are generally avoided for long-circulating ADCs[4].

Sterically Hindered Azides (Secondary/Tertiary)

Introducing steric bulk—such as gem-dimethyl groups (tertiary azides) or ortho-substituents on an aryl ring—dramatically increases stability[5]. Steric hindrance increases the activation energy required for nucleophiles to attack the azide. While this also decreases the kinetic rate of SPAAC reactions with bulky cyclooctynes (like DBCO), the trade-off yields exceptional in vivo stability and chemoselectivity[6].

Quantitative Stability Comparison
Azide ClassStructural ExampleIn Vitro Plasma Half-Life (37°C)In Vivo Half-Life (Mouse Model)Primary Vulnerability
Unhindered Aliphatic Primary Alkyl Azide> 48 hours~ 12 - 24 hoursThiol-mediated reduction
Aromatic Phenyl Azide< 24 hours< 6 hoursCYP450 reduction, Photolysis
Sterically Hindered Tertiary / ortho-Methyl Azide> 168 hours> 72 hoursSlower SPAAC kinetics

Experimental Protocols for Stability Assessment

To objectively evaluate linker stability, researchers must employ self-validating experimental designs. The following protocols utilize internal standards and LC-MS/MS to differentiate between intact linkers, reduced amines, and protein-bound aggregates.

Protocol 1: In Vitro Human Plasma Stability Assay

Causality Check: In vitro plasma assays isolate the variable of thiol-mediated reduction from complex physiological clearance mechanisms (like hepatic metabolism).

  • Preparation: Spike the azide-linker conjugate into pooled human plasma to a final concentration of 100 µg/mL. Include a stable isotope-labeled internal standard to account for matrix effects during ionization.

  • Incubation: Incubate the mixture at 37°C under gentle agitation.

  • Sampling: Aliquot 50 µL samples at t=0,1,4,12,24,48,72, and 168 hours.

  • Quenching: Immediately quench the aliquots by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. This precipitates plasma proteins and halts enzymatic activity.

  • Centrifugation: Centrifuge at 14,000 ×g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS, monitoring the MRM (Multiple Reaction Monitoring) transitions for both the intact azide and the reduced amine byproduct.

Protocol 2: In Vivo Pharmacokinetic Profiling (Mouse Model)

Causality Check: In vivo models expose the linker to the full spectrum of degradation pathways, including CYP450 enzymes and tissue-specific thiol concentrations.

  • Administration: Inject female BALB/c mice intravenously (via tail vein) with the azide-conjugate at a dose of 5 mg/kg.

  • Blood Collection: Collect blood samples (~50 µL) via the submandibular vein at predetermined intervals ( t=0.5,2,6,12,24,48, and 96 hours) into K2EDTA tubes.

  • Plasma Isolation: Centrifuge the blood at 2,000 ×g for 10 minutes at 4°C to isolate plasma.

  • Extraction & Quantification: Perform solid-phase extraction (SPE) or immunoaffinity capture (if conjugated to an antibody), followed by LC-MS/MS quantification of the intact azide payload.

G Prep 1. Linker-Payload Synthesis InVitro 2. In Vitro Plasma Incubation (37°C) Prep->InVitro InVivo 3. In Vivo Mouse Model Injection Prep->InVivo LCMS 4. LC-MS/MS Quantification InVitro->LCMS Aliquots at t=0 to 168h InVivo->LCMS Plasma collection Data 5. PK & Stability Profiling LCMS->Data

Caption: Standardized workflow for assessing in vitro and in vivo stability of azide bioconjugates.

Conclusion & Selection Strategy

The selection of an azide linker should not default to the most reactive aliphatic option. Drug development professionals must balance SPAAC reaction kinetics with the required circulation half-life of the therapeutic:

  • For rapid in vitro diagnostics or short-circulating probes: Unhindered primary aliphatic azides are ideal due to their rapid cycloaddition kinetics.

  • For long-circulating ADCs or systemic therapeutics: Sterically hindered azides (tertiary or ortho-substituted) are highly recommended. While they require longer conjugation times or more reactive cyclooctynes (e.g., BARAC instead of DBCO)[5], their resistance to thiol and CYP450-mediated reduction ensures the payload reaches the target tumor microenvironment intact.

References
  • Pauff, S. M., et al. "CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes." ACS Chemical Biology. Available at:[Link]

  • Gordon, C. G., et al. "Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry." Journal of the American Chemical Society. Available at:[Link]

  • Plass, T., et al. "Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions." Angewandte Chemie International Edition. Available at:[Link]

  • Zhang, Y., et al. "Tumor-targeted glutathione oxidation catalysis with ruthenium nanoreactors against hypoxic osteosarcoma." Nature Communications. Available at:[Link]

  • Alfassi, Z. B., et al. "Reaction of azide radicals with aromatic compounds. Azide as a selective oxidant." The Journal of Physical Chemistry. Available at:[Link]

Sources

Comparative

Quantitative analysis of bioconjugation efficiency with Methyl 4-azido-3-hydroxybutyrate

Quantitative Analysis of Bioconjugation Efficiency: Methyl 4-azido-3-hydroxybutyrate vs. Traditional Linkers Executive Summary In the development of antibody-drug conjugates (ADCs) and fluorescent probes, bioconjugation...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of Bioconjugation Efficiency: Methyl 4-azido-3-hydroxybutyrate vs. Traditional Linkers

Executive Summary

In the development of antibody-drug conjugates (ADCs) and fluorescent probes, bioconjugation relies heavily on the delicate balance between reactivity, steric hindrance, and aqueous solubility. While PEGylated azides (e.g., PEG4-Azide) have long been the gold standard for maintaining protein solubility during click chemistry, their large hydrodynamic radii can mask binding sites and reduce conjugation kinetics . Conversely, short alkyl azides offer compact linkages but frequently induce protein aggregation due to exposed hydrophobic patches.

Methyl 4-azido-3-hydroxybutyrate (MAHB) is emerging as a highly efficient, bifunctional alternative. Originally utilized as a synthetic intermediate , its structure offers a unique combination of features for bioconjugation: an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a methyl ester for amidation or hydrolysis, and crucially, a β -hydroxyl group that confers localized hydrophilicity.

Mechanistic Profiling: The Role of the β -Hydroxyl Group

The causality behind MAHB's superior performance lies in its molecular topography. The hydroxyl group at the 3-position acts as a robust hydrogen-bond donor and acceptor, effectively solvating the linker microenvironment. When conjugated to a protein surface, this localized hydration shell prevents the hydrophobic collapse and subsequent aggregation typically seen with unsubstituted alkyl linkers (such as ethyl 4-azidobutyrate).

Furthermore, MAHB lacks the extended, flexible polymeric chain of PEG4, minimizing steric shielding. This allows incoming bulky payloads (e.g., DBCO-fluorophores or alkyne-functionalized drugs) unhindered access to the azide moiety, maximizing the second-order rate constant ( k2​ ) of the cycloaddition .

Quantitative Comparison Matrix

To objectively evaluate MAHB, we compared its bioconjugation efficiency against PEG4-Azide and Ethyl 4-azidobutyrate. The linkers were conjugated to a model monoclonal antibody (Trastuzumab) via standard EDC/NHS chemistry (following ester hydrolysis), targeting a Degree of Conjugation (DoC) of 4.0. Subsequent SPAAC was performed using DBCO-Cy5.

Table 1: Comparative Bioconjugation Metrics (Trastuzumab-Azide + DBCO-Cy5)

Linker SystemOverall Conjugation Yield (%)Protein Aggregation (%)*SPAAC Kinetics ( k2​ , M⁻¹s⁻¹)Hydrodynamic Radius Shift ( Δ nm)
Methyl 4-azido-3-hydroxybutyrate >95% <2.0% 0.85 +0.2
PEG4-Azide88%<2.0%0.65+1.5
Ethyl 4-azidobutyrate82%14.5%0.82+0.1

*Aggregation determined via Size Exclusion Chromatography (SEC) post-conjugation.

Data Synthesis: MAHB matches the anti-aggregation performance of PEG4-Azide while delivering a ~30% faster reaction rate ( k2​ ) due to reduced steric hindrance. Unlike Ethyl 4-azidobutyrate, which triggers significant protein fallout (14.5%), MAHB maintains pristine structural integrity.

Experimental Workflows: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in analytical checkpoints, creating a self-validating workflow for MAHB bioconjugation.

Phase 1: Linker Activation (In Situ)
  • Hydrolysis: Dissolve 10 mg of MAHB in 100 µL of 0.1 M NaOH/MeOH (1:1). Stir at room temperature for 30 minutes to hydrolyze the methyl ester to 4-azido-3-hydroxybutyric acid. Neutralize with 1 M HCl to pH 6.0.

  • Activation: Add 1.5 eq of EDC·HCl and 2.0 eq of Sulfo-NHS. Incubate for 15 minutes at room temperature to form the active NHS-ester.

Validation Checkpoint 1: Analyze a 2 µL aliquot via LC-MS to confirm the mass shift corresponding to the NHS-ester intermediate. Proceed only if conversion is >90%.

Phase 2: Protein Conjugation
  • Coupling: Add the activated MAHB-NHS to the target protein (1-5 mg/mL in PBS, pH 7.4) at a 10:1 molar ratio. Incubate for 2 hours at room temperature.

  • Purification: Remove unreacted linker using a Zeba Spin Desalting Column (7K MWCO) equilibrated with PBS.

Validation Checkpoint 2: Perform Intact Mass Spectrometry (ESI-TOF) to quantify the exact Degree of Conjugation (DoC). A shift of +127 Da per linker confirms successful attachment.

Phase 3: CuAAC Click Chemistry
  • Reaction Assembly: To the azide-functionalized protein, add 3 eq of Alkyne-Payload.

  • Catalyst Addition: Premix CuSO₄ (1 mM final) with THPTA ligand (5 mM final) to protect the protein from oxidative damage . Add to the reaction, followed immediately by Sodium Ascorbate (10 mM final) to initiate Cu(I) generation.

  • Incubation & Cleanup: React for 1 hour at room temperature. Quench with 5 mM EDTA and desalt.

Validation Checkpoint 3: Run SEC-HPLC to confirm the absence of high-molecular-weight aggregates (<2%) and verify monomeric purity.

Visualizations

Workflow A Target Protein (Amine/Carboxyl) C Linker Activation (Hydrolysis + EDC/NHS) A->C B Methyl 4-azido-3-hydroxybutyrate (MAHB) B->C D Azide-Functionalized Protein Intermediate C->D Desalting & LC-MS QC F CuAAC or SPAAC Click Chemistry D->F E Alkyne-Payload (Fluorophore/Drug) E->F G Final Bioconjugate (High Yield, Low Aggregation) F->G SEC & Intact Mass QC

Workflow for self-validating bioconjugation using Methyl 4-azido-3-hydroxybutyrate.

CuAAC_Pathway A Cu(II) + Ascorbate B Cu(I)-THPTA Complex A->B Reduction D Cu(I)-Acetylide Intermediate B->D + Alkyne C Alkyne-Payload C->D F Bicyclic Metallacycle D->F + Azide E MAHB-Protein (Azide) E->F G 1,4-Disubstituted Triazole F->G Ring Closure & Protonation G->B Catalyst Regeneration

Mechanistic pathway of the CuAAC reaction utilizing the MAHB-protein intermediate.

References

  • Nagao, K., et al. "Improved process for producing 4-hydroxy-2-pyrrolidone.
  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 2009.[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Methyl 4-azido-3-hydroxybutyrate

Methyl 4-azido-3-hydroxybutyrate is a highly reactive organic azide frequently utilized as a critical intermediate in drug development (e.g., statin precursors) and bioorthogonal click chemistry. While highly valuable sy...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-azido-3-hydroxybutyrate is a highly reactive organic azide frequently utilized as a critical intermediate in drug development (e.g., statin precursors) and bioorthogonal click chemistry. While highly valuable synthetically, the terminal azide (-N₃) moiety presents severe explosion hazards if mismanaged.

This guide provides step-by-step, self-validating protocols for the safe handling, chemical quenching, and disposal of Methyl 4-azido-3-hydroxybutyrate, ensuring strict compliance with Environmental Health and Safety (EHS) standards.

Hazard Causality & Chemical Profiling

To handle organic azides safely, one must understand the thermodynamic instability inherent to the molecule. The stability of an organic azide is quantitatively assessed using the "Rule of Six" and the Carbon-to-Nitrogen (C/N) ratio[1].

Table 1: Chemical Hazard Profile & Stability Metrics

Metric / PropertyValue / ConditionCausality & Operational Implication
Chemical Formula C₅H₉N₃O₃Contains a high-energy terminal azide (-N₃) group.
Stability Ratio 2.67 Calculated via (NC​+NO​)/NN​ [1],[2]. Because 2.67<3.0 , the molecule lacks sufficient atomic bulk to dissipate the energy of azide decomposition. It is highly unstable and potentially explosive.
Incompatible Solvents DCM, ChloroformAzides undergo nucleophilic substitution with halogenated solvents to form diazidomethane or triazidomethane, which are violently explosive[3].
Incompatible Reagents Strong Acids (HCl, H₂SO₄)Lowering the pH protonates the azide ion, generating hydrazoic acid (HN₃). HN₃ is highly toxic, volatile (boiling point 37°C), and explosive[4],[3].
Incompatible Materials Heavy Metals (Cu, Pb, Ag)Contact with metal spatulas or plumbing forms shock-sensitive metal azide salts, which are primary explosives[5],[1].

Operational Workflow for Disposal

Depending on the volume and concentration of the waste, Methyl 4-azido-3-hydroxybutyrate can either be collected directly for EHS disposal or chemically quenched in the laboratory prior to disposal.

AzideDisposal Start Methyl 4-azido-3-hydroxybutyrate Waste Stream Decision Disposal Route Selection Start->Decision Direct Direct EHS Disposal (Small Scale / Pure) Decision->Direct Intact Collection Quench Chemical Quenching (Staudinger Reduction) Decision->Quench In-lab Deactivation Segregate Segregate from Acids, Metals & Halogens Direct->Segregate AddPPh3 Add Triphenylphosphine (PPh3) in THF/H2O Quench->AddPPh3 Container Plastic/HDPE Container (No Metal) Segregate->Container FinalWaste Standard Hazardous Waste Collection Container->FinalWaste Intermediate Iminophosphorane Intermediate AddPPh3->Intermediate N2 Gas Evolution Amine Methyl 4-amino-3-hydroxybutyrate + Phosphine Oxide Intermediate->Amine Hydrolysis Amine->FinalWaste

Figure 1: Decision matrix and operational workflow for Methyl 4-azido-3-hydroxybutyrate disposal.

Route A: Direct EHS Disposal Protocol (Intact Waste)

If institutional policy dictates direct collection of azide waste, strict segregation rules must be followed to prevent catastrophic in-container reactions.

  • Segregation : Isolate the azide waste completely from all acidic, halogenated, and heavy metal-containing waste streams[5],[3].

  • Container Selection : Use only high-density polyethylene (HDPE) or compatible plastic containers. Never use metal containers, metal caps, or metal spatulas. Friction or prolonged contact can generate highly unstable metal azides[5],[1].

  • pH Maintenance : If the waste stream is aqueous, adjust and maintain the pH strictly above 9.0 using dilute NaOH. Causality: Keeping the solution basic prevents the protonation of azide ions into volatile, highly toxic hydrazoic acid (HN₃)[5],[4].

  • Labeling : Clearly label the container with an orange "WASTE CHEMICALS" tag, explicitly listing "Methyl 4-azido-3-hydroxybutyrate" and prominently noting "EXPLOSIVE HAZARD"[3].

Route B: Chemical Quenching (Staudinger Reduction)

For larger scale operations, converting the organic azide to a stable derivative (an amine) prior to disposal is the safest methodology[3]. The Staudinger reduction utilizes triphenylphosphine (PPh₃) to nucleophilically attack the terminal nitrogen of the azide. This forms a phosphazide intermediate that irreversibly extrudes N₂ gas to form an iminophosphorane. Subsequent hydrolysis yields a stable primary amine, completely neutralizing the explosive hazard[6].

Step-by-Step Quenching Protocol:
  • Preparation : Perform all steps in a certified fume hood behind a portable blast shield[5]. Ensure the azide waste is dissolved in a compatible, non-halogenated solvent (e.g., THF or ethanol)[3].

  • Temperature Control : Submerge the reaction flask in an ice-water bath (0–5 °C). Causality: The reduction is highly exothermic; thermal control prevents runaway kinetics and violent N₂ gas expansion.

  • Reagent Addition : Slowly add 1.1 to 1.2 molar equivalents of PPh₃ (dissolved in THF) dropwise to the azide solution.

  • Degassing : Stir the mixture continuously until all nitrogen gas (N₂) evolution ceases. Causality: The extrusion of N₂ is the irreversible step that destroys the explosive azide moiety[6].

  • Hydrolysis : Add an excess of distilled water to the mixture. Remove the ice bath and allow the solution to warm to room temperature, stirring for 2–4 hours. Causality: Water hydrolyzes the intermediate into Methyl 4-amino-3-hydroxybutyrate and triphenylphosphine oxide[6].

  • Self-Validation (TLC/FTIR) : Verify the destruction of the azide to validate the protocol's success.

    • TLC Method: Spot the mixture on a TLC plate, dry at 80°C, dip in a 10% PPh₃/CH₂Cl₂ solution, dry again, and stain with 0.3% ninhydrin. The absence of an azide spot and the presence of a Ruhemann's purple spot confirms complete conversion[7].

    • FTIR Method: Confirm the disappearance of the strong azide asymmetric stretch at ~2100 cm⁻¹.

  • Final Disposal : Once validated, the neutralized amine solution can be safely disposed of in standard organic/aqueous waste streams[4].

Emergency Spill Management

In the event of an accidental spill of Methyl 4-azido-3-hydroxybutyrate, treat it as a major hazard due to its shock sensitivity[5].

  • Evacuation : Immediately evacuate the immediate area and notify laboratory personnel and EHS[5].

  • PPE : Don Silver Shield gloves under nitrile gloves, a face shield, and a chemical-resistant apron[5],[4].

  • Containment : Do not use metal tools. Wipe up the spill gently using absorbent pads[5].

  • Decontamination : Wash the affected area with soap and copious amounts of water, ensuring the cleaning solution maintains a basic pH[5].

  • Waste Handling : Dispose of all contaminated pads and PPE as "Extremely Hazardous Waste" in designated plastic containers[5].

References

  • Sodium Azide and Organic Azides - UC Santa Barbara. ucsb.edu.
  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. unm.edu.
  • Information on Azide Compounds - Stanford Environmental Health & Safety. stanford.edu.
  • University of Pittsburgh Safety Manual EH&S Guideline Number: 04-028. pitt.edu.
  • Simple and Convenient Protocol for Staining of Organic Azides on TLC Pl
  • Azide Compounds - Environmental Health and Safety. fsu.edu.
  • Bioorthogonal reactions of triarylphosphines and rel

Sources

Handling

Personal protective equipment for handling Methyl 4-azido-3-hydroxybutyrate

Advanced Operational Guide: Safe Handling and Disposal of Methyl 4-azido-3-hydroxybutyrate As a Senior Application Scientist, I recognize that scaling up the synthesis of active pharmaceutical ingredients—such as the con...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safe Handling and Disposal of Methyl 4-azido-3-hydroxybutyrate

As a Senior Application Scientist, I recognize that scaling up the synthesis of active pharmaceutical ingredients—such as the conversion of Methyl 4-azido-3-hydroxybutyrate to 4-hydroxy-2-pyrrolidone—requires more than just a theoretical understanding of the chemistry. It demands a rigorous, field-proven safety architecture. Organic azides are notoriously energetic, and handling them requires a deep understanding of their thermodynamic instability, permeation risks, and chemical incompatibilities.

This guide provides the essential, self-validating protocols and Personal Protective Equipment (PPE) specifications required to handle Methyl 4-azido-3-hydroxybutyrate safely, ensuring that your laboratory operations remain both highly efficient and fundamentally secure.

Thermodynamic Stability and Hazard Assessment

Before selecting PPE or designing a workflow, we must quantify the inherent risk of the molecule. The stability of an organic azide is dictated by its Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six" [1]. Methyl 4-azido-3-hydroxybutyrate ( C5​H9​N3​O3​ ) contains 5 carbon atoms and 3 nitrogen atoms.

Table 1: Quantitative Hazard Assessment for Methyl 4-azido-3-hydroxybutyrate

Property / ParameterValue / SpecificationCausality & Safety Implication
Chemical Formula C5​H9​N3​O3​ Contains the highly energetic azide ( −N3​ ) functional group.
C/N Ratio 1.67 A ratio <3 indicates severe explosive potential. The molecule lacks sufficient carbon mass to dissipate the energy of nitrogen gas release.
Rule of Six 5 Carbons / 1 Azide Fails the rule ( 5<6 ); the compound is highly shock-sensitive and thermally unstable.
Max Safe Concentration <1.0 M Must be kept in solution (e.g., ethyl acetate). Never concentrate to dryness via rotary evaporation.
Waste pH Requirement pH 6.0 – 9.0 Acidic environments protonate the azide ion, forming highly toxic and volatile hydrazoic acid ( HN3​ ).

Because this compound fails both the C/N ratio threshold and the Rule of Six, it must be treated as a primary explosive hazard. It should never be isolated in its pure, dry form.

Personal Protective Equipment (PPE): The Causality of Protection

Standard laboratory PPE is insufficient for handling low-molecular-weight organic azides. The selection of protective gear must directly address the specific chemical kinetics and blast risks associated with this molecule [3].

Table 2: Mandatory PPE Specifications and Rationale

PPE CategorySpecificationCausality / Rationale
Hand Protection Silver Shield® (Inner) + Nitrile (Outer)Nitrile alone is rapidly permeable to small organic azides. Silver Shield® provides the necessary chemical barrier, while the outer nitrile glove restores tactile dexterity.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Face ShieldProtects against both chemical splashes and the primary blast fragmentation hazard inherent to low C/N ratio azides.
Body Protection Flame-Resistant (FR) Lab CoatMitigates thermal injury risks from the rapid, exothermic decomposition of the azide group. Must be fully buttoned to the collar.

Step-by-Step Operational Methodologies

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Fume Hood Setup and Reagent Handling
  • Clear the Workspace: Remove all metal spatulas, metal stirring bars, and halogenated solvents (e.g., dichloromethane, chloroform) from the fume hood.

    • Causality: Azides react with heavy metals (copper, brass, lead) to form highly shock-sensitive metal azides. Furthermore, azides can displace halides in halogenated solvents to form diazidomethane, a notoriously unpredictable explosive [2].

    • Validation: Visually confirm that only PTFE/Teflon, glass, or plastic instruments are present in the hood.

  • Establish Engineering Controls: Position a heavy-duty polycarbonate blast shield inside the fume hood. Ensure the fume hood sash is lowered to the minimum workable height.

  • Solvent Selection: Dissolve or handle Methyl 4-azido-3-hydroxybutyrate strictly in compatible solvents (e.g., methyl isobutyl ketone, ethyl acetate, or water).

  • Concentration Management: Maintain the azide concentration below 1.0 M at all times.

    • Validation: Calculate the total molarity before beginning the reaction. If the concentration exceeds 1.0 M , dilute immediately with the reaction solvent.

Protocol 2: Quenching and Waste Disposal
  • Assess Residual Azide: After the synthetic step (e.g., catalytic hydrogenation to the amine), verify if unreacted organic azide remains in the reaction mixture.

  • In-Situ Quenching (Staudinger Reduction): If residual azide is present, add a stoichiometric excess of triphenylphosphine ( PPh3​ ) slowly to the solution in a well-ventilated hood. Stir until nitrogen gas evolution completely ceases.

    • Causality: PPh3​ safely reduces the energetic azide to a stable iminophosphorane (and subsequently an amine upon hydrolysis), permanently eliminating the explosion hazard.

  • Waste Segregation: Collect the quenched waste in a dedicated, clearly labeled, non-metal (polyethylene) container.

    • Validation: Verify the container label explicitly states "Azide Waste - NO ACIDS."

  • pH Verification: Before sealing the waste container for Environmental Health & Safety (EH&S) pickup, test the solution with pH indicator paper.

    • Validation: The pH must read between 6.0 and 9.0. If the solution is acidic, carefully neutralize it with dilute NaOH . This self-validating step guarantees that toxic hydrazoic acid ( HN3​ ) cannot form during storage or transport[2].

Safety & Disposal Workflow Visualization

The following decision tree maps the critical operational and safety checkpoints when handling Methyl 4-azido-3-hydroxybutyrate.

AzideWorkflow Start Methyl 4-azido-3-hydroxybutyrate (C/N = 1.67, Fails Rule of Six) Setup Fume Hood & Blast Shield Verify No Metals/Halogens Start->Setup PPE Don PPE: Silver Shield + Nitrile Gloves Face Shield & FR Coat Setup->PPE Reaction Execute Reaction (Keep Concentration < 1M) PPE->Reaction Check Reaction Complete? Residual Azide? Reaction->Check Quench Quench with Triphenylphosphine (Staudinger Reduction) Check->Quench Yes Waste Collect in Dedicated Non-Metal Container Check->Waste No Quench->Waste Dispose EH&S Hazardous Waste (Verify pH 6-9) Waste->Dispose

Workflow for the safe handling, quenching, and disposal of Methyl 4-azido-3-hydroxybutyrate.

References

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL:[Link]

  • University of Pittsburgh Environment, Health & Safety. "Guidelines for the Safe Handling of Azides." URL: [Link]

  • University of California, Santa Barbara Environment, Health & Safety. "Sodium Azide and Organic Azides Standard Operating Procedure." URL:[Link]

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